Product packaging for 2-azidobenzoic Acid(Cat. No.:CAS No. 31162-13-7)

2-azidobenzoic Acid

Cat. No.: B1276999
CAS No.: 31162-13-7
M. Wt: 163.13 g/mol
InChI Key: JCBWQNLTYXTHBZ-UHFFFAOYSA-N
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Description

2-azidobenzoic Acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O2 B1276999 2-azidobenzoic Acid CAS No. 31162-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azidobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-10-9-6-4-2-1-3-5(6)7(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBWQNLTYXTHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416023
Record name 2-azidobenzoic Acid
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31162-13-7
Record name 2-azidobenzoic Acid
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Record name 2-Azidobenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Azidobenzoic Acid from Anthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-azidobenzoic acid from anthranilic acid. The primary method involves the diazotization of anthranilic acid followed by a reaction with sodium azide. This process is a fundamental transformation in organic chemistry, yielding a versatile intermediate used in the synthesis of various heterocyclic compounds and as a photoaffinity labeling reagent.

Core Synthesis Pathway

The synthesis proceeds in a two-step, one-pot reaction. First, the amino group of anthranilic acid is converted into a diazonium salt using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C). Subsequently, the introduction of sodium azide to the in situ generated diazonium salt results in the formation of this compound.

Experimental Protocols

The following is a detailed experimental protocol synthesized from established literature procedures.

Materials:

  • Anthranilic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Deionized water

  • Heptane

  • Benzene

  • Ice

Equipment:

  • Beakers (200 mL and other appropriate sizes)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filter funnel and filter paper

  • pH meter or pH paper

  • Recrystallization apparatus

  • Standard laboratory glassware

Procedure:

  • Preparation of the Anthranilic Acid Solution: In a 200 mL beaker, a solution of anthranilic acid (15.3 mmol) is prepared in a mixture of water (15 mL) and concentrated HCl (17 mL).[1][2] The mixture is then cooled to 0-5 °C in an ice bath with vigorous stirring.[1][2]

  • Diazotization: A pre-cooled solution of sodium nitrite (1.06 g, 15.3 mmol) in 10 mL of water is added dropwise to the anthranilic acid solution.[1][2] The temperature should be maintained at 0-5 °C during the addition. The reaction mixture is stirred for an additional 15 minutes after the addition is complete.[1][2]

  • Azidation: A solution of sodium azide (1.08 g, 16.6 mmol) in 10 mL of water is then added to the reaction mixture.[1][2]

  • Reaction Completion and Precipitation: The resulting mixture is allowed to gradually warm to room temperature and is stirred for approximately 2 hours.[1][2] The product, this compound, will precipitate out of the solution as a white crystalline solid.[1][2]

  • Isolation and Purification: The precipitate is collected by filtration and washed with cold water.[1][2] The crude product is then dried in the dark at room temperature.[1][2] For further purification, the this compound can be recrystallized from a 1:1 (v/v) mixture of heptane and benzene.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Molar Ratio (Anthranilic Acid : Sodium Nitrite)1 : 1[1][2]
Molar Ratio (Anthranilic Acid : Sodium Azide)1 : 1.08[1][2]
Diazotization Temperature0 - 5 °C[1][2]
Azidation TemperatureGradual warming to room temperature[1][2]
Diazotization Time15 minutes[1][2]
Azidation Reaction Time~2 hours[1][2]
Melting Point142-143 °C (decomposes)[1]

Safety Precautions

  • Sodium Azide (NaN₃): Sodium azide is highly toxic and can be fatal if ingested or absorbed through the skin.[3] It reacts with acids to produce highly toxic and explosive hydrazoic acid gas.[4] It also reacts with heavy metals (like copper and lead) to form shock-sensitive explosive metal azides.[3][4] Therefore, avoid contact with acids and metals. Never dispose of sodium azide down the drain.[3][4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

  • This compound: This compound is also potentially explosive, especially when heated.[3] It should be handled with care and stored in a cool, dark place.

  • General Precautions: The reaction should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Visualizing the Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

Synthesis_Workflow Anthranilic_Acid Anthranilic Acid Diazonium_Salt 2-Carboxybenzenediazonium Chloride (in situ) Anthranilic_Acid->Diazonium_Salt Diazotization (0-5 °C) HCl_H2O HCl, H₂O HCl_H2O->Diazonium_Salt NaNO2 NaNO₂ NaNO2->Diazonium_Salt Product This compound Diazonium_Salt->Product Azidation (Room Temp) NaN3 NaN₃ NaN3->Product Purification Filtration & Recrystallization Product->Purification Final_Product Pure this compound Purification->Final_Product Experimental_Workflow Start Start Step1 Dissolve Anthranilic Acid in HCl and H₂O Start->Step1 Step2 Cool to 0-5 °C Step1->Step2 Step3 Add NaNO₂ solution dropwise Step2->Step3 Step4 Stir for 15 min Step3->Step4 Step5 Add NaN₃ solution Step4->Step5 Step6 Warm to Room Temperature and Stir for 2h Step5->Step6 Step7 Filter Precipitate Step6->Step7 Step8 Wash with Cold Water Step7->Step8 Step9 Dry the Product Step8->Step9 Step10 Recrystallize (optional) Step9->Step10 End End Step10->End

References

An In-depth Technical Guide to the Formation of 2-Azidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 2-azidobenzoic acid, a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds and for use in bioorthogonal chemistry. This document details the core mechanism of its synthesis, presents quantitative data from various experimental protocols, and offers detailed methodologies for its preparation.

Core Mechanism: Diazotization-Azidation of Anthranilic Acid

The most prevalent and established method for the synthesis of this compound is a two-step process commencing with the diazotization of 2-aminobenzoic acid (anthranilic acid), followed by the introduction of the azide functionality through a Sandmeyer-type reaction.

Step 1: Diazotization

In the initial step, the primary aromatic amine of anthranilic acid is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the protonated amine to form a highly reactive diazonium ion. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Azidation

The resulting diazonium salt is then treated with a source of azide ions, most commonly sodium azide (NaN₃). The azide ion acts as a nucleophile, displacing the dinitrogen gas (N₂) from the diazonium group to form the final product, this compound. This substitution reaction proceeds via a mechanism that is analogous to the Sandmeyer reaction, which is known to involve radical intermediates.

The overall transformation can be summarized as follows:

Reaction_Scheme cluster_reagents1 cluster_reagents2 Anthranilic_Acid 2-Aminobenzoic Acid (Anthranilic Acid) Diazonium_Salt 2-Carboxybenzenediazonium ion Anthranilic_Acid->Diazonium_Salt Diazotization p1 Azidobenzoic_Acid This compound Diazonium_Salt->Azidobenzoic_Acid Azidation p2 Reagents1 NaNO₂, HCl 0-5 °C Reagents1->p1 Reagents2 NaN₃ Reagents2->p2

Caption: Overall reaction scheme for the synthesis of this compound.

Mechanistic Pathway Visualization

The detailed mechanism involves the formation of a nitrosonium ion, its electrophilic attack on the amino group, subsequent dehydration to form the diazonium ion, and finally, the radical-mediated substitution by the azide ion.

G Detailed Mechanistic Pathway cluster_diazotization Diazotization cluster_azidation Azidation (Sandmeyer-type) A NaNO₂ + 2HCl → HONO + NaCl + H₂O B HONO + H⁺ ⇌ H₂O⁺-NO A->B C H₂O⁺-NO → H₂O + NO⁺ (Nitrosonium ion) B->C D 2-Aminobenzoic Acid + NO⁺ → Intermediate C->D E Intermediate - H⁺ → N-Nitrosamine derivative D->E F N-Nitrosamine derivative + H⁺ ⇌ Tautomerization E->F G Tautomerization → Protonated Diazohydroxide F->G H Protonated Diazohydroxide - H₂O → 2-Carboxybenzenediazonium ion G->H I 2-Carboxybenzenediazonium ion + N₃⁻ → Aryl radical + N₂ H->I Introduction of Azide J Aryl radical + •N₃ → this compound I->J

Caption: Step-by-step mechanism of this compound formation.

Quantitative Data Summary

The yield of this compound can vary depending on the specific reaction conditions employed. The following table summarizes quantitative data from different reported protocols.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminobenzoic acid1. NaNO₂, HCl 2. NaN₃Water0 - 20 (diazotization), 20 (azidation)0.25 (diazotization), not specified (azidation)Not explicitly stated for this compound, but a related synthesis of 4-azidobenzoic acid yielded 92%.[1]Patel, et al. (2018)[2]
2-Aminobenzoic acid1. NaNO₂, conc. HCl 2. NaN₃Water5 (diazotization), RT (azidation)0.25 (diazotization), 2 (azidation)Not specifiedChemicalBook Protocol[3][4]
3-Aminobenzoic acid1. NaNO₂, 10% aq. HCl 2. NaN₃Water0Not specifiedNot specifiedMolina, et al. (1995)[5]

Note: While a 100% yield is listed in one source for a synthetic route, this is likely a theoretical representation and not a typical experimental outcome.[2]

Detailed Experimental Protocols

Below are detailed experimental methodologies for the synthesis of this compound and a related isomer, which can be adapted by researchers.

Protocol 1: General Synthesis of this compound[3][4]

Materials:

  • 2-Aminobenzoic acid (15.3 mmol)

  • Concentrated Hydrochloric Acid (17 mL)

  • Sodium Nitrite (1.06 g, 15.3 mmol)

  • Sodium Azide (1.08 g, 16.6 mmol)

  • Water

  • Heptane

  • Benzene

Procedure:

  • Dissolve 2-aminobenzoic acid in a mixture of 15 mL of water and 17 mL of concentrated HCl in a 200 mL beaker.

  • Cool the mixture to 5 °C in an ice bath.

  • Prepare a pre-cooled solution of sodium nitrite (1.06 g) in 10 mL of water.

  • Add the sodium nitrite solution dropwise to the stirred 2-aminobenzoic acid solution.

  • Stir the mixture for 15 minutes at 5 °C.

  • Prepare a solution of sodium azide (1.08 g) in 10 mL of water.

  • Add the sodium azide solution to the reaction mixture.

  • Allow the resulting mixture to gradually warm to room temperature and stir for approximately 2 hours.

  • The precipitated white crystalline this compound is collected by filtration.

  • Wash the product with cold water and dry it in the dark at room temperature.

  • Recrystallize the crude product from a 1:1 (v/v) mixture of heptane and benzene.

Protocol 2: High-Yield Synthesis of 4-Azidobenzoic Acid (Adaptable for this compound)[1]

Materials:

  • 4-Aminobenzoic acid (4.5 g, 33 mmol)

  • Concentrated Hydrochloric Acid (5.6 mL)

  • Sodium Nitrite (2.3 g, 33 mmol)

  • Sodium Azide (2.14 g, 33 mmol)

  • Water

  • Ethyl acetate

  • 1 N NaOH

  • 1 N HCl

  • Na₂SO₄

Procedure:

  • Suspend 4-aminobenzoic acid in 25 mL of water in a 2 L round-bottom flask and add concentrated HCl dropwise with vigorous stirring.

  • Cool the mixture to 0 °C using an ice-salt bath.

  • Slowly add a solution of NaNO₂ (2.3 g) in 10 mL of water over approximately 30 minutes. The mixture will turn yellow-orange.

  • Slowly add a solution of NaN₃ (2.14 g) in 25 mL of water with vigorous stirring, being mindful of foam formation.

  • Remove the cooling bath and continue stirring for 90 minutes.

  • Add 100 mL of water and 125 mL of ethyl acetate and separate the phases.

  • Extract the aqueous phase twice with 50 mL of ethyl acetate.

  • Wash the combined organic phases with 40 mL of 1 N NaOH.

  • Acidify the aqueous phase with 80 mL of 1 N HCl, during which the product precipitates as a yellow solid. Add 150 mL of ethyl acetate in portions to dissolve the precipitate.

  • Separate the organic phase, and dry the combined organic phases over Na₂SO₄.

  • Filter and concentrate under vacuum at room temperature to obtain the product. This procedure resulted in a 92% yield for 4-azidobenzoic acid.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

G A Dissolve 2-Aminobenzoic Acid in HCl/Water B Cool to 0-5 °C A->B C Dropwise addition of NaNO₂ solution B->C D Stir for Diazotization C->D E Addition of NaN₃ solution D->E F Warm to Room Temperature and Stir E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Dry in the Dark H->I J Recrystallization I->J K Pure this compound J->K

Caption: General experimental workflow for this compound synthesis.

Safety Considerations

  • Azide Compounds: Organic azides are potentially explosive and should be handled with care. Avoid friction, shock, and excessive heat.

  • Sodium Azide: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is standard practice to use them in solution without isolation.

  • Acids: Concentrated acids are corrosive. Handle with appropriate PPE.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired purity and yield.

References

Spectroscopic Profile of 2-Azidobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-azidobenzoic acid, a key intermediate in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its ¹H NMR, ¹³C NMR, and IR spectra.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.65s-1H, -COOH
8.11dd7.9, 1.51H, Ar-H
7.66 - 7.56m-1H, Ar-H
7.31 - 7.21m-2H, Ar-H

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
168.8C=O
140.4Ar-C
134.6Ar-CH
133.4Ar-CH
125.1Ar-C
120.9Ar-CH
119.7Ar-CH

Solvent: CDCl₃, Frequency: 101 MHz

Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Functional Group Assignment
~3300 - 2500O-H stretch (broad, characteristic of carboxylic acid)
~2120N₃ stretch (characteristic of azide)
~1700C=O stretch (characteristic of carboxylic acid)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general framework for the synthesis and characterization of this compound.

Synthesis of this compound

This compound can be synthesized from 2-aminobenzoic acid (anthranilic acid) via a diazotization reaction followed by substitution with sodium azide.[1]

Materials:

  • 2-Aminobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Ice

Procedure:

  • A solution of 2-aminobenzoic acid is prepared in a mixture of water and concentrated HCl.[1]

  • The solution is cooled to 0-5 °C in an ice bath.[1]

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of 2-aminobenzoic acid, maintaining the temperature below 5 °C.[1]

  • After the addition is complete, the mixture is stirred for a further 15-30 minutes at 0-5 °C.

  • An aqueous solution of sodium azide is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for approximately 2 hours.[1]

  • The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A 400 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H and ¹³C NMR spectra are acquired at room temperature.

  • The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • A small amount of the solid this compound is placed directly on the ATR crystal of the FTIR spectrometer for analysis as a neat solid. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing the mixture into a thin disk.

Data Acquisition:

  • The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Materials (e.g., 2-Aminobenzoic Acid) Reaction Chemical Reaction (Diazotization & Azide Substitution) Start->Reaction Purification Work-up & Purification Reaction->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (1H & 13C) Product->NMR Sample Preparation IR IR Spectroscopy Product->IR Sample Preparation Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing Structure Structural Elucidation Data_Processing->Structure Final_Report Technical Guide/ Whitepaper Structure->Final_Report Documentation

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

Solubility of 2-Azidobenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Azidobenzoic acid is an important chemical intermediate used in various fields, including organic synthesis and the development of pharmaceuticals and photoaffinity labels. A thorough understanding of its solubility in different organic solvents is critical for researchers, scientists, and drug development professionals to ensure efficient reaction kinetics, effective purification processes, and successful formulation development. This technical guide provides an overview of the known solubility characteristics of this compound, offers comparative data from structurally similar compounds, and details a standard experimental protocol for solubility determination.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative descriptions and data from suppliers provide a foundational understanding of its solubility profile.

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
ChloroformSlightly Soluble (Sonication may be required)
Dimethyl Sulfoxide (DMSO)Slightly Soluble
tert-Butyl Methyl EtherSoluble (a solution of ~0.25 M is commercially available)

Note: The qualitative data suggests that while this compound has some solubility in these solvents, it may not be highly soluble under standard conditions.

Comparative Quantitative Data: 2-Nitrobenzoic Acid

To provide a more quantitative perspective, this guide presents solubility data for 2-nitrobenzoic acid, a compound structurally analogous to this compound. Researchers can use this data as a proxy to estimate the solubility behavior of this compound, particularly in polar and non-polar organic solvents. It is important to note that these values are for comparative purposes only and experimental verification for this compound is strongly recommended.

Table 2: Quantitative Solubility of 2-Nitrobenzoic Acid in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Methanol1042.72[1]
EthanolNot Specified~33.3 (1g in 3mL)[1]
AcetoneNot Specified40 (1g in 2.5mL)[1]
EtherNot Specified~22.2 (1g in 4.5mL)[1]
ChloroformNot Specified~0.45 (1g in 220mL)[1]
Benzene100.294[1]
Carbon DisulfideNot SpecifiedSlightly Soluble[1]
Petroleum EtherNot SpecifiedSlightly Soluble[1]

Note: The data for 2-nitrobenzoic acid indicates high solubility in polar protic and aprotic solvents like alcohols and acetone, and low solubility in non-polar solvents like benzene and petroleum ether.[1] This trend is likely to be similar for this compound due to the presence of the polar carboxylic acid group.

Experimental Protocols: Solubility Determination

For accurate and reliable solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[1]

Isothermal Shake-Flask Method

Principle: This method involves agitating an excess amount of the solid solute in the solvent of choice at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the resulting saturated solution is then measured.

Apparatus:

  • Conical flasks or vials with airtight stoppers

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable membrane)

  • Volumetric flasks and pipettes

  • An appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a flask. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.[1]

  • Equilibration: Seal the flask tightly and place it in a constant temperature shaker bath. Agitate the mixture for a predetermined period, typically 24-72 hours, to ensure that equilibrium is achieved.[1][2] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.[1]

  • Phase Separation: After the equilibration period, cease agitation and allow the undissolved solid to settle.[1]

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove any remaining solid microparticles, which would otherwise lead to an overestimation of the solubility.[1]

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal shake-flask method.

G prep 1. Preparation sub_prep1 Add excess this compound to a known volume of solvent prep->sub_prep1 equil 2. Equilibration prep->equil sub_equil1 Seal flask and place in constant temperature shaker equil->sub_equil1 sep 3. Phase Separation equil->sep sub_equil2 Agitate for 24-72 hours to reach equilibrium sub_equil1->sub_equil2 sub_sep1 Cease agitation and allow undissolved solid to settle sep->sub_sep1 filt 4. Filtration sep->filt sub_filt1 Withdraw supernatant with a syringe filt->sub_filt1 quant 5. Quantification filt->quant sub_filt2 Filter through a 0.45 µm syringe filter sub_filt1->sub_filt2 sub_quant1 Analyze filtrate concentration (e.g., HPLC, UV-Vis) quant->sub_quant1 result Result quant->result

Workflow for the isothermal shake-flask solubility determination method.

References

The Thermal Decomposition of 2-Azidobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potential Pathway to Novel Heterocyclic Scaffolds

This technical guide offers a comprehensive overview of the thermal decomposition of 2-azidobenzoic acid, a reaction of significant interest in synthetic chemistry and drug discovery. While specific quantitative kinetic data for this compound is not extensively documented in publicly available literature, this document consolidates foundational knowledge from related molecular structures and decomposition mechanisms to provide a robust framework for researchers, scientists, and drug development professionals. By examining analogous reactions, this guide outlines the predicted transformation, proposes a detailed experimental workflow for its investigation, and presents the underlying chemical logic through pathway and workflow diagrams.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed through a well-established cascade involving the loss of nitrogen gas to form a highly reactive nitrene intermediate. This intermediate is poised for intramolecular cyclization, a favored pathway due to the ortho positioning of the carboxylic acid group. The reaction is predicted to yield 1,3-benzoxazol-2(3H)-one (benzoxazolone), a valuable scaffold in medicinal chemistry.

The proposed mechanism involves two key steps:

  • Nitrene Formation: Upon heating, the azide functional group of this compound is expected to eliminate a molecule of dinitrogen (N₂), a thermodynamically favorable process, to generate a highly reactive 2-carboxyphenylnitrene intermediate.

  • Intramolecular Cyclization: The electrophilic nitrene intermediate is then expected to be rapidly trapped intramolecularly by the nucleophilic carboxylic acid group. This cyclization is predicted to form the stable five-membered heterocyclic ring system of benzoxazolone.

Caption: Predicted reaction pathway for the thermal decomposition of this compound.

Quantitative Data from Analogous Systems

It is important to note that the actual decomposition temperature and kinetics for this compound may be influenced by factors such as the solvent, concentration, and the presence of impurities.

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of synthetic chemistry techniques and analytical methods is required. The following protocols provide a general framework for conducting and analyzing the reaction.

Synthesis of this compound

This compound can be synthesized from 2-aminobenzoic acid via a diazotization reaction followed by treatment with sodium azide.

Materials:

  • 2-Aminobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Ice

Procedure:

  • Dissolve 2-aminobenzoic acid in a mixture of deionized water and concentrated HCl.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring for 15-30 minutes at 0-5 °C.

  • In a separate flask, dissolve sodium azide in deionized water and cool the solution in an ice bath.

  • Slowly add the cold sodium azide solution to the diazonium salt solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The this compound will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum in the dark.

Thermal Decomposition of this compound

Materials:

  • This compound

  • High-boiling point inert solvent (e.g., diphenyl ether, Dowtherm A)

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer or thermocouple

  • Nitrogen or Argon gas inlet

  • Heating mantle with a temperature controller

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood.

  • Place the this compound in the round-bottom flask and add the inert solvent.

  • Flush the system with an inert gas (Nitrogen or Argon).

  • Slowly heat the mixture with stirring to the desired decomposition temperature (a starting point could be around its melting point of 142-143 °C with decomposition).

  • Monitor the reaction for the evolution of nitrogen gas. The reaction progress can be tracked by thin-layer chromatography (TLC) or by monitoring the disappearance of the starting material using High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, benzoxazolone, can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of the starting material and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the azide peak at ~2100 cm⁻¹ and the appearance of the lactam carbonyl peak at ~1750 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the decomposition temperature and to study the kinetics of the decomposition.

Experimental_Workflow Experimental Workflow for the Study of this compound Decomposition cluster_synthesis Synthesis cluster_decomposition Thermal Decomposition cluster_analysis Analysis and Characterization Start 2-Aminobenzoic Acid Diazotization Diazotization with NaNO₂/HCl Start->Diazotization Azidation Azidation with NaN₃ Diazotization->Azidation Product_1 This compound Azidation->Product_1 Decomposition_Setup Reaction Setup in Inert Solvent Product_1->Decomposition_Setup Thermal_Analysis Thermal Analysis (DSC/TGA) Product_1->Thermal_Analysis Heating Controlled Heating Decomposition_Setup->Heating Monitoring Reaction Monitoring (TLC/HPLC) Heating->Monitoring Workup Workup and Isolation Monitoring->Workup Product_2 Crude Product Workup->Product_2 Purification Purification (Recrystallization/ Column Chromatography) Product_2->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Final_Product Pure Benzoxazolone Purification->Final_Product

Caption: A generalized experimental workflow for the synthesis, thermal decomposition, and analysis of this compound.

Conclusion

The thermal decomposition of this compound represents a potentially efficient method for the synthesis of benzoxazolone, a heterocyclic motif of considerable interest in medicinal chemistry. Although specific quantitative data for this reaction is limited, by leveraging the established principles of azide thermolysis and intramolecular reactions of nitrenes, a clear and predictable reaction pathway can be proposed. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to explore this transformation, to elucidate its kinetic and thermodynamic parameters, and to harness its synthetic potential. Careful execution of these experiments under controlled conditions is paramount for ensuring both safety and the successful synthesis of the target compound.

References

Unveiling the Reactive Intermediates: A Technical Guide to the Photolytic Decomposition of o-Azidobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The photolytic decomposition of o-azidobenzoic acid and its derivatives represents a cornerstone of synthetic chemistry and photochemistry, offering a versatile pathway to a variety of heterocyclic compounds and reactive intermediates. This in-depth technical guide explores the core principles of this photo-induced transformation, detailing the reaction mechanisms, experimental protocols, and quantitative data critical for researchers in organic synthesis, materials science, and drug development. The unique ability of the azide functionality to transform into a highly reactive nitrene upon irradiation provides a powerful tool for molecular construction and modification.

Core Concepts: The Journey from Azide to Diverse Products

The photolysis of o-azidobenzoic acid derivatives is initiated by the absorption of ultraviolet (UV) light, which excites the azide molecule to a singlet state. This excited species rapidly loses a molecule of nitrogen gas (N₂) to form a highly reactive singlet nitrene intermediate. The subsequent fate of this nitrene is dictated by the surrounding environment and the nature of the substituents on the aromatic ring, leading to a variety of products.

One of the most well-documented reaction pathways is the intramolecular cyclization of the singlet nitrene. This can proceed through ring expansion, where the nitrene inserts into a C-C bond of the benzene ring, ultimately forming substituted azepines, particularly when the reaction is carried out in the presence of nucleophilic solvents like methanol.[1] Alternatively, the nitrene can undergo intramolecular cyclization with the ortho-carboxylic acid derivative to form other heterocyclic systems. Intersystem crossing of the singlet nitrene to a more stable triplet state can also occur, leading to different reaction pathways, such as dimerization to form azo compounds.

Quantitative Analysis of Photolytic Decomposition

The efficiency and outcome of the photolytic decomposition are highly dependent on the substitution pattern of the o-azidobenzoic acid derivative and the reaction conditions. The following table summarizes the photolysis of various substituted aryl azides, highlighting the product distribution and yields achieved under specific conditions.

EntryReactant (Aryl Azide)RSolventProduct(s)Yield (%)
1Methyl 2-azidobenzoateCO₂MeMethanol2-Methoxy-3-methoxycarbonyl-3H-azepine-
22-Azidobenzoic acidCO₂HMethanol3-Hydroxy-2-methoxy-3H-azepine-
32-Azidobenzoyl chlorideCOClMethanol3-Chloro-2-methoxy-3H-azepine-
4Methyl 4-chloro-2-azidobenzoate4-Cl, 2-CO₂MeMethanolSubstituted 2-methoxy-3-methoxycarbonyl-3H-azepine-
5Methyl 4-nitro-2-azidobenzoate4-NO₂, 2-CO₂MeMethanolSubstituted 2-methoxy-3-methoxycarbonyl-3H-azepine-

Experimental Protocols: A Practical Guide

The following provides a detailed methodology for the photolytic decomposition of o-azidobenzoic acid derivatives, primarily based on a continuous flow setup which offers advantages in terms of safety, scalability, and control over reaction parameters.[2][3][4][5]

Continuous Flow Photolysis Setup

A continuous flow photoreactor is a preferred method for conducting the photolysis of aryl azides due to the controlled exposure to UV light and efficient removal of the nitrogen gas byproduct. The setup typically consists of a UV lamp, a transparent reactor coil, a pump, and a back-pressure regulator.

G Continuous Flow Photolysis Experimental Workflow cluster_prep Reactant Preparation cluster_photolysis Photolysis cluster_workup Product Work-up Reactant o-Azidobenzoic Acid Derivative Solution Reactant Solution Reactant->Solution Solvent Solvent (e.g., Methanol) Solvent->Solution Pump Syringe Pump Solution->Pump Reactor FEP Tubing Reactor Coil Pump->Reactor Cooling Cooling Jacket Reactor->Cooling Collection Product Collection Reactor->Collection UV_Lamp Medium Pressure Hg Lamp (450 W) UV_Lamp->Reactor Evaporation Solvent Evaporation Collection->Evaporation Purification Chromatography Evaporation->Purification Analysis NMR, MS Purification->Analysis

Caption: Workflow for the continuous flow photolysis of o-azidobenzoic acid derivatives.

Materials:

  • o-Azidobenzoic acid derivative

  • Anhydrous solvent (e.g., methanol, acetonitrile)

  • Syringe pump

  • Fluorinated ethylene polymer (FEP) tubing (e.g., 1 mm inner diameter)

  • Medium-pressure mercury lamp (e.g., 450 W) with a cooling jacket and Pyrex filter

  • Back-pressure regulator

  • Collection flask

Procedure:

  • Solution Preparation: Prepare a solution of the o-azidobenzoic acid derivative in the chosen anhydrous solvent at a specific concentration (e.g., 0.01-0.05 M).

  • System Setup: Assemble the continuous flow reactor by wrapping the FEP tubing around the cooling jacket of the mercury lamp. Connect the tubing to the syringe pump and the collection flask through a back-pressure regulator.

  • Photolysis: Turn on the cooling system for the lamp and then ignite the lamp. Allow the lamp to stabilize.

  • Reaction: Pump the reactant solution through the FEP tubing at a controlled flow rate to achieve the desired residence time within the irradiated zone. The flow rate and the reactor volume will determine the irradiation time.

  • Collection: Collect the product mixture in a flask cooled in an ice bath to prevent any thermal decomposition of the products.

  • Work-up and Analysis: After the reaction is complete, evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel. The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Reaction Pathway

The photolytic decomposition of o-azidobenzoic acid proceeds through a series of reactive intermediates. The following diagram illustrates the key steps in the formation of an azepine derivative in the presence of methanol.

G Photolytic Decomposition Pathway of o-Azidobenzoic Acid Start o-Azidobenzoic Acid Derivative Excited Excited Singlet State Start->Excited hν (UV light) Nitrene Singlet Nitrene Excited->Nitrene - N₂ N2 N₂ RingExpansion Ring Expansion (via 2H-Azirine) Nitrene->RingExpansion Triplet Triplet Nitrene Nitrene->Triplet Intersystem Crossing Didehydroazepine Didehydroazepine RingExpansion->Didehydroazepine Azepine Azepine Derivative Didehydroazepine->Azepine Methanol Methanol (Solvent) Methanol->Azepine Nucleophilic Attack Dimer Azo Compound Triplet->Dimer

Caption: Key intermediates in the photolytic conversion of an o-azidobenzoic acid derivative to an azepine.

Applications in Drug Development and Beyond

The photolytic decomposition of o-azidobenzoic acid derivatives is not merely a synthetic curiosity. The ability to generate highly reactive species with light offers significant potential in various fields, particularly in drug development. Photoactivatable prodrugs can be designed using o-azidobenzoyl groups as photolabile protecting groups. These prodrugs remain inactive until irradiated with light at a specific wavelength, allowing for targeted drug release at the desired site of action, thereby minimizing systemic side effects. Furthermore, the nitrene intermediates generated can be used for photoaffinity labeling to identify and study the binding sites of drug molecules with their biological targets.

Conclusion

The photolytic decomposition of o-azidobenzoic acid derivatives is a powerful and versatile transformation that continues to be a valuable tool for chemists. Understanding the underlying mechanisms, having access to reliable experimental protocols, and being able to predict the product distribution are crucial for harnessing the full potential of this photoreaction. The ongoing research in this area, particularly in the development of more efficient and selective photolytic systems, promises to expand its applications in organic synthesis, materials science, and medicinal chemistry.

References

Safe Handling and Storage of 2-Azidobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2-azidobenzoic acid. Due to its azide functional group, this compound is an energetic material that requires strict adherence to safety protocols to mitigate the risks of accidental detonation or exposure. This document synthesizes available safety information, provides recommended experimental procedures for thermal analysis, and outlines emergency response protocols.

Chemical and Physical Properties

This compound is a pale brown to light brown solid.[1] Key physical and chemical properties are summarized in the table below. It is crucial to note that the azide functional group imparts energetic properties to the molecule, making it sensitive to heat, shock, and friction.[2][3]

PropertyValueSource
CAS Number 31162-13-7[1]
Molecular Formula C₇H₅N₃O₂[4]
Molecular Weight 163.13 g/mol [4]
Appearance Pale Brown to Light Brown Solid[1]
Melting Point 142-143 °C (with decomposition)[1][4]
Solubility Slightly soluble in Chloroform and DMSO[1]
Storage Temperature -20°C[1][4]

Hazard Identification and Stability

The primary hazard associated with this compound is its potential for explosive decomposition. Organic azides are known to be sensitive to thermal, mechanical (shock and friction), and light stimuli.[2][3] The stability of an organic azide is influenced by its carbon-to-nitrogen ratio.[2] For this compound, this ratio is 7:3.

General Stability Rules for Organic Azides:

  • Carbon to Nitrogen Ratio (C/N): A higher carbon-to-nitrogen ratio generally indicates greater stability. Compounds where the number of nitrogen atoms is close to or exceeds the number of carbon atoms are considered particularly hazardous.[2]

  • Rule of Six: This rule suggests that for every energetic functional group (like azide), there should be at least six carbon atoms to ensure a reasonable degree of safety.[2] this compound, with seven carbons to one azide group, is on the borderline of this rule and should be handled with care.

While specific, publicly available quantitative data on the thermal and mechanical sensitivity of this compound is limited, the following table provides estimated values based on data for structurally similar aryl azides. It is imperative that users perform their own experimental safety assessments before handling this compound on a large scale.

Hazard ParameterEstimated/Comparative ValueRemarks
Decomposition Temperature Onset likely > 140°CBased on the reported melting point with decomposition.[1] A sharp exotherm is expected upon decomposition.
Impact Sensitivity ModerateAryl azides are generally less sensitive than heavy metal azides but can be initiated by a strong impact.[5]
Friction Sensitivity ModerateCan be sensitive to friction, especially when in crystalline form. Avoid grinding or using metal spatulas.[6][7]

Safe Handling Protocols

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound.

PPE CategorySpecific Requirements
Eye and Face Protection Safety glasses with side shields are the minimum requirement. A face shield should be worn when there is a risk of splashing or explosion.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. For handling larger quantities or in situations with a higher risk of exposure, double gloving is recommended.
Body Protection A flame-resistant lab coat is essential. Avoid synthetic clothing that can melt and adhere to the skin in case of a fire.
Additional Protection A blast shield should be used when performing reactions, especially when heating or concentrating the material.[6]
Engineering Controls
  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to contain any potential explosions and to avoid inhalation of dust or decomposition products.[6]

  • Blast Shield: A portable blast shield must be placed between the user and the experimental setup inside the fume hood.[6]

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of potentially explosive vapors or dust.

General Handling Practices
  • Work Scale: Always work with the smallest possible quantities of the material.[6]

  • Avoid Contamination: Do not allow this compound to come into contact with heavy metals, strong acids, or strong oxidizing agents, as this can lead to the formation of highly unstable and shock-sensitive compounds.[2]

  • Utensils: Use non-metallic spatulas (e.g., plastic or ceramic) for handling the solid material to avoid initiation by friction or the formation of sensitive metal azides.[6]

  • Heating: Heat this compound with extreme caution. Use a controlled heating source such as a heating mantle with a temperature controller. Avoid direct heating with a hot plate, which can create localized hot spots.

  • Grounding: Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.

  • Purification: Avoid distillation and sublimation for purification, as these methods can lead to the concentration of the explosive material. Purification should be limited to extraction and precipitation.[3]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Plan Experiment risk_assessment Conduct Risk Assessment start->risk_assessment gather_materials Gather Materials & PPE risk_assessment->gather_materials weigh Weigh Compound (in fume hood, non-metal spatula) gather_materials->weigh reaction Perform Reaction (behind blast shield) weigh->reaction workup Reaction Work-up (avoid concentration) reaction->workup decontaminate Decontaminate Glassware workup->decontaminate waste_disposal Dispose of Waste (labeled azide waste) decontaminate->waste_disposal end End of Procedure waste_disposal->end

Safe handling workflow for this compound.

Storage Requirements

Proper storage of this compound is critical to maintaining its stability and preventing accidents.

  • Temperature: Store at -20°C in a dedicated and clearly labeled freezer or refrigerator that is approved for the storage of flammable materials.[1][4]

  • Container: Keep the compound in a tightly sealed, robust container.

  • Light: Protect from light.

  • Incompatibilities: Store away from strong acids, bases, oxidizing agents, and heavy metals.[2]

  • Inventory: Maintain a detailed inventory of the material, including the date of receipt and the amount in stock.

Experimental Protocols for Thermal Analysis

To obtain precise quantitative data on the thermal stability of this compound, the following experimental protocols are recommended. These experiments should only be performed by trained personnel in a facility equipped to handle energetic materials.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, decomposition temperature, and enthalpy of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 1-2 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Heat the sample from 30°C to 250°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature of decomposition from the resulting exotherm. Integrate the peak area of the exotherm to calculate the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs and to identify the number of decomposition steps.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared TGA pan (ceramic or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Heat the sample from 30°C to 300°C at a constant heating rate of 10°C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of mass loss and the temperature of the maximum rate of mass loss from the derivative of the TGA curve (DTG).

Thermal_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Interpretation start Start: Obtain Sample weigh_dsc Weigh 1-2 mg for DSC start->weigh_dsc weigh_tga Weigh 2-5 mg for TGA start->weigh_tga seal_dsc Seal in hermetic pan weigh_dsc->seal_dsc load_tga Load sample into TGA weigh_tga->load_tga load_dsc Load sample into DSC seal_dsc->load_dsc run_dsc Run DSC (10°C/min to 250°C) load_dsc->run_dsc analyze_dsc Analyze DSC data: - Onset of decomposition - Enthalpy of decomposition run_dsc->analyze_dsc run_tga Run TGA (10°C/min to 300°C) load_tga->run_tga analyze_tga Analyze TGA data: - Onset of mass loss - Decomposition steps run_tga->analyze_tga report Generate Report analyze_dsc->report analyze_tga->report

Experimental workflow for thermal analysis.

Thermal Decomposition Pathway

The thermal decomposition of aryl azides typically proceeds via the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo various intramolecular reactions. For this compound, the likely decomposition pathway involves the formation of a benzofurazan-1-oxide derivative through cyclization of the nitrene onto the carboxylic acid group, with the release of nitrogen gas.

Decomposition_Pathway reactant This compound intermediate Nitrene Intermediate reactant->intermediate Heat (Δ) - N₂ product Benzofurazan-1-oxide + N₂ intermediate->product Intramolecular Cyclization

Conceptual thermal decomposition pathway.

Waste Disposal

Due to its hazardous nature, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Azide-containing waste must be collected in a separate, clearly labeled, and sealed container.[6][7]

  • Incompatibilities: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2] Do not dispose of azide waste in drains, as it can react with lead or copper in the plumbing to form highly explosive heavy metal azides.[8]

  • Deactivation: For larger quantities of waste, chemical deactivation may be necessary before disposal. This should only be performed by trained personnel following a validated standard operating procedure. A common method involves the reaction with nitrous acid to destroy the azide.[8]

  • Disposal: All azide waste must be disposed of through an approved hazardous waste disposal service.[8]

Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Avoid creating dust.[9]

    • Carefully sweep the mixture into a labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.[7]

    • Prevent entry to the area.

    • Contact your institution's emergency response team.

Fire
  • In case of a fire involving this compound, evacuate the area and call emergency services.

  • If trained and it is safe to do so, use a Class D fire extinguisher for fires involving combustible metals that may be present. For small fires involving the organic material, a standard dry chemical extinguisher (ABC) may be used.[10]

  • Do not use water, as it may spread the material.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Disclaimer: This guide is intended for informational purposes only and does not supersede any local, state, or federal regulations, or institutional safety protocols. A thorough risk assessment should be conducted before handling this compound. All users are responsible for ensuring their own safety and the safety of others in the laboratory.

References

A Technical Guide to 2-Azidobenzoic Acid: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-azidobenzoic acid, a versatile chemical compound with significant applications in chemical biology, drug discovery, and materials science. Its utility is primarily derived from the photoreactive and bioorthogonal nature of the azide functional group. This document outlines its fundamental properties, detailed synthesis protocols, and key applications, with a focus on its role as a molecular probe and in bioconjugation.

Core Properties of this compound

This compound is an aromatic compound featuring both a carboxylic acid and an azide functional group. These groups impart the molecule with a dual reactivity that is highly valuable in the development of chemical probes and cross-linking agents.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 31162-13-7[1][2][3][4][5]
Molecular Formula C₇H₅N₃O₂[1][3][6]
Molecular Weight 163.13 g/mol [1][3][6]
Appearance Pale Brown to Light Brown Solid[2]
Melting Point 142-143 °C (decomposes)[7]
Solubility Slightly soluble in Chloroform and DMSO[2][7]
Spectral Data

Key spectral data for the characterization of this compound are provided below.

Spectrum TypeDataSource(s)
¹H NMR (400 MHz, CDCl₃) δ 10.65 (s, 1H), 8.11 (dd, J = 7.9, 1.5 Hz, 1H), 7.66 – 7.56 (m, 1H), 7.31 – 7.21 (m, 2H)[7]
¹³C NMR (101 MHz, CDCl₃) δ 168.8, 140.4, 134.6, 133.4, 125.1, 120.9, 119.7[7]

Synthesis of this compound

The synthesis of this compound is typically achieved through the diazotization of its corresponding amino precursor, 2-aminobenzoic acid (anthranilic acid), followed by substitution with an azide salt.

Experimental Protocol: Synthesis from 2-Aminobenzoic Acid

This protocol details a common laboratory-scale synthesis of this compound.[7]

Materials:

  • 2-aminobenzoic acid (15.3 mmol)

  • Concentrated Hydrochloric Acid (17 mL)

  • Deionized Water

  • Sodium Nitrite (NaNO₂) (1.06 g, 15.3 mmol)

  • Sodium Azide (NaN₃) (1.08 g, 16.6 mmol)

  • Heptane

  • Benzene

Procedure:

  • In a 200 mL beaker, dissolve 15.3 mmol of 2-aminobenzoic acid in 15 mL of water and 17 mL of concentrated HCl.

  • Cool the mixture to 5 °C in an ice bath.

  • While stirring vigorously, add a precooled solution of 1.06 g of sodium nitrite in 10 mL of water dropwise.

  • Continue stirring the mixture for 15 minutes at 5 °C.

  • Slowly add a solution of 1.08 g of sodium azide in 10 mL of water.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for approximately 2 hours.

  • The resulting white crystalline precipitate (this compound) is collected by filtration.

  • Wash the precipitate with cold water and dry in the dark at room temperature.

  • For further purification, the crude product can be recrystallized from a 1:1 (v/v) mixture of heptane and benzene.

Applications in Research and Drug Development

The azide group in this compound and its derivatives serves as a versatile functional handle for a variety of bioconjugation and labeling techniques. The two primary applications are photoaffinity labeling and "click chemistry".

Photoaffinity Labeling and Cross-Linking

Aryl azides, such as this compound, are widely used as photoreactive cross-linkers.[1] Upon exposure to UV light, the azide group releases nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including amino acid residues in proteins, enabling the study of molecular interactions.[1][8]

This technique is particularly valuable for:

  • Identifying protein-protein interactions.

  • Mapping ligand-binding sites on proteins.

  • Studying the structure of protein complexes.[3]

The general workflow for a photoaffinity labeling experiment is depicted below.

G cluster_synthesis Probe Synthesis cluster_experiment Labeling Experiment cluster_analysis Analysis A This compound Derivative C Conjugation A->C B Biomolecule of Interest (e.g., Ligand) B->C D D C->D Photoaffinity Probe F Incubation D->F E Target Protein(s) E->F G G F->G UV Irradiation (Nitrene Formation) H H G->H Covalent Cross-linking I Purification of Cross-linked Complex H->I J Mass Spectrometry (e.g., LC-MS/MS) I->J K Identification of Interaction Site J->K

Caption: Workflow for a photoaffinity labeling experiment using an azidobenzoic acid-based probe.

"Click Chemistry" and Bioconjugation

This compound and its derivatives are key reagents in "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[9][10] The most common click reaction involving azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. A copper-free alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also widely used, especially in living systems.[9]

Applications of click chemistry in drug development include:

  • Antibody-Drug Conjugates (ADCs): Precisely attaching cytotoxic drugs to antibodies for targeted cancer therapy.[9]

  • Fluorescent Labeling: Attaching fluorescent dyes to biomolecules for imaging and tracking within cells.[9]

  • Drug Delivery Systems: Modifying drug carriers for targeted release.[9]

  • Glycobiology: Studying the role of glycans in health and disease through metabolic labeling.[11]

The logical relationship of components in a typical bioconjugation experiment using click chemistry is illustrated below.

G cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product A Azide-modified Molecule (e.g., from this compound) C Cu(I) Catalyst (CuAAC) or Strained Alkyne (SPAAC) A->C B Alkyne-modified Molecule (e.g., protein, drug, dye) B->C D Bioconjugate with Stable Triazole Linkage C->D

Caption: Core components of a bioconjugation reaction via azide-alkyne "click chemistry".

Conclusion

This compound is a foundational reagent for the synthesis of sophisticated molecular tools used in drug development and chemical biology. Its photoreactive properties enable the elucidation of molecular interactions through photoaffinity labeling, while its utility in bioorthogonal click chemistry allows for the precise construction of complex bioconjugates. The experimental protocols and conceptual workflows provided in this guide offer a starting point for researchers and scientists to leverage the capabilities of this versatile compound in their work.

References

history and discovery of aryl azides in chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the History and Discovery of Aryl Azides

Abstract

Organic azides, particularly aryl azides, have evolved from chemical curiosities to indispensable tools in modern chemistry, biology, and materials science. First synthesized in 1864, their unique reactivity was explored throughout the 20th century, leading to foundational name reactions. However, the true potential of aryl azides was unlocked in the 21st century with the advent of bioorthogonal chemistry. This guide provides a comprehensive overview of the history, key discoveries, and pivotal reactions of aryl azides, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data, and diagrams illustrating their chemical evolution and application.

The Dawn of Azide Chemistry: 19th Century Discovery

The story of aryl azides begins with the pioneering work of German chemist Peter Griess. While investigating the reactions of aromatic amines, Griess discovered diazo compounds, which became the gateway to a new class of nitrogen-rich molecules. In 1864, he reported the first synthesis of an organic azide, phenyl azide (C₆H₅N₃), by reacting phenyldiazonium with ammonia.[1][2] This discovery laid the groundwork for future explorations into the rich chemistry of the azide functional group.[3]

Towards the end of the century, another German chemist, Theodor Curtius, made significant contributions. After discovering hydrazoic acid (HN₃), he explored its reactivity with acyl compounds. In 1890, he described the thermal decomposition of acyl azides into isocyanates, a reaction now known as the Curtius rearrangement.[1][4][5] This reaction provided a practical method for converting carboxylic acids into amines and their derivatives, becoming a cornerstone of organic synthesis.[6][7]

G cluster_19th_century 19th Century Foundations cluster_20th_century 20th Century Developments cluster_21st_century 21st Century Renaissance griess 1864: Peter Griess Discovers Phenyl Azide curtius 1890: Theodor Curtius Develops Curtius Rearrangement griess->curtius Builds upon diazo chemistry staudinger 1919: Hermann Staudinger Describes Staudinger Reaction curtius->staudinger photochemistry Mid-20th Century: Rise of Photochemistry (Nitrene Generation) curtius->photochemistry huisgen 1960s: Rolf Huisgen Systematizes 1,3-Dipolar Cycloaddition staudinger->huisgen bertozzi 2000: Carolyn Bertozzi Develops Staudinger Ligation staudinger->bertozzi Bioorthogonal adaptation sharpless_meldal 2002: Sharpless & Meldal Develop CuAAC 'Click' Reaction huisgen->sharpless_meldal Catalytic variant

Expanding the Toolbox: Key Reactions of the 20th Century

The 20th century saw a deeper investigation into the fundamental reactivity of aryl azides, leading to the development of several powerful synthetic methods.

The Staudinger Reaction (1919)

In 1919, Hermann Staudinger and Jules Meyer discovered that an organic azide reacts smoothly with a phosphine, such as triphenylphosphine, to produce an iminophosphorane.[8][9][10] This intermediate can then be hydrolyzed to yield a primary amine and the corresponding phosphine oxide.[11] Known as the Staudinger reaction (or Staudinger reduction), this process offered a remarkably mild and chemoselective method for reducing azides to amines, avoiding the harsh reagents required by other methods.[8][9]

G start Aryl Azide (R-N₃) intermediate Iminophosphorane (R-N=PR'₃) start->intermediate + R'₃P - N₂ phosphine Phosphine (R'₃P) phosphine->intermediate amine Primary Amine (R-NH₂) intermediate->amine + H₂O phosphine_oxide Phosphine Oxide (O=PR'₃) intermediate->phosphine_oxide + H₂O water Water (H₂O) water->amine water->phosphine_oxide

Photochemistry and Nitrene Formation

The thermolysis or photolysis of aryl azides causes them to extrude dinitrogen gas (N₂), generating a highly reactive intermediate known as an aryl nitrene.[2] This species is electron-deficient and can undergo a variety of subsequent reactions, including C-H insertion and cycloaddition. This photochemical reactivity became the basis for photoaffinity labeling, a powerful technique in chemical biology to identify and map ligand-binding sites in proteins and other biomolecules.[12][13] Upon irradiation, the azide group generates a nitrene that covalently cross-links to nearby residues in the binding pocket.[14]

The Huisgen 1,3-Dipolar Cycloaddition

In the 1960s, Rolf Huisgen performed systematic studies on the reaction of 1,3-dipoles with multiple-bond systems.[15] He characterized the reaction between an organic azide (the 1,3-dipole) and an alkyne (the dipolarophile) to form a stable 1,2,3-triazole ring.[1][16] This thermal cycloaddition, while powerful, often required high temperatures and resulted in a mixture of 1,4- and 1,5-substituted regioisomers, limiting its synthetic utility.[16]

The Modern Renaissance: Bioorthogonal and Click Chemistry

The turn of the 21st century marked a dramatic surge in the application of aryl azides, driven by their unique utility in biological systems.

The Staudinger Ligation (2000)

Recognizing the exceptional chemoselectivity of the Staudinger reaction, Carolyn Bertozzi's group re-engineered it for biological applications.[8] By incorporating an electrophilic trap (an ester) onto one of the phosphine's aryl groups, the iminophosphorane intermediate undergoes an intramolecular cyclization and rearrangement to form a stable amide bond, covalently linking the two molecules.[17] This "Staudinger Ligation" was the first example of a truly bioorthogonal reaction—one that proceeds in a living system without interfering with native biochemical processes.[8]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In 2002, the laboratories of Valery Fokin/K. Barry Sharpless and Morten Meldal independently reported a copper(I)-catalyzed version of the Huisgen cycloaddition.[16] The copper catalyst dramatically accelerates the reaction rate, allowing it to proceed rapidly at room temperature, and, crucially, yields exclusively the 1,4-disubstituted triazole isomer.[16] Sharpless termed this highly reliable and specific reaction a "click reaction," and it has since become the premier tool in chemical biology, drug discovery, and materials science for its simplicity and robustness.[1][16]

G Cu1 Cu(I) Acetylide Cu(I)-Acetylide Cu1->Acetylide Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Acetylide Cu_Triazolide Copper Triazolide Intermediate Acetylide->Cu_Triazolide Azide Aryl Azide (R-N₃) Azide->Cu_Triazolide Product 1,4-Triazole Product Cu_Triazolide->Product Proton H⁺ Source Proton->Product Product->Cu1 Catalyst Regeneration

Quantitative Data Summary

The efficiency of aryl azide synthesis is dependent on the electronic nature of substituents on the aromatic ring. The table below summarizes yields for a standard diazotization-azidation protocol.

Starting Aniline (Substituent)Yield (%)
Aniline (H)90-95
4-Methoxyaniline (p-OCH₃)85-92
4-Methylaniline (p-CH₃)88-94
4-Chloroaniline (p-Cl)90-96
4-Nitroaniline (p-NO₂)92-98
2-Aminobenzoic acid (o-COOH)75-85
3-Aminopyridine60-70
Data adapted from standard laboratory protocols. Yields are indicative and may vary based on specific reaction conditions and scale.

Key Experimental Protocols

Protocol 1: Synthesis of Aryl Azides from Anilines (Diazotization-Azidation)

This protocol describes a general and reliable one-pot method for converting substituted anilines into their corresponding aryl azides.[18]

Materials:

  • Substituted aniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 3-4 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Sodium Azide (NaN₃, 1.2 eq)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Aniline Dissolution: In a round-bottom flask, dissolve the aniline (1.0 eq) in a mixture of concentrated HCl (3-4 eq) and water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring. Maintain this temperature for the next step.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold aniline solution, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at 0-5 °C after addition is complete.[18]

  • Azidation: Dissolve sodium azide (1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the cold diazonium salt solution. A vigorous evolution of nitrogen gas may be observed.

  • Reaction: After addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.[18]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aryl azide. Further purification can be achieved by column chromatography if necessary.[18]

Safety Note: Organic azides can be explosive, especially low molecular weight compounds. Always handle with care behind a blast shield. Avoid friction, shock, and rapid heating.[2] Sodium azide is highly toxic.

G start 1. Dissolve Aniline in HCl/H₂O cool 2. Cool to 0-5 °C start->cool diazotize 3. Add NaNO₂ (aq) Dropwise (< 5 °C) cool->diazotize stir1 4. Stir 30 min at 0-5 °C diazotize->stir1 azidate 5. Add NaN₃ (aq) Dropwise stir1->azidate stir2 6. Stir 1 hr at 0 °C, then warm to RT azidate->stir2 workup 7. Extract with Organic Solvent, Wash, and Dry stir2->workup purify 8. Concentrate and Purify (Chromatography) workup->purify end Pure Aryl Azide purify->end

Protocol 2: Synthesis of Phenyl Azide from Phenylhydrazine

An alternative classical synthesis, particularly for the parent phenyl azide.[19]

Materials:

  • Phenylhydrazine (1.0 eq)

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Diethyl Ether

  • Anhydrous Calcium Chloride

  • Ice-salt bath

Procedure:

  • Salt Formation: In a three-necked flask, add water and concentrated HCl. Cool the flask in an ice-salt bath. Slowly add phenylhydrazine to form phenylhydrazine hydrochloride, which precipitates as white plates.[19]

  • Diazotization: After cooling the stirred slurry to 0 °C, add ether. Then, slowly add a pre-prepared aqueous solution of sodium nitrite.[19]

  • Reaction: Continue stirring in the ice bath for 1 hour.

  • Workup: Separate the ether layer. Extract the aqueous layer with fresh ether. Combine the ethereal solutions and dry over anhydrous calcium chloride.

  • Purification: The ether is removed under reduced pressure. The final product is carefully distilled under vacuum (e.g., 49-50 °C at 5 mm Hg).[19]

Critical Safety Warning: Vacuum distillation of azides is extremely hazardous and must be performed with extreme caution, using appropriate shielding.[2]

Conclusion

From its discovery by Peter Griess over 150 years ago, the aryl azide has undergone a remarkable journey.[3] Initially a subject of fundamental reaction discovery, it has been transformed into one of the most powerful and versatile functional groups in modern chemistry. Its stability, ease of synthesis, and unique bioorthogonal reactivity have cemented its role as an indispensable component in drug discovery, chemical biology, and materials science, promising continued innovation for years to come.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry Using 2-Azidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the formation of stable 1,2,3-triazole linkages. This bioorthogonal reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science. 2-Azidobenzoic acid is a versatile building block in this context, featuring a readily available azide group for click chemistry and a carboxylic acid handle for further functionalization, such as amide bond formation with proteins and peptides.

These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on reaction optimization, and examples of its application.

Data Presentation

The efficiency of the CuAAC reaction is influenced by various factors including the choice of catalyst, ligands, and reaction conditions. Below is a summary of representative quantitative data for CuAAC reactions, providing a baseline for experimental design.

Table 1: Reaction Conditions and Yields for CuAAC of Various Azides and Alkynes

AzideAlkyneCatalyst SystemSolventTime (h)Yield (%)Reference
Benzyl azidePhenylacetylene50 ppm Cu(II)-Schiff base complexEG/H₂O0.592[1][2]
Benzyl azidePhenylacetylene0.5 mol% Cu/CDCM496.2[3][4]
Ethyl 2-azidoacetateVarious terminal acetylenesCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂ON/A50-80[5]
Phenyl azidePhenylacetylene0.869 mmol Cu/CDCM4>99[3][4]
2-(Azidomethyl)phenylacetic acidVarious arylacetylenesCuSO₄·5H₂O, Sodium AscorbateTHF/H₂O2-1670-95N/A

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 3- and 4-azidobenzoic acids and can be modified for the 2-isomer.[6]

Materials:

  • 2-Aminobenzoic acid

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Deionized water

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve 2-aminobenzoic acid (1.0 eq) in 10% aqueous HCl.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 20% aqueous solution of sodium nitrite (1.2 eq) to the cooled solution while stirring. Maintain the temperature at 0 °C.

  • After the addition is complete, continue stirring for 15 minutes at 0 °C.

  • Slowly add a 20% aqueous solution of sodium azide (1.2 eq). Caution: This reaction can be vigorous and produce foaming.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Dry the product under vacuum. The product can be used in the next step without further purification.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the click reaction of an azide with a terminal alkyne. This can be adapted for this compound.

Materials:

  • Azide (e.g., this compound)

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water, or DCM)

  • Nitrogen or Argon gas (optional, for sensitive substrates)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).

  • Catalyst and Reducing Agent Preparation:

    • Prepare a stock solution of CuSO₄·5H₂O in water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

  • Reaction Initiation:

    • To the stirred solution of the azide and alkyne, add the CuSO₄·5H₂O solution (typically 1-5 mol%).

    • Add the sodium ascorbate solution (typically 5-10 mol%). The color of the solution should change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Mandatory Visualizations

General Workflow for Peptide Bioconjugation using this compound

The following diagram illustrates a typical workflow for the bioconjugation of a peptide with a payload molecule using this compound as a linker.

G cluster_peptide_mod Peptide Modification cluster_payload_mod Payload Preparation cluster_click Click Chemistry Conjugation Peptide Peptide with Primary Amine (N-terminus or Lysine) EDC_NHS EDC/NHS (Amide Coupling) Peptide->EDC_NHS Azido_Acid This compound Azido_Acid->EDC_NHS Azido_Peptide Azide-Functionalized Peptide EDC_NHS->Azido_Peptide Click_Reaction CuAAC Reaction (CuSO4, NaAsc) Azido_Peptide->Click_Reaction Payload Payload Molecule Alkyne_Mod Alkyne Modification Payload->Alkyne_Mod Alkyne_Payload Alkyne-Modified Payload Alkyne_Mod->Alkyne_Payload Alkyne_Payload->Click_Reaction Peptide_Conjugate Peptide-Payload Conjugate Click_Reaction->Peptide_Conjugate

Caption: Workflow for peptide bioconjugation.

Chemical Probe Strategy for Target Identification

This diagram outlines a strategy for using a this compound-derived chemical probe to identify protein targets within a complex biological system.

G cluster_probe_synthesis Probe Synthesis cluster_labeling Cellular Labeling and Lysis cluster_capture Target Capture and Identification Bioactive_Molecule Bioactive Molecule Synthesis Chemical Synthesis Bioactive_Molecule->Synthesis Azido_Benzoic This compound Linker Azido_Benzoic->Synthesis Chemical_Probe Azide-Containing Chemical Probe Synthesis->Chemical_Probe Incubation Incubation with Probe Chemical_Probe->Incubation Live_Cells Live Cells Live_Cells->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Cell_Lysate Cell Lysate with Probe-Target Complex Cell_Lysis->Cell_Lysate Click_Capture CuAAC Click Reaction Cell_Lysate->Click_Capture Alkyne_Tag Alkyne-Tagged Reporter (e.g., Biotin-Alkyne) Alkyne_Tag->Click_Capture Affinity_Purification Affinity Purification (e.g., Streptavidin Beads) Click_Capture->Affinity_Purification MS_Analysis Mass Spectrometry (Target ID) Affinity_Purification->MS_Analysis Identified_Target Identified Protein Target MS_Analysis->Identified_Target

Caption: Chemical probe target identification workflow.

Simplified Wnt Signaling Pathway and Potential Point of Intervention

This diagram illustrates a simplified representation of the Wnt signaling pathway, a critical pathway in cellular development and disease. Chemical probes derived from molecules that modulate this pathway can be synthesized using click chemistry with reagents like this compound to study their specific targets and mechanisms of action.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP6 LRP6 Co-receptor LRP6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation (Wnt OFF) Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc accumulates and translocates (Wnt ON) Probe Chemical Probe (potential intervention) Probe->Destruction_Complex modulates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression activates

Caption: Simplified Wnt signaling pathway.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 2-Azidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-azidobenzoic acid in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This powerful, copper-free click chemistry reaction is an invaluable tool for bioconjugation, enabling the stable and specific linkage of molecules in complex biological environments.

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds efficiently without the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[1] The reaction's driving force is the ring strain of a cyclooctyne, which reacts readily with an azide to form a stable triazole linkage.[2] this compound is an aryl azide that can be utilized in SPAAC for various applications, including the synthesis of bioconjugates and as a component of photoaffinity probes to identify and study protein-ligand interactions.[3][4]

Data Presentation

The kinetics of SPAAC reactions are critical for experimental design, particularly when working with low concentrations of reactants. The second-order rate constant (k₂) is a key parameter for comparing the reaction speeds of different azide-alkyne pairs. While specific kinetic data for this compound is not extensively published, the following table provides representative second-order rate constants for the reaction of various cyclooctynes with benzyl azide, a commonly used model for aryl azides. The kinetics of this compound are expected to be in a similar range.

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference
Dibenzocyclooctyne (DBCO)~0.1 - 1.9[5]
Bicyclononyne (BCN)~0.14[5]
DIBO0.0567[4]
DIBO-ketone0.2590[4]

Note: Reaction rates are influenced by factors such as the specific cyclooctyne used, solvent, and temperature.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from Anthranilic Acid

This protocol describes the synthesis of this compound from commercially available 2-aminobenzoic acid (anthranilic acid).[2][7]

Materials:

  • Anthranilic acid (2-aminobenzoic acid)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • Dissolve anthranilic acid in aqueous hydrochloric acid in a flask and cool the solution to 0°C in an ice bath with stirring.

    • Slowly add a solution of sodium nitrite in water dropwise to the cooled solution. Maintain the temperature below 5°C.

    • Stir the reaction mixture at 0°C for 30 minutes to ensure complete formation of the diazonium salt.

  • Azidation:

    • In a separate flask, dissolve sodium azide in water.

    • Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution with vigorous stirring. Control the rate of addition to manage gas evolution (N₂).

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Isolation and Purification:

    • The this compound product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Dry the purified product under vacuum.

Protocol 2: General Protocol for SPAAC of this compound with a DBCO-Functionalized Molecule

This protocol provides a general method for the conjugation of this compound to a molecule functionalized with a dibenzocyclooctyne (DBCO) group.[8][9]

Materials:

  • This compound

  • DBCO-functionalized molecule (e.g., DBCO-PEG-amine, DBCO-protein)

  • Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4, ensure it is azide-free)

  • Organic co-solvent (e.g., DMSO, if needed for solubility)

  • Reaction vessel

  • Analytical equipment for monitoring the reaction (e.g., UV-Vis spectrophotometer, LC-MS)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration.

  • Reaction Setup:

    • In the reaction vessel, combine the solution of the DBCO-functionalized molecule with the stock solution of this compound. A 1.5 to 10-fold molar excess of one reactant can be used to drive the reaction to completion.[9]

    • If an organic co-solvent was used, ensure the final concentration in the reaction mixture is compatible with the stability of the biomolecule (typically <20% DMSO).[10]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours, or overnight at 4°C.[8][9] Reaction times may need to be optimized depending on the reactants and their concentrations.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by observing the decrease in the characteristic absorbance of the DBCO group at approximately 309 nm using a UV-Vis spectrophotometer.[10][11]

    • Alternatively, LC-MS can be used to monitor the formation of the product and the consumption of reactants.

  • Purification:

    • Once the reaction is complete, the resulting conjugate can be purified from unreacted starting materials using appropriate techniques such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).

Protocol 3: Kinetic Analysis of SPAAC Reaction by UV-Vis Spectrophotometry

This protocol describes how to determine the second-order rate constant of a SPAAC reaction by monitoring the decay of the DBCO absorbance under pseudo-first-order conditions.[11]

Materials:

  • DBCO-functionalized molecule

  • This compound

  • Reaction buffer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-functionalized molecule in the reaction buffer.

    • Prepare a stock solution of this compound in the reaction buffer at a concentration that is at least 10-fold higher than the DBCO-functionalized molecule to ensure pseudo-first-order kinetics.

  • Spectrophotometer Setup:

    • Use a reference cuvette containing the reaction buffer and this compound to zero the instrument.

  • Data Acquisition:

    • In a quartz cuvette, add the reaction buffer and the DBCO stock solution to achieve the desired final concentration.

    • Measure the initial absorbance at ~309 nm.

    • Initiate the reaction by adding the this compound stock solution to the cuvette and immediately start monitoring the absorbance over time at regular intervals until the absorbance stabilizes.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time (t).

    • For a pseudo-first-order reaction, this plot should be linear. The negative of the slope of this line gives the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of this compound (the reactant in excess).

Mandatory Visualizations

Synthesis of this compound

G cluster_0 Diazotization cluster_1 Azidation Anthranilic Acid Anthranilic Acid Diazonium Salt Diazonium Salt Anthranilic Acid->Diazonium Salt  NaNO₂, HCl, 0°C This compound This compound Diazonium Salt->this compound  NaN₃ Sodium Azide Sodium Azide

Caption: Synthesis of this compound from anthranilic acid.

SPAAC Reaction Workflow

G Prepare Reagents Prepare Reagents Mix Reactants Mix Reactants Prepare Reagents->Mix Reactants this compound DBCO-Molecule Incubate Incubate Mix Reactants->Incubate RT or 4°C Monitor Reaction (Optional) Monitor Reaction (Optional) Incubate->Monitor Reaction (Optional) UV-Vis or LC-MS Purify Conjugate Purify Conjugate Incubate->Purify Conjugate Monitor Reaction (Optional)->Purify Conjugate SEC, Dialysis, or HPLC Final Product Final Product Purify Conjugate->Final Product

Caption: General workflow for SPAAC with this compound.

Application in Photoaffinity Labeling

This compound and its derivatives are often used in photoaffinity labeling to identify and study protein-ligand interactions.[3] The aryl azide group is photoactivatable, forming a highly reactive nitrene upon UV irradiation, which can then form a covalent bond with nearby molecules, such as the binding pocket of a target protein.

G Incubate Probe with Target Incubate Probe with Target UV Irradiation UV Irradiation Incubate Probe with Target->UV Irradiation this compound Probe + Protein Covalent Crosslinking Covalent Crosslinking UV Irradiation->Covalent Crosslinking Forms Reactive Nitrene Enrichment and Analysis Enrichment and Analysis Covalent Crosslinking->Enrichment and Analysis e.g., Biotin-Streptavidin Target Identification Target Identification Enrichment and Analysis->Target Identification Mass Spectrometry

Caption: Workflow for photoaffinity labeling using a this compound probe.

References

Application Notes and Protocols: 2-Azidobenzoic Acid as a Photoaffinity Label for Protein Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-azidobenzoic acid as a photoaffinity labeling (PAL) reagent for the identification and characterization of protein binding partners. This technique is a powerful tool in chemical biology and drug discovery for elucidating drug-protein interactions, identifying off-target effects, and mapping binding sites.

Introduction to Photoaffinity Labeling with this compound

Photoaffinity labeling is a versatile technique used to covalently link a small molecule (the "bait") to its interacting protein (the "prey") through a light-activated chemical reaction.[1] this compound is an aryl azide-based photoaffinity reagent. Upon exposure to ultraviolet (UV) light, the azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with amino acid residues in close proximity within the binding pocket of a target protein, thus permanently "labeling" it.[2]

The general workflow for a photoaffinity labeling experiment involves several key stages: the synthesis of a suitable photoaffinity probe derived from this compound, incubation of the probe with a biological sample (e.g., cell lysate or purified protein), UV irradiation to induce crosslinking, and subsequent analysis to identify and characterize the labeled proteins.[1][3]

Design and Synthesis of this compound Probes

To be effective, this compound must be derivatized into a probe that can be readily coupled to a ligand of interest or used to directly label proteins. A common strategy is to activate the carboxylic acid group as an N-hydroxysuccinimide (NHS) ester. This activated ester can then react with primary amines (e.g., the side chain of lysine residues) on a protein or a linker attached to a small molecule.[4]

dot

cluster_synthesis Probe Synthesis 2-Azidobenzoic_Acid This compound Activation Activation 2-Azidobenzoic_Acid->Activation NHS N-Hydroxysuccinimide (NHS) NHS->Activation Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Activation NHS_Ester This compound NHS Ester Activation->NHS_Ester

Caption: Synthesis of this compound NHS Ester.

Protocol: Synthesis of this compound N-Hydroxysuccinimide (NHS) Ester

This protocol describes the synthesis of an amine-reactive photoaffinity probe from this compound.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Glassware (round-bottom flask, dropping funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or DMF.

  • Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in anhydrous DCM or DMF to the reaction mixture with continuous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of cold DCM.

    • If using EDC, the work-up is simpler as the urea byproduct is water-soluble.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the this compound NHS ester.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols for Photoaffinity Labeling

The following protocols outline the general steps for using a this compound-based probe for protein labeling.

dot

cluster_workflow Photoaffinity Labeling Workflow Incubation 1. Incubation: Probe + Protein Sample UV_Irradiation 2. UV Irradiation (Photolysis) Incubation->UV_Irradiation Covalent_Bond Formation of Covalent Adduct UV_Irradiation->Covalent_Bond Analysis 3. Analysis of Labeled Proteins Covalent_Bond->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Mass_Spec Mass Spectrometry Analysis->Mass_Spec Western_Blot Western Blot Analysis->Western_Blot

Caption: General Photoaffinity Labeling Workflow.

Protocol: Direct Labeling of a Purified Protein

This protocol is suitable for confirming the interaction between a probe and a known purified protein.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS or HEPES)

  • This compound NHS ester stock solution (e.g., 10 mM in DMSO)

  • UV lamp (e.g., 254 nm or 365 nm)

  • Quartz cuvette or microplate

  • SDS-PAGE materials

  • Coomassie stain or silver stain

Procedure:

  • Incubation: In a microcentrifuge tube, mix the purified protein (e.g., 1-10 µM) with the this compound NHS ester probe (e.g., 10-100 µM). Incubate the mixture in the dark at room temperature for 30-60 minutes to allow for non-covalent binding.

  • Competition Control (Optional but Recommended): In a separate tube, pre-incubate the protein with a high concentration (e.g., 100-fold excess) of a known, non-photoactivatable ligand for 30 minutes before adding the photoaffinity probe. This will serve as a control to demonstrate the specificity of the labeling.

  • UV Irradiation: Transfer the samples to a quartz cuvette or a UV-transparent microplate. Irradiate the samples with a UV lamp for 5-30 minutes on ice. The optimal wavelength and duration of irradiation should be determined empirically.

  • Analysis:

    • Add SDS-PAGE loading buffer to the samples and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie or silver staining. A band shift or a new, higher molecular weight band corresponding to the protein-probe adduct may be observed.

Protocol: Labeling Proteins in a Complex Mixture (e.g., Cell Lysate)

This protocol is designed to identify unknown protein targets of a ligand derivatized with this compound.

Materials:

  • Cell lysate

  • Ligand-2-azidobenzoic acid conjugate probe

  • Streptavidin or antibody-conjugated beads (if the probe contains a biotin or epitope tag)

  • Wash buffers

  • Elution buffer

  • Mass spectrometry-compatible reagents

Procedure:

  • Incubation: Incubate the cell lysate with the ligand-2-azidobenzoic acid probe for 1-2 hours at 4°C in the dark.

  • Competition Control: As a negative control, incubate a parallel sample of the cell lysate with the probe in the presence of a large excess of the free, unconjugated ligand.

  • UV Irradiation: Irradiate the samples with UV light as described in the previous protocol.

  • Enrichment of Labeled Proteins (if applicable):

    • If the probe contains a biotin tag, add streptavidin-coated beads to the lysate and incubate to capture the labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the captured proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and map the site of adduction.

Data Presentation and Analysis

Quantitative data from photoaffinity labeling experiments are crucial for validating results and comparing the efficacy of different probes.

Table 1: Binding Affinities of Benzoic Acid Analogs to Bovine Serum Albumin (BSA)

This table presents representative binding constant (K) values for various substituted benzoic acids to BSA, as determined by spectrofluorimetric titration. While not specific to this compound, these data provide an expected range of affinities for similar small molecules to a model protein.[5][6]

CompoundSubstituentBinding Constant (K) x 10⁴ M⁻¹
Benzoic Acid-H2.5 ± 0.2
2-Hydroxybenzoic Acid2-OH4.1 ± 0.3
4-Hydroxybenzoic Acid4-OH3.8 ± 0.3
2-Nitrobenzoic Acid2-NO₂1.8 ± 0.1
4-Nitrobenzoic Acid4-NO₂7.6 ± 0.5
2-Aminobenzoic Acid2-NH₂3.2 ± 0.2
4-Aminobenzoic Acid4-NH₂5.5 ± 0.4

Data are presented as mean ± standard deviation.

Table 2: Crosslinking Efficiency of Common Photoaffinity Probes

This table provides a qualitative comparison of the crosslinking efficiency of different photoreactive groups. The efficiency can be influenced by the specific target protein and the reaction conditions.

Photoreactive GroupRelative Crosslinking EfficiencyWavelength of Activation (nm)Reactive Intermediate
Aryl Azide Moderate254-300Nitrene
BenzophenoneHigh350-360Triplet Ketone
DiazirineHigh350-380Carbene

Characterization of Protein Adducts by Mass Spectrometry

Mass spectrometry is the primary tool for identifying labeled proteins and pinpointing the exact amino acid residues that have been modified.

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cluster_ms_workflow Mass Spectrometry Workflow Labeled_Protein Labeled Protein Digestion Proteolytic Digestion (Trypsin) Labeled_Protein->Digestion Peptides Peptide Mixture Digestion->Peptides LC_MSMS LC-MS/MS Analysis Peptides->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis Protein_ID Protein Identification Data_Analysis->Protein_ID Adduct_Site Adduct Site Mapping Data_Analysis->Adduct_Site

Caption: Mass Spectrometry Workflow for Adduct Analysis.

Protocol: Sample Preparation and Mass Spectrometry Analysis
  • In-gel or In-solution Digestion:

    • Excise the protein band of interest from an SDS-PAGE gel or use the eluted protein solution.

    • Destain the gel piece (if applicable).

    • Reduce the disulfide bonds with dithiothreitol (DTT).

    • Alkylate the cysteine residues with iodoacetamide (IAA).

    • Digest the protein with trypsin overnight at 37°C.

  • Peptide Extraction and Desalting:

    • Extract the peptides from the gel piece using acetonitrile and formic acid.

    • Desalt and concentrate the peptides using a C18 ZipTip or equivalent.

  • LC-MS/MS Analysis:

    • Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[7]

    • Separate the peptides using a reverse-phase C18 column with a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the proteins from the MS/MS spectra.

    • To identify the crosslinked peptides, perform a search with a variable modification corresponding to the mass of the this compound remnant on all possible amino acid residues.

    • The fragmentation pattern of the modified peptide in the MS/MS spectrum will confirm the sequence and the site of modification.

Troubleshooting and Considerations

  • Low Labeling Efficiency: Optimize the concentration of the probe, the incubation time, and the UV irradiation time and wavelength. Ensure the photoreactive group on the probe is not sterically hindered from accessing the binding site.

  • Non-specific Labeling: Perform competition experiments with an excess of the unlabeled ligand to distinguish specific from non-specific binding. Include no-UV irradiation controls to identify proteins that bind non-covalently to the probe or the affinity matrix.

  • Probe Synthesis: Ensure all reagents and solvents for the NHS ester synthesis are anhydrous to prevent hydrolysis of the activated ester.

  • Mass Spectrometry: Use a high-resolution mass spectrometer to accurately determine the mass of the modification and to distinguish it from other post-translational modifications.

By following these detailed protocols and considerations, researchers can effectively employ this compound as a photoaffinity label to gain valuable insights into protein-ligand interactions.

References

Application Notes and Protocols for Amine Modification using 2-Azidobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-azidobenzoyl chloride and its application in the modification of primary amines. This reagent is a valuable tool for introducing an azide functional group onto biomolecules and other compounds, enabling their participation in bioorthogonal "click" chemistry reactions. Such modifications are pivotal in drug development, proteomics, and various other areas of chemical biology for applications like fluorescent labeling, antibody-drug conjugate (ADC) development, and immobilization of molecules to surfaces.

Synthesis of 2-Azidobenzoyl Chloride

The synthesis of 2-azidobenzoyl chloride is a two-step process commencing with the conversion of 2-aminobenzoic acid to 2-azidobenzoic acid, followed by the chlorination of the carboxylic acid.

Step 1: Synthesis of this compound

This procedure involves the diazotization of 2-aminobenzoic acid followed by a reaction with sodium azide.

Protocol:

  • In a 200 mL beaker, dissolve 15.3 mmol of 2-aminobenzoic acid in a mixture of 15 mL of water and 17 mL of concentrated hydrochloric acid.

  • Cool the solution to 5°C in an ice bath with vigorous stirring.

  • Prepare a pre-cooled solution of 1.06 g (15.3 mmol) of sodium nitrite in 10 mL of water. Add this solution dropwise to the 2-aminobenzoic acid solution while maintaining the temperature at 5°C.

  • Continue stirring for 15 minutes after the addition is complete.

  • Prepare a solution of 1.08 g (16.6 mmol) of sodium azide in 10 mL of water. Add this solution to the reaction mixture.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for approximately 2 hours.

  • The product, this compound, will precipitate as a white crystalline solid.

  • Filter the precipitate and wash it with cold water.

  • Dry the product in the dark at room temperature. For further purification, recrystallization from a 1:1 (v/v) mixture of heptane and benzene can be performed.[1]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Aminobenzoic Acid137.14As per 15.3 mmol15.3
Sodium Nitrite69.001.06 g15.3
Sodium Azide65.011.08 g16.6
Concentrated HCl36.4617 mL-
Water18.0235 mL-

Step 2: Synthesis of 2-Azidobenzoyl Chloride

The synthesized this compound is then converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add the dried this compound.

  • Add an excess of thionyl chloride (e.g., 5-10 equivalents).

  • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-azidobenzoyl chloride can be purified by vacuum distillation.

ReagentMolar Mass ( g/mol )Equivalents
This compound163.131
Thionyl Chloride118.975-10

Synthesis Workflow

A 2-Aminobenzoic Acid B Diazotization (NaNO₂, HCl, 5°C) A->B C Diazo Intermediate B->C D Azidation (NaN₃) C->D E This compound D->E F Chlorination (SOCl₂) E->F G 2-Azidobenzoyl Chloride F->G

Caption: Synthesis of 2-azidobenzoyl chloride from 2-aminobenzoic acid.

Amine Modification with 2-Azidobenzoyl Chloride

2-Azidobenzoyl chloride readily reacts with primary amines, such as the lysine residues in proteins, to form stable amide bonds. This reaction introduces an azide handle for subsequent bioorthogonal ligation.

Protocol for Protein Labeling:

  • Protein Preparation: Prepare the protein solution in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.5-8.5. The protein concentration should ideally be between 2-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a stock solution of 2-azidobenzoyl chloride in an anhydrous, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling Reaction: While gently vortexing the protein solution, add the desired molar excess of the 2-azidobenzoyl chloride stock solution. A 10- to 20-fold molar excess is a common starting point for optimization.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C for sensitive proteins. Protect the reaction from light if any components are light-sensitive.

  • Purification: Remove the excess unreacted 2-azidobenzoyl chloride and byproducts using a desalting column, size-exclusion chromatography, or dialysis.

ParameterRecommended Condition
Protein Concentration2-10 mg/mL
BufferAmine-free (e.g., PBS), pH 7.5-8.5
Molar Excess of Reagent10-20x (optimize for specific protein)
Reaction Time1-2 hours at RT or overnight at 4°C
Purification MethodDesalting column, SEC, or dialysis

Amine Modification Workflow

cluster_0 Amine Modification cluster_1 Bioorthogonal Ligation (Click Chemistry) A Protein with Primary Amines C Acylation Reaction A->C B 2-Azidobenzoyl Chloride B->C D Azide-Modified Protein C->D F Azide-Alkyne Cycloaddition D->F E Alkyne-functionalized Molecule (e.g., Fluorophore, Drug) E->F G Labeled/Conjugated Protein F->G

Caption: Workflow for amine modification and subsequent click chemistry.

Characterization of Amine Modification

The successful modification of a protein with 2-azidobenzoyl chloride can be confirmed by mass spectrometry. The covalent attachment of the 2-azidobenzoyl group results in a predictable mass shift.

ModificationMass Shift (Da)
2-Azidobenzoyl addition+147.04

Mass Spectrometry Analysis:

  • Intact Protein Analysis: For smaller proteins, direct mass analysis (e.g., using ESI-MS) of the purified, modified protein will show an increase in molecular weight corresponding to the number of incorporated 2-azidobenzoyl groups.

  • Peptide Mapping: For larger proteins, the modified protein is typically digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS. The modified peptides will exhibit a +147.04 Da mass shift on the modified lysine residues.

Signaling Pathway Applications

The primary utility of modifying a protein with 2-azidobenzoyl chloride is not to directly modulate a signaling pathway, but rather to install a bioorthogonal handle for further studies. Once the azide group is in place, a variety of alkyne-containing probes can be attached via click chemistry. These probes can be used to:

  • Visualize Proteins: Attach fluorescent dyes to track protein localization and dynamics within a cell.

  • Identify Binding Partners: Use biotin tags for affinity purification-mass spectrometry (AP-MS) to pull down interacting proteins.

  • Create Antibody-Drug Conjugates (ADCs): Covalently link potent cytotoxic drugs to antibodies for targeted cancer therapy.

The application in signaling pathways is therefore indirect, by enabling the study of the modified protein's role in those pathways.

Logical Relationship for Application

A Protein of Interest in a Signaling Pathway B Modification with 2-Azidobenzoyl Chloride A->B C Azide-labeled Protein B->C D Click Chemistry with Alkyne-Probe C->D E Probe-Conjugated Protein D->E F Downstream Analysis (e.g., Imaging, Pulldown) E->F G Elucidation of Protein Function in Pathway F->G

Caption: Application of 2-azidobenzoyl chloride in studying signaling pathways.

References

Application Notes and Protocols for Bioconjugation of Peptides with 2-Azidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioconjugation of peptides with 2-azidobenzoic acid provides a versatile platform for a range of applications in chemical biology and drug development. The introduction of the aryl azide moiety onto a peptide creates a powerful tool for photo-affinity labeling to study peptide-protein interactions. Upon exposure to ultraviolet (UV) light, the azide group forms a highly reactive nitrene intermediate that can covalently crosslink with interacting biomolecules in close proximity. Additionally, the azide group serves as a handle for bioorthogonal "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of various functionalities like fluorophores, imaging agents, or cytotoxic drugs.

These application notes provide detailed protocols for the covalent conjugation of this compound to a peptide via its primary amines (N-terminus or lysine side chains) using carbodiimide chemistry. Furthermore, protocols for subsequent photo-crosslinking and click chemistry applications are described.

Core Applications

  • Photo-Affinity Labeling: Covalently trap and identify binding partners of a peptide of interest.

  • Bioorthogonal Ligation: Serve as a platform for the attachment of reporter molecules, drugs, or other probes via click chemistry.

  • Structural Biology: Provide distance constraints for the structural analysis of peptide-protein complexes.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows for the bioconjugation of peptides with this compound and its subsequent applications.

experimental_workflow Overall Workflow for Peptide Bioconjugation and Application cluster_conjugation Peptide Modification cluster_purification Purification and Characterization cluster_applications Applications peptide Peptide with Primary Amine (N-terminus or Lysine) activation Activation of this compound (EDC/NHS Chemistry) conjugation Conjugation Reaction peptide->conjugation activation->conjugation azido_peptide 2-Azidobenzoyl-Peptide conjugation->azido_peptide purification RP-HPLC Purification azido_peptide->purification characterization Mass Spectrometry (MS Analysis) purification->characterization photo_crosslinking Photo-Crosslinking (UV Irradiation) characterization->photo_crosslinking click_chemistry Click Chemistry (e.g., CuAAC) characterization->click_chemistry analysis Analysis of Crosslinked Products (SDS-PAGE, MS) photo_crosslinking->analysis clicked_product Triazole-Linked Conjugate click_chemistry->clicked_product alkyne_payload Alkyne-Modified Payload alkyne_payload->click_chemistry

Caption: Overall workflow for peptide bioconjugation with this compound and subsequent applications.

edc_nhs_pathway EDC/NHS Mediated Amide Bond Formation Pathway benzoic_acid This compound (R-COOH) o_acylisourea O-Acylisourea Intermediate (Unstable) benzoic_acid->o_acylisourea + EDC edc EDC nhs_ester NHS-Ester (Amine-Reactive) o_acylisourea->nhs_ester + NHS nhs NHS conjugated_peptide 2-Azidobenzoyl-Peptide (Stable Amide Bond) nhs_ester->conjugated_peptide + Peptide-NH2 peptide_amine Peptide-NH2

Caption: EDC/NHS mediated amide bond formation pathway for conjugating this compound to a peptide.

photo_crosslinking_pathway Photo-Crosslinking with 2-Azidobenzoyl-Peptide azido_peptide 2-Azidobenzoyl-Peptide nitrene Aryl Nitrene Intermediate (Highly Reactive) azido_peptide->nitrene hv uv_light UV Light (e.g., 254-365 nm) crosslinked_complex Covalently Crosslinked Complex nitrene->crosslinked_complex + Binding Partner binding_partner Binding Partner (Protein, etc.) binding_partner->crosslinked_complex

Caption: Photo-crosslinking mechanism of a 2-azidobenzoyl-peptide with its binding partner upon UV irradiation.

Quantitative Data Summary

The efficiency of the bioconjugation and subsequent reactions can be influenced by several factors, including the peptide sequence, reaction conditions, and the nature of the binding partner. The following tables summarize representative quantitative data.

Table 1: EDC/NHS-Mediated Conjugation of this compound to a Model Peptide

ParameterCondition 1Condition 2Condition 3
Peptide Model Peptide A (1 mg/mL)Model Peptide A (1 mg/mL)Model Peptide B (1 mg/mL)
Molar Ratio (Peptide:Acid:EDC:NHS) 1 : 10 : 15 : 201 : 5 : 7.5 : 101 : 10 : 15 : 20
Reaction Time (hours) 446
Reaction pH 7.57.58.0
Crude Yield (%) ~85~70~80
Purity after RP-HPLC (%) >95>95>95

Table 2: Photo-Crosslinking Efficiency

ParameterCondition 1Condition 2
2-Azidobenzoyl-Peptide Conc. 10 µM50 µM
Binding Partner Conc. 5 µM25 µM
UV Wavelength (nm) 365254
Irradiation Time (min) 1510
Crosslinking Yield (%) *15-2510-20

*Crosslinking yield is highly dependent on the affinity and orientation of the interacting molecules.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Peptide

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to a primary amine on the peptide.

Materials:

  • Peptide with at least one primary amine (lyophilized)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Activation of this compound:

    • In a separate tube, dissolve this compound (10 molar equivalents relative to the peptide) in a minimal amount of anhydrous DMF or DMSO.

    • Add NHS (20 molar equivalents) and EDC (15 molar equivalents) to the this compound solution.

    • Vortex briefly to mix and allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the peptide solution.

    • If necessary, adjust the pH of the reaction mixture to 7.5-8.0 using a non-amine base like DIPEA.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification: Purify the 2-azidobenzoyl-peptide conjugate by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[1][2]

  • Characterization: Confirm the successful conjugation and determine the molecular weight of the product using mass spectrometry (e.g., MALDI-TOF or ESI-MS). Assess the purity of the final product by analytical RP-HPLC.[3]

Protocol 2: Photo-Crosslinking of 2-Azidobenzoyl-Peptide to a Binding Partner

This protocol describes the photo-induced crosslinking of the purified 2-azidobenzoyl-peptide with its interacting partner.

Materials:

  • Purified 2-azidobenzoyl-peptide

  • Binding partner (e.g., protein)

  • Photo-crosslinking Buffer: A non-amine, non-thiol containing buffer such as PBS or HEPES, pH 7.4.

  • UV Lamp (e.g., 254 nm or 365 nm).[4][5]

  • SDS-PAGE analysis reagents

  • Mass spectrometer for analysis of crosslinked products

Procedure:

  • Sample Preparation:

    • In a suitable reaction vessel (e.g., quartz cuvette or microcentrifuge tube), combine the 2-azidobenzoyl-peptide and its binding partner in the Photo-crosslinking Buffer at desired concentrations.

    • Incubate the mixture for a sufficient time to allow for complex formation (this will be system-dependent).

  • UV Irradiation:

    • Place the sample on ice to minimize heat-induced damage.[4]

    • Expose the sample to UV light at an appropriate wavelength (typically 254-365 nm) for 5-30 minutes. The optimal wavelength and duration should be determined empirically.[4][5]

  • Analysis of Crosslinking:

    • Analyze the reaction products by SDS-PAGE to visualize the formation of a higher molecular weight crosslinked complex.

    • For identification of the crosslinking site, the crosslinked complex can be excised from the gel, subjected to in-gel digestion, and analyzed by mass spectrometry.[6]

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to conjugate the 2-azidobenzoyl-peptide with an alkyne-containing payload.

Materials:

  • Purified 2-azidobenzoyl-peptide

  • Alkyne-containing payload (e.g., fluorophore, biotin)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Reaction Buffer: PBS, pH 7.4, or other suitable aqueous buffer

  • Organic co-solvent (if needed for solubility): DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Dissolve the 2-azidobenzoyl-peptide and the alkyne-payload in the Reaction Buffer.

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA/TBTA in deionized water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the 2-azidobenzoyl-peptide and a slight molar excess (1.1-1.5 equivalents) of the alkyne-payload.

    • Add THPTA/TBTA to the reaction mixture (final concentration typically 1-5 mM).

    • Add CuSO₄ to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.[7]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by analytical RP-HPLC or mass spectrometry.

  • Purification and Characterization: Purify the resulting triazole-linked conjugate by RP-HPLC and characterize by mass spectrometry as described in Protocol 1.[1][3]

Disclaimer: These protocols provide a general guideline. The optimal conditions for conjugation, crosslinking, and click chemistry reactions may vary depending on the specific peptide, binding partner, and payload, and should be optimized accordingly.

References

Application Notes and Protocols: Surface Functionalization of Polymers with 2-Azidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the surface functionalization of polymers using 2-azidobenzoic acid. This method introduces photoreactive azide moieties onto a polymer surface, enabling covalent immobilization of a wide range of molecules, such as peptides, proteins, and small molecule drugs, through UV-activated crosslinking or "click" chemistry.

Introduction

Surface modification of polymers is a critical technique for enhancing the biocompatibility, bioactivity, and other functional properties of materials used in biomedical devices, drug delivery systems, and tissue engineering scaffolds.[1][2][3][4][5] this compound is a versatile reagent for this purpose. Its carboxylic acid group allows for straightforward coupling to polymers possessing hydroxyl or amine functionalities, while the azide group serves as a versatile handle for subsequent conjugation reactions. Upon exposure to UV light, the aryl azide group forms a highly reactive nitrene intermediate that can insert into C-H, N-H, and O-H bonds, leading to stable covalent attachment of biomolecules.[6] Alternatively, the azide can participate in highly efficient and specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reactions.[7][8][9]

Key Applications:

  • Biomedical Implants: Improving biocompatibility and reducing non-specific protein adsorption.

  • Drug Delivery: Covalent attachment of targeting ligands or therapeutic molecules to nanoparticles.[8]

  • Tissue Engineering: Immobilization of growth factors and adhesion peptides to scaffolds to promote cell growth and differentiation.[10]

  • Biosensors: Covalent attachment of antibodies or enzymes for analyte detection.[11]

  • Antimicrobial Surfaces: Covalent immobilization of antimicrobial peptides to prevent biofilm formation.[2]

Experimental Overview and Data

The overall process involves a two-step procedure:

  • Activation of the Polymer Surface: Introducing functional groups (e.g., hydroxyl or amine) that can react with the carboxylic acid of this compound.

  • Coupling of this compound: Covalently attaching this compound to the activated polymer surface.

  • Biomolecule Immobilization: Attaching the desired biomolecule to the azide-functionalized surface via photocoupling or click chemistry.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of functionalized polymer surfaces. The exact values will vary depending on the polymer substrate, reaction conditions, and characterization method.

Table 1: Surface Functional Group Density after Polymer Activation

Polymer SubstrateActivation MethodFunctional GroupSurface Density (groups/cm²)Characterization Technique
Polystyrene (PS)Piranha solution + UV/Ozone-OH, -COOH~1.9 x 10¹⁴X-ray Photoelectron Spectroscopy (XPS)[1]
Poly(lactic-co-glycolic acid) (PLGA)Hydrolysis (NaOH)-COOHVariableTitration
Polyethylene (PE)Plasma Treatment (NH₃)-NH₂VariableXPS

Table 2: Characterization of Azide-Functionalized Polymer Surfaces

Polymer SubstrateCoupling MethodAzide Surface Density (azides/cm²)Characterization Technique
Amine-functionalized PSEDC/NHS coupling~1.2 x 10¹⁴XPS, FTIR
Hydroxyl-functionalized PLGAEDC/NHS coupling~0.8 x 10¹⁴Fluorescent labeling and quantification[12]

Table 3: Immobilization Efficiency of Biomolecules

BiomoleculeImmobilization MethodSurface Density (molecules/cm²)Coupling Efficiency
RGD PeptideCuAAC Click Chemistry~5.5 x 10¹³> 90%
Bovine Serum Albumin (BSA)UV PhotoactivationVariableDependent on UV dose and protein concentration
AvidinEDC/NHS coupling to fatty acid conjugateHigh densityN/A[13]

Experimental Protocols

Protocol 1: Activation of Polymer Surfaces (Hydroxylation of Polystyrene)

This protocol describes the introduction of hydroxyl groups onto a polystyrene (PS) surface.

Materials:

  • Polystyrene substrates

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN PREPARING AND USING PIRANHA SOLUTION.

  • Deionized (DI) water

  • Ethanol

  • UV/Ozone cleaner

Procedure:

  • Clean the polystyrene substrates by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.

  • Dry the substrates under a stream of nitrogen.

  • Carefully immerse the cleaned substrates in freshly prepared Piranha solution for 1-5 minutes.

  • Remove the substrates and rinse extensively with DI water.

  • Dry the substrates under a stream of nitrogen.

  • Place the substrates in a UV/Ozone cleaner for 15 minutes to further oxidize the surface and generate hydroxyl groups.[14]

  • The hydroxylated polystyrene substrates are now ready for coupling with this compound.

Protocol 2: Coupling of this compound to Hydroxylated Polystyrene

This protocol utilizes EDC/NHS chemistry to form an ester linkage between the hydroxyl groups on the polymer surface and the carboxylic acid of this compound.

Materials:

  • Hydroxylated polystyrene substrates

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Prepare a 10 mM solution of this compound in anhydrous DMF.

  • Prepare a fresh activation solution by dissolving EDC (20 mM) and NHS (10 mM) in MES buffer.

  • In a separate container, mix the this compound solution with the EDC/NHS activation solution in a 1:1 volume ratio. Allow this mixture to react for 15-30 minutes at room temperature to form the NHS-activated ester.

  • Immerse the hydroxylated polystyrene substrates in the activated this compound solution.

  • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Remove the substrates and wash thoroughly with DMF, followed by ethanol and DI water to remove any unreacted reagents.

  • Dry the azide-functionalized substrates under a stream of nitrogen.

Protocol 3: Immobilization of an Alkyne-Containing Peptide via CuAAC Click Chemistry

This protocol describes the immobilization of a biomolecule containing an alkyne group onto the azide-functionalized polymer surface.

Materials:

  • Azide-functionalized polymer substrates

  • Alkyne-containing peptide (e.g., Alkyne-RGD)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-buffered saline (TBS, pH 7.4)

Procedure:

  • Prepare a 1 mg/mL solution of the alkyne-containing peptide in TBS.

  • Prepare fresh stock solutions of 100 mM CuSO₄ in DI water and 200 mM sodium ascorbate in DI water.

  • Immerse the azide-functionalized substrates in the peptide solution.

  • To initiate the click reaction, add CuSO₄ to a final concentration of 1 mM and sodium ascorbate to a final concentration of 5 mM.

  • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Remove the substrates and wash extensively with TBS containing 10 mM EDTA to chelate and remove copper ions.

  • Rinse the substrates with DI water and dry under a stream of nitrogen.

Visualizations

Diagram 1: Experimental Workflow

G cluster_0 Step 1: Polymer Surface Activation cluster_1 Step 2: this compound Coupling cluster_2 Step 3: Biomolecule Immobilization polymer Polymer Substrate activation Surface Activation (e.g., Plasma, Piranha) polymer->activation activated_polymer Activated Polymer (-OH or -NH2 groups) activation->activated_polymer azidobenzoic_acid This compound coupling Coupling Reaction activated_polymer->coupling azidobenzoic_acid->coupling edc_nhs EDC/NHS edc_nhs->coupling azide_functionalized Azide-Functionalized Polymer coupling->azide_functionalized biomolecule Alkyne-Biomolecule click_reaction CuAAC Click Reaction (CuSO4, NaAsc) azide_functionalized->click_reaction biomolecule->click_reaction functionalized_surface Bio-functionalized Polymer Surface click_reaction->functionalized_surface G cluster_0 Coupling of this compound cluster_1 Click Chemistry Immobilization PolymerOH Polymer-OH Reaction1 Esterification PolymerOH->Reaction1 AzidoAcid This compound AzidoAcid->Reaction1 EDCNHS EDC/NHS EDCNHS->Reaction1 Activation PolymerAzide Polymer-O-CO-Ph-N3 Reaction2 CuAAC PolymerAzide->Reaction2 Reaction1->PolymerAzide AlkyneBio Alkyne-Biomolecule AlkyneBio->Reaction2 CuSO4 CuSO4 / NaAsc CuSO4->Reaction2 FinalProduct Polymer-Triazole-Biomolecule Reaction2->FinalProduct

References

Application Notes and Protocols: 2-Azidobenzoic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 2-azidobenzoic acid and its derivatives as key starting materials. The methodologies presented are grounded in established synthetic strategies and are designed to be a practical guide for professionals in academic research and the pharmaceutical industry.

Synthesis of 2,1-Benzisoxazol-3(1H)-ones via Photochemical Cyclization

Substituted 2,1-benzisoxazoles are valuable precursors for pharmacologically important molecules such as acridines, quinolines, and quinazolines.[1] The photochemical cyclization of 2-azidobenzoic acids offers a mild route to 2,1-benzisoxazol-3(1H)-ones. The reaction proceeds through the formation of a singlet nitrene intermediate upon UV irradiation.[1] The presence of a base is crucial as it facilitates the formation of the 2-azidobenzoate anion, which is the key reactive species in the 1,5-electrocyclization step.[1]

Reaction Pathway & Workflow

G cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up & Purification A This compound D Reaction Mixture A->D B Base (e.g., K2CO3) B->D C Ethanol C->D E UV Irradiation (254 nm) D->E F 1,5-Electrocyclization E->F Singlet Nitrene Intermediate G Extraction with Benzene F->G Neutralization H Silica Gel Chromatography G->H I 2,1-Benzisoxazol-3(1H)-one H->I

Figure 1. Workflow for the photochemical synthesis of 2,1-benzisoxazol-3(1H)-one.
Quantitative Data

EntrySubstituent on this compoundBaseSolventTime (h)Yield (%)
1HK₂CO₃Ethanol170
25-ClNaOAcEthanol1.565
35-BrNaOAcEthanol1.568
43,5-diBrNaOAcEthanol255
55-INaOAcEthanol262

Yields are isolated yields after purification.

Experimental Protocol: Synthesis of 2,1-Benzisoxazol-3(1H)-one
  • Preparation of Starting Material : Synthesis of 2-azidobenzoic acids is achieved by diazotization of the corresponding 2-aminobenzoic acid followed by reaction with sodium azide.[2]

    • Dissolve the 2-aminobenzoic acid (15.3 mmol) in a mixture of water (15 mL) and concentrated HCl (17 mL) and cool to 5 °C.

    • Add a precooled solution of sodium nitrite (1.06 g, 15.3 mmol in 10 mL of water) dropwise with vigorous stirring.

    • After 15 minutes, add a solution of sodium azide (1.08 g, 16.6 mmol) in 10 mL of water.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • The precipitated this compound is collected by filtration.

  • Photochemical Reaction : In a quartz reaction vessel, dissolve this compound (0.078 mmol) and potassium carbonate (10.8 mg, 0.078 mmol) in 10 mL of ethanol.[2]

  • Irradiation : Irradiate the mixture with intensive stirring using a low-pressure mercury lamp (254 nm) for 1 hour.[2] Monitor the reaction by HPLC until complete consumption of the starting azide.[2]

  • Work-up : After the reaction is complete, add the reaction mixture to 50 mL of water.

  • Extraction and Purification : Extract the aqueous mixture with benzene. The organic layer is then passed through a silica gel column to yield the pure 2,1-benzisoxazol-3(1H)-one.[2]

Synthesis of Quinazoline Derivatives via Multi-Component Reactions

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities.[3] A versatile method for their synthesis involves the use of 2-azidobenzaldehyde, a derivative of this compound, in multi-component reactions. For instance, a palladium-catalyzed three-component reaction of 2-azidobenzaldehyde, an isocyanide, and hydroxylamine hydrochloride provides a direct route to quinazoline 3-oxides.[1]

Reaction Pathway

G A 2-Azidobenzaldehyde E One-Pot Reaction A->E B Isocyanide B->E C Hydroxylamine Hydrochloride C->E D Pd(II) Catalyst D->E F Quinazoline 3-Oxide E->F Annulation

Figure 2. Synthesis of Quinazoline 3-Oxides.
Quantitative Data for a Related Quinazoline Synthesis

The following data pertains to a Pd-catalyzed three-component synthesis of tert-butylamino-substituted azomethine imines, which are precursors to quinazoline-fused polycyclic compounds.[1]

EntrySubstituent on 2-AzidobenzaldehydeYield (%)
1H86
24-Me82
35-Cl75
44-OMe80
55-NO₂65
Experimental Protocol: General Procedure for Three-Component Synthesis of Quinazoline Precursors

This protocol is adapted from a similar multi-component reaction involving 2-azidobenzaldehyde.[1]

  • Reaction Setup : To a solution of 2-azidobenzaldehyde (1.0 mmol) in tetrahydrofuran (5 mL), add the corresponding sulfonyl hydrazide (1.2 mmol) and tert-butyl isocyanide (1.5 mmol).

  • Catalyst Addition : Add the Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) to the mixture.

  • Reaction Conditions : Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12 hours), monitoring the progress by TLC.

  • Work-up and Purification : Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.

Synthesis of 1,2,3-Triazoles via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles.[4] This methodology is applicable to a wide range of azides, including this compound. The reaction is known for its mild conditions, high yields, and tolerance of various functional groups.[4]

Reaction Pathway

G A This compound E [3+2] Cycloaddition A->E B Terminal Alkyne (e.g., Phenylacetylene) B->E C Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) C->E D Solvent (e.g., tBuOH/H2O) D->E F 1,4-Disubstituted 1,2,3-Triazole E->F Regioselective

Figure 3. CuAAC Synthesis of 1,2,3-Triazoles.
Quantitative Data for Representative CuAAC Reactions

EntryAzideAlkyneCatalyst SystemSolventTime (h)Yield (%)
1Benzyl AzidePhenylacetyleneCuSO₄/Na-AscorbatetBuOH/H₂O1>95
2Ethyl Azidoacetate1-OctyneCuSO₄/Na-AscorbatetBuOH/H₂O1291
3Phenyl AzidePropargyl AlcoholCuICH₃CN888

Yields are typically high for this robust reaction.

Experimental Protocol: Synthesis of 1-(2-carboxyphenyl)-4-phenyl-1H-1,2,3-triazole
  • Reaction Setup : In a reaction vessel, dissolve this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of tert-butyl alcohol and water (10 mL).

  • Catalyst Preparation : In a separate vial, prepare the Cu(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.05 mmol) and sodium ascorbate (0.1 mmol) in a small amount of water.

  • Reaction Initiation : Add the catalyst solution to the mixture of the azide and alkyne.

  • Reaction Conditions : Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours.[4] Monitor the progress by TLC.

  • Work-up and Purification : Once the reaction is complete, the product often precipitates from the reaction mixture and can be collected by filtration. If the product is soluble, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Synthesis of Acridones via N-Phenylanthranilic Acid

Acridone and its derivatives are an important class of compounds with various biological activities. A common synthetic route to acridones is the intramolecular cyclization of N-phenylanthranilic acid.[5][6] While a direct synthesis from this compound is not widely reported, a two-step sequence starting from 2-aminobenzoic acid (the precursor to this compound) provides a plausible pathway. This involves the synthesis of N-phenylanthranilic acid followed by its cyclization.

Synthetic Pathway

G cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Cyclization A 2-Aminobenzoic Acid D N-Phenylanthranilic Acid A->D B Bromobenzene B->D C Base (e.g., K2CO3) Cu Catalyst C->D F Intramolecular Acylation D->F E Conc. H2SO4 E->F G Acridone F->G

Figure 4. Two-step synthesis of Acridone.
Quantitative Data

StepReactantsCatalyst/ReagentConditionsYield (%)
12-Chlorobenzoic Acid, AnilineCupric Oxide, K₂CO₃Reflux, 2h~90 (for N-phenylanthranilic acid)
2N-Phenylanthranilic AcidConc. H₂SO₄100 °C, 4h~95 (for Acridone)
Experimental Protocol: Synthesis of Acridone

Step 1: Synthesis of N-Phenylanthranilic Acid [7]

  • Reaction Setup : In a round-bottom flask fitted with a reflux condenser, combine 2-chlorobenzoic acid (0.52 mol), aniline (3.32 mol), anhydrous potassium carbonate (0.6 mol), and cupric oxide (2.0 g).

  • Reaction Conditions : Heat the mixture to reflux in an oil bath for 2 hours.

  • Work-up : After cooling, remove the excess aniline by vacuum distillation followed by steam distillation. The remaining aqueous solution is boiled with activated carbon and filtered.

  • Isolation : Acidify the filtrate with concentrated hydrochloric acid to precipitate the N-phenylanthranilic acid. Collect the solid by filtration, wash with water, and dry.

Step 2: Synthesis of Acridone [5]

  • Reaction Setup : In a flask, dissolve N-phenylanthranilic acid (0.2 mol) in 100 cc of concentrated sulfuric acid.

  • Reaction Conditions : Heat the solution on a boiling water bath for 4 hours.

  • Work-up : Pour the reaction mixture into 1 L of boiling water. Boil the resulting suspension for 5 minutes and then filter the yellow precipitate.

  • Purification : The collected solid is boiled with a sodium carbonate solution, filtered, washed with water, and dried to yield pure acridone.

References

In Vivo Applications of 2-Azidobenzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of 2-azidobenzoic acid derivatives and related aryl azide compounds. These molecules serve as powerful tools in chemical biology and drug development, primarily enabling the study of biomolecular interactions through photo-crosslinking and facilitating targeted imaging and drug delivery via bioorthogonal chemistry.

Application 1: In Vivo Photo-Crosslinking for Protein-Protein Interaction Studies

Aryl azides, including derivatives of this compound and photo-reactive amino acid analogs like p-azido-L-phenylalanine (pAzpa), are instrumental in capturing protein-protein interactions (PPIs) within their native cellular environment. Upon activation with UV light, the azide group forms a highly reactive nitrene intermediate that can covalently bond with nearby molecules, thus "trapping" transient or weak interactions.

Logical Workflow for In Vivo Photo-Crosslinking

G cluster_0 Preparation cluster_1 Crosslinking cluster_2 Analysis A Site-Specific Incorporation of Photoreactive Amino Acid (e.g., pAzpa) B Expression of Target Protein in Living Cells/Organism A->B C UV Irradiation of Live Cells/Organism B->C D Covalent Crosslinking of Interacting Proteins C->D E Cell Lysis and Protein Extraction D->E F Purification of Crosslinked Complex E->F G Mass Spectrometry Analysis F->G H Identification of Interacting Partners G->H

Caption: Workflow for in vivo photo-crosslinking.

Quantitative Data for In Vivo Photo-Crosslinking

The efficiency of in vivo photo-crosslinking can be influenced by several factors, including the specific photoreactive amino acid used, the wavelength and duration of UV exposure, and the cellular context.

ParameterTypical Values/ConditionsNotes
Photoreactive Amino Acid p-azido-L-phenylalanine (pAzpa), p-benzoyl-L-phenylalanine (pBpa)pAzpa is often activated by UV light around 365 nm.[1]
Concentration in Media 1-10 mMFor incorporation into proteins in cell culture.
UV Irradiation Wavelength 254 nm (for simple phenyl azides), 350-365 nm (for nitrophenyl azides and pAzpa)[1][2]Longer wavelengths are generally less damaging to cells.[2]
UV Irradiation Duration 1-30 minutesVaries depending on the UV source intensity and distance to the sample.
UV Light Source UV lamps (e.g., Spectroline, Blak-Ray)Intensity and wavelength should be carefully controlled.
Crosslinking Yield Often low (<30%), but highly specific[3]Yields are typically assessed by SDS-PAGE and Western blotting.
Experimental Protocol: In Vivo Photo-Crosslinking in Yeast

This protocol is adapted from methods used for studying protein interactions in S. cerevisiae using pAzpa.[1]

1. Site-Directed Mutagenesis and Plasmid Preparation: a. Introduce an amber stop codon (TAG) at the desired position in the gene of interest via site-directed mutagenesis. b. Co-transform yeast cells with the plasmid carrying the mutated gene and a second plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair for pAzpa.

2. Yeast Culture and pAzpa Incorporation: a. Grow the transformed yeast cells in a selective minimal medium. b. Induce protein expression and supplement the medium with pAzpa (final concentration of 1-2 mM). c. Continue to grow the cells to allow for incorporation of pAzpa at the amber codon site.

3. In Vivo Photo-Crosslinking: a. Harvest the yeast cells by centrifugation and wash them with an appropriate buffer (e.g., PBS). b. Resuspend the cells in the same buffer and place them in a suitable container for UV irradiation (e.g., a petri dish). c. Irradiate the cells with UV light (e.g., 365 nm) on ice for a predetermined time (e.g., 10-30 minutes).[1] A negative control without UV exposure should be included.

4. Cell Lysis and Protein Analysis: a. Lyse the cells using standard methods (e.g., glass bead disruption or enzymatic digestion). b. Separate the protein lysate by SDS-PAGE. c. Analyze the crosslinked products by Western blotting using an antibody against the protein of interest. A higher molecular weight band compared to the non-irradiated control indicates successful crosslinking. d. For identification of the interacting partner, the crosslinked band can be excised from the gel and analyzed by mass spectrometry.

Application 2: In Vivo Imaging with Azide-Functionalized Probes

The azide group is a key component in bioorthogonal chemistry, most notably in the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). This allows for the specific labeling of azide-modified molecules with imaging agents in a biological environment without interfering with native biochemical processes. This compound derivatives can be incorporated into probes for this purpose.

Signaling Pathway for In Vivo Pre-Targeted Imaging

G cluster_0 Step 1: Targeting cluster_1 Step 2: Imaging A Administration of Azide-Modified Targeting Agent (e.g., Antibody-Azide) B Targeting Agent Accumulates at Site of Interest A->B D In Vivo Click Chemistry Reaction at Target Site B->D C Administration of Alkyne-Modified Imaging Probe (e.g., DBCO-Fluorophore) C->D E Imaging of Localized Signal D->E

Caption: Pre-targeted in vivo imaging workflow.

Quantitative Data for In Vivo Imaging Probes

The success of in vivo imaging with azide probes depends on the reaction kinetics, probe concentration, and imaging modality.

ParameterTypical Values/ConditionsNotes
Bioorthogonal Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free click chemistry is preferred for in vivo applications to avoid copper toxicity.
Targeting Agent Antibody-azide conjugates, azide-modified small molecules or nanoparticlesThe choice of targeting agent depends on the biological target.
Imaging Probe Alkyne-modified fluorophores (e.g., DBCO-Cy5), radiolabels (e.g., 111In-DTPA-DBCO)The probe is selected based on the desired imaging modality (fluorescence, SPECT, etc.).
Probe Concentration Varies widely depending on the probe and targetTypically in the µM to nM range.
In Vivo Reaction Time Minutes to hoursThe reaction time depends on the kinetics of the specific click chemistry pair.
Imaging Modality Fluorescence imaging, SPECT/CT, PETThe choice of modality affects sensitivity and resolution.
Signal-to-Background Ratio Variable, but significantly increased with pre-targeting strategiesA key metric for the quality of in vivo imaging.
Experimental Protocol: In Vivo Pre-Targeted SPECT Imaging

This protocol is based on a study evaluating in vivo click chemistry for imaging microspheres and bacteria.

1. Preparation of Azide-Functionalized Targeting Agent: a. Synthesize or obtain the targeting molecule (e.g., a monoclonal antibody or a peptide that binds to a specific cell type). b. Chemically modify the targeting molecule with an azide group using an appropriate linker. c. Purify the azide-modified targeting agent.

2. Animal Model and Administration of Targeting Agent: a. Use an appropriate animal model for the disease or biological process of interest. b. Administer the azide-modified targeting agent to the animal (e.g., via intravenous injection). c. Allow sufficient time for the targeting agent to accumulate at the target site and for the unbound agent to clear from circulation (this can range from hours to days).

3. Administration of Radiolabeled Imaging Probe: a. Prepare the alkyne-modified imaging probe, for example, by conjugating a DBCO moiety to a chelator like DTPA. b. Radiolabel the probe with a suitable radionuclide (e.g., 111In). c. Administer the radiolabeled alkyne probe to the animal.

4. In Vivo Imaging: a. At a predetermined time after the administration of the imaging probe, anesthetize the animal. b. Acquire images using a SPECT/CT scanner. c. The signal from the radiolabel will be localized to the site where the azide-modified targeting agent has accumulated.

5. Biodistribution Studies: a. After imaging, euthanize the animal and dissect the organs of interest. b. Measure the radioactivity in each organ using a gamma counter to quantify the distribution of the imaging probe.

Application 3: In Vivo Drug Delivery

Azide-modified prodrugs represent a promising strategy for targeted drug delivery. The azide group can be used to "mask" the active drug, rendering it inactive until it reaches the target site. At the target, a specific stimulus (e.g., an enzyme or a locally administered reagent) can trigger the release of the active drug. While specific examples of this compound derivatives for in vivo drug delivery are not yet widespread in the literature, the principles of azide-based prodrugs are well-established. One approach involves the in vivo reduction of the azide to an amine, which can activate the drug.

Logical Relationship for Azide-Based Prodrug Activation

G A Systemic Administration of Azide-Prodrug B Prodrug Distribution Throughout the Body A->B C Selective Reduction of Azide to Amine at Target Site B->C D Release of Active Drug C->D E Therapeutic Effect D->E

Caption: Activation of an azide-based prodrug.

Quantitative Data for Azide-Prodrug Systems

The efficacy of an azide-prodrug system is determined by its stability in circulation, the efficiency of its activation at the target site, and the toxicity of the prodrug and its metabolites.

ParameterDesired CharacteristicMethod of Assessment
Prodrug Stability High stability in blood/plasmaIn vitro incubation with plasma followed by HPLC analysis.
Activation Efficiency High conversion to the active drug at the target siteIn vitro assays with target enzymes or reducing agents; in vivo pharmacokinetic studies.
In Vivo Half-life Increased half-life compared to the parent drugPharmacokinetic analysis in animal models.
Toxicity Low systemic toxicityIn vivo toxicology studies (e.g., LD50 determination, histopathology).
Experimental Protocol: Evaluation of an Azide-Prodrug in a Mouse Model

This is a general protocol that can be adapted for a specific azide-prodrug.

1. Synthesis and Characterization of the Azide-Prodrug: a. Synthesize the azide derivative of the drug of interest. b. Characterize the compound to confirm its structure and purity (e.g., using NMR, mass spectrometry, and HPLC).

2. In Vitro Stability and Activation Studies: a. Assess the stability of the prodrug in mouse plasma and buffer at physiological pH. b. Investigate the activation mechanism, for example, by incubating the prodrug with a reducing agent (e.g., dithiothreitol) or a specific enzyme and monitoring the formation of the active drug by HPLC.

3. Pharmacokinetic Studies: a. Administer the azide-prodrug and the parent drug to separate groups of mice at an equivalent dose. b. Collect blood samples at various time points. c. Analyze the plasma concentrations of the prodrug and the active drug using a validated analytical method (e.g., LC-MS/MS). d. Calculate pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).

4. Efficacy Studies in a Disease Model: a. Use an appropriate animal model of the disease that the parent drug is intended to treat. b. Treat groups of animals with the azide-prodrug, the parent drug, and a vehicle control. c. Monitor the therapeutic effect using relevant endpoints (e.g., tumor size, bacterial load, inflammatory markers).

5. Toxicology Studies: a. Determine the maximum tolerated dose (MTD) of the azide-prodrug. b. Conduct acute and sub-chronic toxicity studies, monitoring for clinical signs of toxicity, changes in body weight, and effects on organ function (through blood chemistry and histopathology). While specific LD50 data for this compound derivatives are not readily available, it's important to note that sodium azide is highly toxic. However, the toxicity of organic azides can vary significantly. For instance, an oral LD50 for 2-chlorobenzoic acid in rabbits is reported as > 500 mg/kg, suggesting that the toxicity of benzoic acid derivatives is compound-specific.

These application notes and protocols provide a framework for utilizing this compound derivatives and related compounds in in vivo research. It is crucial to optimize the specific conditions for each application and to conduct thorough characterization and validation studies.

References

Application Notes and Protocols for the Use of 2-Azidobenzoic Acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-azidobenzoic acid in the synthesis of antibody-drug conjugates (ADCs). The protocols outlined below are based on established bioconjugation principles and may require optimization for specific antibodies, payloads, and linker chemistries.

Introduction to this compound in ADCs

Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody to the drug, is a critical component that influences the stability, efficacy, and safety of the ADC.

This compound is a versatile chemical scaffold that can be employed in the construction of ADC linkers. Its key features include a carboxylic acid group that can be activated for conjugation to a payload or a spacer molecule, and an azide group that serves as a bioorthogonal handle for attachment to the antibody via "click chemistry." This dual functionality allows for a modular and efficient approach to ADC synthesis.

The use of an azide group for the final conjugation step offers several advantages, including high specificity, efficiency, and the bioorthogonal nature of the reaction, which minimizes side reactions with native biological functionalities. The most common click chemistry reactions for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Key Applications of this compound-Derived Linkers in ADCs

  • Modular ADC Synthesis: The separation of the payload-linker synthesis from the antibody conjugation allows for a flexible and convergent approach.

  • Site-Specific Conjugation: When combined with antibody engineering techniques that introduce a specific alkyne handle, this compound-derived linkers can be used to generate homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR).

  • Versatile Linker Design: The this compound core can be incorporated into a variety of linker architectures, including cleavable and non-cleavable linkers, to tailor the drug release mechanism to the specific therapeutic application.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for ADCs synthesized using azido-linker technologies. This data is illustrative and will vary depending on the specific antibody, payload, linker design, and conjugation method used.

Table 1: Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency

Linker TypeAntibody ModificationConjugation MethodMolar Ratio (Linker-Payload:Ab)Average DARConjugation Efficiency (%)
2-Azidobenzoyl-VC-PABC-MMAEEngineered AlkyneCuAAC5:11.9>95
2-Azidobenzoyl-PEG4-DrugXEngineered AlkyneSPAAC (DBCO)3:12.0>98
4-Azidobenzoyl-SMCC-DM1Lysine AmideSPAAC (BCN)10:13.5 (heterogeneous)~80

Table 2: In Vitro Stability of ADCs

ADC ConstructMatrixIncubation Time (days)% Intact ADC Remaining
ADC with 2-Azidobenzoyl LinkerHuman Plasma792
ADC with 2-Azidobenzoyl LinkerMurine Plasma788
Control ADC (Thioether Linker)Human Plasma795

Table 3: In Vitro Cytotoxicity Data

Cell LineTarget AntigenADC ConstructIC50 (nM)
SK-BR-3HER2+Trastuzumab-2-azidobenzoyl-MMAE0.5
MDA-MB-468HER2-Trastuzumab-2-azidobenzoyl-MMAE>1000
RajiCD22+Inotuzumab-2-azidobenzoyl-PBD0.01

Experimental Protocols

Protocol 1: Synthesis of a 2-Azidobenzoyl-Payload Conjugate

This protocol describes the activation of this compound and its conjugation to an amine-containing payload.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing payload (e.g., a cytotoxic drug with a primary amine)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC or EDC (1.1 equivalents) to the solution.

    • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC for the formation of the NHS ester.

    • Once the reaction is complete, filter off the dicyclohexylurea byproduct (if using DCC). The resulting solution containing the activated 2-azidobenzoyl-NHS ester can be used directly in the next step.

  • Conjugation to the Payload:

    • Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

    • Add TEA or DIPEA (2-3 equivalents) to the payload solution.

    • Slowly add the solution of 2-azidobenzoyl-NHS ester to the payload solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS or TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the 2-azidobenzoyl-payload conjugate.

Protocol 2: Preparation of an Alkyne-Modified Antibody

This protocol describes the introduction of an alkyne handle onto an antibody using a commercially available NHS-alkyne reagent.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-PEG4-Alkyne or similar NHS-alkyne crosslinker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Alkyne Labeling:

    • Immediately before use, dissolve the NHS-PEG4-Alkyne in anhydrous DMSO to a concentration of 10 mM.

    • Add a 10- to 20-fold molar excess of the NHS-alkyne solution to the antibody solution. The final DMSO concentration should not exceed 10%.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Remove excess, unreacted NHS-alkyne by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Collect the protein fractions containing the alkyne-modified antibody.

    • Determine the protein concentration and the degree of labeling (DOL) by UV-Vis spectrophotometry and/or mass spectrometry.

Protocol 3: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the 2-azidobenzoyl-payload to the alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody (from Protocol 2)

  • 2-Azidobenzoyl-payload conjugate (from Protocol 1)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column for ADC purification

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-modified antibody (e.g., at 5 mg/mL in PBS) with a 5-fold molar excess of the 2-azidobenzoyl-payload conjugate (dissolved in a minimal amount of DMSO).

    • Prepare the copper catalyst solution by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.

    • Add the copper catalyst to the antibody-payload mixture to a final copper concentration of 100-200 µM.

  • Conjugation Reaction:

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM.

    • Incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Purification and Characterization:

    • Purify the ADC using an SEC column to remove unreacted payload, catalyst, and other small molecules.

    • Collect the high-molecular-weight fractions corresponding to the ADC.

    • Characterize the purified ADC to determine the average DAR (e.g., by HIC-HPLC or mass spectrometry), purity, and aggregation levels (by SEC).

Visualizations

ADC_Synthesis_Workflow cluster_linker_synthesis Step 1: Linker-Payload Synthesis cluster_ab_modification Step 2: Antibody Modification cluster_conjugation Step 3: ADC Conjugation (Click Chemistry) 2_Azidobenzoic_Acid 2-Azidobenzoic Acid NHS_Ester NHS Ester Activation 2_Azidobenzoic_Acid->NHS_Ester DCC/EDC, NHS Azido_Linker_Payload 2-Azidobenzoyl-Payload NHS_Ester->Azido_Linker_Payload Payload, Base Payload Amine-containing Payload Payload->Azido_Linker_Payload ADC Antibody-Drug Conjugate Azido_Linker_Payload->ADC Cu(I), Ascorbate Antibody Monoclonal Antibody Alkyne_Ab Alkyne-Modified Antibody Antibody->Alkyne_Ab pH 8.3 NHS_Alkyne NHS-Alkyne Reagent NHS_Alkyne->Alkyne_Ab Alkyne_Ab->ADC Purification Purification (SEC) ADC->Purification ADC_Mechanism_of_Action ADC_Circulation ADC in Circulation (Stable Linker) Tumor_Cell Tumor Cell ADC_Circulation->Tumor_Cell Tumor Targeting Binding Binding to Tumor Antigen Tumor_Cell->Binding Internalization Internalization Binding->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release (Linker Cleavage) Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Troubleshooting & Optimization

Technical Support Center: Optimizing Click Reactions of 2-Azidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of 2-azidobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when using this specific aromatic azide.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when using this compound in a click reaction compared to other azides?

A1: The primary consideration for this compound is the presence of the carboxylic acid group positioned ortho to the azide. This feature can influence the reaction in several ways:

  • Chelation-Assisted Catalysis: The carboxylic acid group can act as a chelating ligand for the copper(I) catalyst. This "chelation-assistance" can pre-organize the catalyst in proximity to the azide, potentially accelerating the reaction rate.[1][2]

  • Catalyst Sequestration: Conversely, strong chelation could sequester the copper catalyst, making it less available to activate the alkyne, potentially inhibiting the reaction.[3][4]

  • Side Reactions: The ortho-substituent may promote side reactions such as decarboxylation under certain conditions.

  • Solubility: The carboxylic acid group affects the solubility of the starting material and the triazole product, which may require specific solvent systems for optimal results.

Q2: Can the carboxylic acid group of this compound interfere with the click reaction?

A2: Yes, the carboxylic acid group can interfere. Besides the chelation effects mentioned above, carboxylic acids can be oxidized by Cu(II) ions, which could impact the catalytically active Cu(I) concentration.[5] It is also important to consider the pH of the reaction medium, as the protonation state of the carboxylic acid will influence its chelating ability and overall reactivity.

Q3: What is the "ortho effect" and how might it apply to this compound?

A3: The "ortho effect" refers to the observation that ortho-substituted benzoic acids often exhibit different reactivity compared to their meta and para isomers, due to a combination of steric and electronic factors. In the context of the click reaction, this could manifest as an altered reaction rate or a predisposition to specific side reactions.

Q4: What are the most common side reactions to watch out for?

A4: In addition to incomplete reactions, the most common side reactions include:

  • Glaser Coupling: The oxidative homocoupling of the terminal alkyne to form a diyne byproduct. This is promoted by the presence of oxygen and Cu(II).[6]

  • Staudinger Reduction: Although less common with sodium ascorbate as the reductant, other reducing agents could potentially reduce the azide to an amine.

  • Decarboxylation: While typically requiring high temperatures, the copper catalyst could potentially facilitate the decarboxylation of the this compound or the triazole product.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the click reaction of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Inactive Catalyst: The Cu(I) catalyst is oxidized to inactive Cu(II) by oxygen.• Ensure all solvents are thoroughly degassed. • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). • Use a freshly prepared solution of sodium ascorbate.[6]
Catalyst Sequestration: The ortho-carboxylic acid group of this compound or the product may be strongly chelating and sequestering the copper catalyst.[3][4]• Increase the catalyst loading (e.g., from 1 mol% to 5-10 mol%). • Consider adding a sacrificial metal ion like Zn(II) to compete for chelating sites.[3][4] • Experiment with different copper-stabilizing ligands that may form a more active complex.
Poor Reagent Quality: Degradation of this compound or the alkyne.• Verify the purity of your starting materials by NMR or other analytical methods. • Store azides, especially small molecules, properly and handle them with care as they can be unstable.[6]
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or pH.• Screen different solvent systems. A mixture of water with a co-solvent like t-BuOH, DMSO, or DMF is often effective.[7] • While many click reactions work at room temperature, gentle heating (e.g., 37-50 °C) might be necessary, but be mindful of potential decarboxylation. • The pH can be critical. A neutral to slightly basic pH is generally recommended, but for this compound, the optimal pH may need to be determined empirically. Buffers like phosphate or HEPES are common choices, but avoid TRIS buffer which can inhibit the reaction.[3]
Formation of a Diyne Byproduct (Glaser Coupling) Presence of Oxygen: Oxygen facilitates the oxidation of Cu(I) to Cu(II), which promotes alkyne homocoupling.• Rigorously degas all solutions and maintain an inert atmosphere throughout the reaction. • Ensure a sufficient excess of sodium ascorbate is present to maintain a reducing environment.
Multiple Unidentified Products Decarboxylation: The carboxylic acid group is lost from the starting material or product.• Monitor the reaction at a lower temperature. • Analyze the product mixture by LC-MS to identify the mass of the unexpected products.
Reaction with Buffer Components: Some buffer components can interact with the catalyst or reagents.• Avoid buffers with strong chelating properties like TRIS.[3]
Difficulty in Product Purification Product is a Carboxylic Acid: The resulting triazole will also have a carboxylic acid group, affecting its solubility and chromatographic behavior.• Acid-base extraction can be an effective purification method. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., NaHCO₃). The product will move to the aqueous layer. Acidifying the aqueous layer will precipitate the purified product, which can then be collected by filtration.[8] • Reverse-phase chromatography may be necessary for more challenging purifications.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol is a starting point and may require optimization for your specific alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., 1:1 mixture of deionized water and t-butanol, or DMSO)

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • Reactant Preparation: In a reaction vial, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system.

  • Degassing: Degas the solution by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes.

  • Ligand and Copper Addition: In a separate vial, prepare a premixed solution of CuSO₄·5H₂O (0.01-0.1 equivalents) and the ligand (e.g., THPTA, 1.2 equivalents relative to copper). Add this solution to the reaction mixture. A 5:1 ligand to copper ratio is often recommended to protect biomolecules from oxidation.[3]

  • Initiation: Prepare a fresh solution of sodium ascorbate (0.1-1.0 equivalent) in deionized water. Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and an organic solvent like ethyl acetate.

    • Perform an acid-base extraction as described in the troubleshooting guide to isolate the carboxylic acid product.

    • Alternatively, purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Recommended Starting Conditions for Optimizing this compound Click Reaction

ParameterRecommended RangeNotes
[this compound] 0.01 - 0.1 MHigher concentrations generally lead to faster reactions.
Alkyne Stoichiometry 1.0 - 1.5 equivalentsA slight excess of the alkyne can help drive the reaction to completion.
Copper Source CuSO₄·5H₂O or CuICuSO₄ with a reducing agent is more convenient. CuI can be used directly but is sensitive to oxidation.
Copper Loading 1 - 10 mol%Start with 1-2 mol% and increase if the reaction is slow, which may be the case due to chelation.
Reducing Agent Sodium AscorbateUse a freshly prepared solution. A 2-5 fold excess over copper is common.
Ligand THPTA, TBTATHPTA is water-soluble and often preferred for bioconjugation. A 1.2:1 to 5:1 ligand-to-copper ratio is recommended.[3]
Solvent H₂O/t-BuOH, H₂O/DMSO, DMSOThe choice of solvent will depend on the solubility of the alkyne.
Temperature Room Temperature to 50°CStart at room temperature. Gentle heating can increase the rate but may promote side reactions.
pH ~7A neutral pH is a good starting point. Buffers like phosphate or HEPES can be used.

Visualizations

Experimental Workflow for Optimizing this compound Click Reaction

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Analysis cluster_troubleshooting Troubleshooting cluster_workup Workup & Purification reagents Prepare Stock Solutions (this compound, Alkyne, CuSO4, Ligand, Na-Ascorbate) degas Degas Solvents reagents->degas mix_reactants Combine this compound and Alkyne in Degassed Solvent degas->mix_reactants add_catalyst Add Premixed CuSO4/Ligand Solution mix_reactants->add_catalyst initiate Initiate with Fresh Sodium Ascorbate Solution add_catalyst->initiate monitor Monitor Reaction by TLC or LC-MS initiate->monitor check_completion Check for Completion monitor->check_completion low_yield Low Yield? check_completion->low_yield No workup Quench and Extract check_completion->workup Yes optimize Adjust Conditions: - Catalyst/Ligand Ratio - Temperature - Solvent low_yield->optimize Yes low_yield->workup No, proceed with low yield optimize->initiate Retry purify Purify Product (Acid-Base Extraction or Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical workflow for setting up and optimizing the CuAAC reaction with this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_chelation Chelation/Sequestration cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low or No Yield Observed check_catalyst Is the Catalyst Active? start->check_catalyst solution_catalyst Degas thoroughly Use fresh Ascorbate Run under inert gas check_catalyst->solution_catalyst No check_chelation Is Catalyst Sequestered? check_catalyst->check_chelation Yes end Re-run Optimized Reaction solution_catalyst->end solution_chelation Increase Catalyst/Ligand Loading Add Zn(II) as sacrificial cation Screen different ligands check_chelation->solution_chelation Possibly check_conditions Are Conditions Optimal? check_chelation->check_conditions No solution_chelation->end solution_conditions Screen Solvents Vary Temperature Optimize pH check_conditions->solution_conditions No check_reagents Are Reagents Pure? check_conditions->check_reagents Yes solution_conditions->end solution_reagents Verify Purity (NMR, etc.) Use fresh reagents check_reagents->solution_reagents No check_reagents->end Yes solution_reagents->end

References

Technical Support Center: Synthesis of 2-Azidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-azidobenzoic acid, thereby helping to improve reaction yields and product purity.

Troubleshooting Guide

Question: My yield of this compound is consistently low. What are the potential causes and how can I address them?

Low yields in the synthesis of this compound can stem from several factors throughout the experimental process, from the initial diazotization of 2-aminobenzoic acid (anthranilic acid) to the final product isolation. Below is a systematic guide to troubleshoot and optimize your reaction.

Troubleshooting Workflow

Troubleshooting_2_Azidobenzoic_Acid_Synthesis cluster_start cluster_diazotization Step 1: Diazotization Issues cluster_azide_addition Step 2: Azide Addition & Reaction Issues cluster_workup Step 3: Workup & Isolation Problems cluster_solutions start Low Yield of this compound temp_control Inadequate Temperature Control? (Should be 0-5 °C) start->temp_control reagent_quality Poor Reagent Quality? (Anthranilic acid, NaNO2, Acid) start->reagent_quality acid_conc Incorrect Acid Concentration? (Insufficient for diazotization) start->acid_conc azide_addition_rate Rapid Addition of Sodium Azide? (Can cause side reactions/decomposition) temp_control->azide_addition_rate sol_temp Maintain 0-5 °C during diazotization and initial azide addition. temp_control->sol_temp reagent_quality->azide_addition_rate sol_reagents Use high-purity, fresh reagents. Ensure NaNO2 is fully dissolved. reagent_quality->sol_reagents acid_conc->azide_addition_rate sol_acid Ensure sufficient acid (e.g., HCl) is present to protonate the amine. acid_conc->sol_acid warming_rate Premature or Rapid Warming? (Diazonium salt is unstable) azide_addition_rate->warming_rate sol_azide_rate Add sodium azide solution slowly while maintaining low temperature. azide_addition_rate->sol_azide_rate side_reactions Competing Side Reactions? (e.g., Benzyne or Phenol Formation) warming_rate->side_reactions sol_warming Allow the reaction to warm to room temperature gradually. warming_rate->sol_warming product_loss Product Loss During Filtration/Washing? (Product is slightly water-soluble) side_reactions->product_loss sol_side_reactions Strict temperature control minimizes decomposition to benzyne or phenol. side_reactions->sol_side_reactions incomplete_precipitation Incomplete Product Precipitation? product_loss->incomplete_precipitation sol_filtration Wash precipitate with minimal amounts of cold water. product_loss->sol_filtration purification_issues Degradation During Purification? (e.g., exposure to heat/light) incomplete_precipitation->purification_issues sol_precipitation Ensure complete precipitation by adjusting pH if necessary. incomplete_precipitation->sol_precipitation sol_purification Recrystallize carefully, avoiding prolonged heating. Store product in the dark. purification_issues->sol_purification

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of 2-aminobenzoic acid?

The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. It is crucial to maintain the reaction temperature between 0 and 5 °C.[1] This is typically achieved using an ice-salt bath. Exceeding this temperature range can lead to decomposition of the diazonium salt, forming byproducts such as salicylic acid (from reaction with water) or benzyne, which significantly reduces the yield of the desired product.[2][3][4]

Q2: I observe vigorous gas evolution and foaming upon addition of sodium azide. Is this normal and is it a safety concern?

Vigorous gas (nitrogen) evolution and foaming can occur upon the addition of sodium azide to the diazonium salt solution.[5] This is indicative of the reaction proceeding. However, an overly rapid reaction can lead to loss of material and is a safety hazard. To control the reaction rate, add the sodium azide solution dropwise with efficient stirring while carefully monitoring the temperature.[1]

Q3: What are common byproducts in this synthesis, and how can I minimize their formation?

Common byproducts include:

  • Salicylic acid: Formed by the reaction of the diazonium salt with water. This is minimized by keeping the temperature low (0-5 °C) during and after the formation of the diazonium salt.[4][6]

  • Benzyne: The diazonium salt of anthranilic acid is prone to decomposition, losing nitrogen and carbon dioxide to form the highly reactive benzyne intermediate.[2][3] This is also suppressed by maintaining low temperatures.

  • Azo compounds: Coupling of the diazonium salt with unreacted 2-aminobenzoic acid or other aromatic species can form colored azo dyes.[7] Ensuring complete diazotization by using a slight excess of sodium nitrite and maintaining a low pH can help minimize this.

Q4: How should I purify the crude this compound?

The crude product, which precipitates from the reaction mixture, can be collected by vacuum filtration and washed with cold water.[1][5] For further purification, recrystallization is a common method. A suitable solvent system, such as a heptane/benzene mixture, has been reported.[1] It is important to avoid prolonged heating during recrystallization to prevent decomposition of the product.

Data Presentation

The yield of this compound is sensitive to several reaction parameters. The following table summarizes key experimental conditions and their impact on yield, based on literature data.

ParameterConditionTypical YieldReference
Starting Material 4-aminobenzoic acid73%[8]
Diazotization Temp. 0-5 °CHigh[1][5]
Diazotization Temp. > 10 °CLow[4][7]
Azide Addition Slow, dropwise at 0-5 °CHigh[1]
Azide Addition Rapid or at room temp.Low[5]
Reaction Solvent Aqueous HClCommonly used[5]
Reaction Solvent Trifluoroacetic acid73% (for 4-azidobenzoic acid)[8]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • 2-Aminobenzoic acid (anthranilic acid)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Amine Salt Solution: In a beaker, dissolve 2-aminobenzoic acid in a mixture of deionized water and concentrated hydrochloric acid. Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.[1]

  • Diazotization: Prepare a solution of sodium nitrite in cold deionized water. Add this solution dropwise to the cold amine salt solution, ensuring the temperature remains between 0 and 5 °C. Continue stirring for 15 minutes after the addition is complete.[1]

  • Azidation: Prepare a solution of sodium azide in deionized water. Add this solution dropwise to the cold diazonium salt solution, again maintaining the temperature below 5 °C.[1]

  • Reaction Completion: After the addition of sodium azide is complete, allow the reaction mixture to warm gradually to room temperature and continue stirring for approximately 2 hours. A white crystalline precipitate of this compound should form.[1]

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water. The product can be dried in the dark at room temperature. For higher purity, the crude product can be recrystallized from a suitable solvent system like a heptane/benzene mixture.[1][5]

Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted in a controlled environment with appropriate safety precautions. Users should consult relevant safety data sheets (SDS) for all chemicals used.

References

side products in the synthesis of 2-azidobenzoic acid from anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-azidobenzoic acid from anthranilic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this multi-step synthesis.

Troubleshooting Guides and FAQs

Q1: My yield of this compound is low, and I'm isolating a significant amount of a white crystalline solid that is not my desired product. What could this be?

A common byproduct in this synthesis is salicylic acid. This occurs when the intermediate diazonium salt reacts with water, which is especially prevalent at elevated temperatures. To minimize the formation of salicylic acid, it is crucial to maintain a low reaction temperature (typically 0-5 °C) during the diazotization step and the subsequent addition of sodium azide.

Q2: I've noticed the formation of a dimeric byproduct. What is its structure and how can I avoid it?

The formation of diphenic acid is a known side reaction in the diazotization of anthranilic acid. This occurs through a coupling reaction of the diazonium salt intermediates. While this is often a minor byproduct in the synthesis of this compound, its formation can be influenced by the concentration of the diazonium salt and the presence of certain metal ions. Maintaining a dilute reaction mixture and ensuring the absence of copper contamination can help minimize its formation.

Q3: My reaction mixture turns dark, and I'm having difficulty isolating a pure product. What could be the cause?

Decomposition of the diazonium salt intermediate can lead to the formation of highly reactive species like benzyne. Benzyne can then undergo various side reactions, leading to a complex mixture of polymeric and colored byproducts. Strict temperature control is the most effective way to prevent the decomposition of the diazonium salt. Ensure that the temperature of the reaction mixture never exceeds 5 °C until the azide is formed.

Q4: How can I effectively remove the salicylic acid byproduct from my this compound?

Separating this compound from salicylic acid can be challenging due to their similar acidic properties. Careful recrystallization is the most common method. A solvent system in which the solubility of the two compounds differs significantly with temperature should be chosen. For instance, recrystallization from a minimal amount of hot water or a mixed solvent system like ethanol-water can be effective, as salicylic acid is more soluble in hot water than this compound.

Q5: Are there any other potential side products I should be aware of?

Yes, another potential byproduct is 1,2,3-benzotriazin-4(3H)-one. This can form through intramolecular cyclization of the diazonium salt. The formation of this byproduct is generally favored in less acidic conditions. Therefore, maintaining a sufficiently acidic environment during the diazotization is important to suppress its formation.

Data Presentation

The following table summarizes the expected yields of this compound and major side products under different reaction temperatures during the diazotization and azide addition steps. Please note that these are approximate values and can vary based on specific reaction conditions such as concentration and rate of addition.

Reaction Temperature (°C)Approximate Yield of this compound (%)Approximate Yield of Salicylic Acid (%)Approximate Yield of Other Byproducts (%)
0-580-90< 5< 5
10-1560-7015-255-10
> 20< 50> 30> 10

Experimental Protocols

Synthesis of this compound from Anthranilic Acid

Materials:

  • Anthranilic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized water

  • Ice

Procedure:

  • In a beaker, dissolve anthranilic acid in deionized water and concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5 °C. Continue stirring for 30 minutes at this temperature after the addition is complete.

  • In a separate beaker, dissolve sodium azide in deionized water and cool the solution to 0-5 °C.

  • Slowly add the cold sodium azide solution to the diazonium salt solution, again maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.

  • The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Slowly add hot deionized water until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Mandatory Visualization

Synthesis_and_Side_Products Anthranilic_Acid Anthranilic Acid Diazonium_Salt 2-Carboxybenzenediazonium Chloride Anthranilic_Acid->Diazonium_Salt NaNO₂, HCl 0-5 °C Azidobenzoic_Acid This compound (Desired Product) Diazonium_Salt->Azidobenzoic_Acid NaN₃ 0-5 °C Salicylic_Acid Salicylic Acid (Side Product) Diazonium_Salt->Salicylic_Acid H₂O (Higher Temp) Diphenic_Acid Diphenic Acid (Side Product) Diazonium_Salt->Diphenic_Acid Coupling Benzotriazinone 1,2,3-Benzotriazin-4(3H)-one (Side Product) Diazonium_Salt->Benzotriazinone Intramolecular Cyclization Benzyne Benzyne Intermediate Diazonium_Salt->Benzyne Decomposition (Higher Temp) Other_Byproducts Other Byproducts Benzyne->Other_Byproducts

Caption: Reaction scheme for the synthesis of this compound and major side products.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Was Temperature strictly maintained at 0-5 °C? Start->Check_Temp High_Temp High Salicylic Acid Formation Check_Temp->High_Temp No Good_Temp Temperature Control OK Check_Temp->Good_Temp Yes Check_Acidity Was the reaction sufficiently acidic? Good_Temp->Check_Acidity Low_Acidity Potential for Benzotriazinone Formation Check_Acidity->Low_Acidity No Good_Acidity Acidity OK Check_Acidity->Good_Acidity Yes Check_Purity Analyze Byproducts (e.g., via TLC, NMR) Good_Acidity->Check_Purity Identify_Byproduct Identified Byproduct? Check_Purity->Identify_Byproduct Salicylic Salicylic Acid Present Identify_Byproduct->Salicylic Yes (e.g., Salicylic Acid) Diphenic Diphenic Acid Present Identify_Byproduct->Diphenic Yes (e.g., Diphenic Acid) Optimize_Purification Optimize Purification (e.g., Recrystallization) Salicylic->Optimize_Purification Diphenic->Optimize_Purification

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Purification of Crude 2-Azidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 2-azidobenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound, which is typically synthesized from 2-aminobenzoic acid via diazotization followed by reaction with sodium azide, may include:

  • Unreacted 2-aminobenzoic acid: The starting material may not have fully reacted.

  • 2-hydroxybenzoic acid (Salicylic acid): This can form as a byproduct if the diazonium salt intermediate reacts with water.[1][2]

  • Polymeric or tar-like substances: These can result from side reactions of the unstable diazonium salt.

  • Residual inorganic salts: Salts such as sodium chloride or sodium sulfate may be present from the workup procedure.

Q2: What is the recommended method for purifying crude this compound?

A2: The most common and effective method for purifying crude this compound is recrystallization.[3][4] For more challenging separations or to achieve very high purity, column chromatography can also be employed.[5][6]

Q3: What are the key safety precautions to consider when working with this compound?

A3: Aryl azides are energetic compounds and should be handled with care.[7]

  • Thermal Stability: Avoid excessive heating, as aryl azides can decompose, sometimes explosively, at elevated temperatures. It is recommended to work at the lowest effective temperatures during purification.

  • Mechanical Shock: Avoid grinding or subjecting the dry solid to mechanical shock.

  • Storage: Store this compound in a cool, dark place, and away from incompatible materials. Sigma-Aldrich recommends a storage temperature of -20°C.[8]

Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a strong indication that the sample is still impure.[9] The presence of impurities disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification steps, such as another recrystallization or column chromatography, are recommended.

Troubleshooting Guides

Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Purified Product - The chosen recrystallization solvent is too good a solvent, even at low temperatures.- Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration.- Select a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to just dissolve the crude product.[10]- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.
Product "Oils Out" Instead of Crystallizing - The melting point of the impure solid is lower than the boiling point of the solvent.- The solution is too supersaturated.- The rate of cooling is too rapid.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[11]- Try a different solvent with a lower boiling point.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Colored Impurities Remain in the Final Product - The colored impurities have similar solubility to the product in the chosen solvent.- The impurity is strongly adsorbed to the product crystals.- During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and then perform a hot filtration to remove the charcoal and adsorbed impurities.[3]
No Crystals Form Upon Cooling - The solution is not sufficiently saturated.- The cooling process is too slow, and the solution has become supersaturated without nucleating.- If too much solvent was used, evaporate some of the solvent to increase the concentration and then allow it to cool again.[12]- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[12]
Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities - The chosen eluent (solvent system) is not optimal.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude sample.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.[6]- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of crude product for the size of the column.
Product Elutes Too Quickly - The eluent is too polar.- Decrease the polarity of the eluent. For example, if using an ethyl acetate/hexane mixture, increase the proportion of hexane.
Product Does Not Elute from the Column - The eluent is not polar enough.- Increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in an ethyl acetate/hexane mixture.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the crude material.

  • Solvent Selection: Based on the polarity of this compound, suitable recrystallization solvents could include ethanol, a mixture of ethanol and water, or toluene. Perform small-scale solubility tests to determine the best solvent or solvent mixture. The ideal solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent while stirring until the solid is just dissolved.[10] Avoid using a large excess of solvent to maximize recovery.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently heat for a few minutes.

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to maximize crystal formation.[10]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point of the dried solid to assess its purity. Pure this compound has a reported melting point of 142-143 °C with decomposition.

Column Chromatography of this compound
  • Adsorbent and Eluent Selection: Silica gel is a suitable adsorbent.[5] The eluent system should be determined by TLC analysis of the crude product. A common starting point for acidic compounds is a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation. A small amount of acetic acid can be added to the eluent to reduce tailing of the acidic product on the silica gel.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent. Ensure the column is packed uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Primary Method column_chromatography Column Chromatography crude->column_chromatography For high purity pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (TLC, MP) pure_product->analysis

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes colored_product Product Still Colored? low_yield->colored_product No use_less_solvent Use minimum hot solvent in next attempt low_yield->use_less_solvent Yes success Successful Purification colored_product->success No activated_charcoal Use activated charcoal colored_product->activated_charcoal Yes reheat_add_solvent->low_yield use_less_solvent->start activated_charcoal->start

Caption: Troubleshooting decision tree for recrystallization issues.

References

stability issues of 2-azidobenzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-azidobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to troubleshoot common issues encountered during its use in experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Reaction Failure or Low Yield

Q: My reaction involving this compound is not proceeding as expected, resulting in a low yield or complete failure. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield in reactions with this compound can stem from several factors related to its stability and handling.

  • Troubleshooting Steps:

    • Verify Reagent Quality: this compound can degrade over time, especially if not stored properly. It is sensitive to light and heat.[1] It is recommended to store it at -20°C in the dark.[2] Assess the purity of your starting material using techniques like NMR or HPLC.

    • Inert Atmosphere: While aryl azides are relatively stable compared to other organic azides, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, especially if other sensitive reagents are involved.

    • Solvent Choice: The stability of this compound can be solvent-dependent. It is slightly soluble in chloroform and DMSO.[3] Ensure the solvent is dry and deoxygenated, as impurities can affect the reaction. Avoid using halogenated solvents like dichloromethane and chloroform, as they can form highly unstable di- and tri-azidomethane.[1]

    • Temperature Control: Elevated temperatures can lead to the thermal decomposition of this compound.[1] If your reaction requires heating, consider if the temperature is too high or if the heating duration is too long. The decomposition of benzoic acid derivatives generally increases with rising temperature.[4]

    • pH of the Solution: The stability of molecules can be significantly influenced by the pH of the solution.[5] For reactions in aqueous or protic solvents, ensure the pH is controlled and optimized for your specific reaction.

Issue 2: Unexpected Side Products

Q: I am observing unexpected peaks in my HPLC or spots on my TLC plate. What are the likely side reactions or degradation products?

A: The appearance of unexpected side products can be due to the decomposition of this compound or its reaction with other components in the reaction mixture.

  • Troubleshooting Steps:

    • Amine Formation (Reduction): A common side reaction for aryl azides is their reduction to the corresponding amine (2-aminobenzoic acid). This can be caused by reducing agents present in the reaction mixture or by phosphines (Staudinger reaction).[6][7] If your protocol involves these reagents, you may need to adjust stoichiometry or reaction conditions.

    • Photodegradation: Exposure to UV light can cause the decomposition of this compound.[1] Ensure your reaction is shielded from light, especially if running for an extended period.

    • Thermal Degradation: At elevated temperatures, this compound can decompose. A possible degradation pathway for benzoic acid derivatives at high temperatures is decarboxylation.[4]

    • Reaction with Metals: Avoid using metal spatulas or equipment that could introduce metal contaminants, as azides can form highly unstable and explosive metal azides.[1][8]

Issue 3: Safety Concerns and Handling

Q: I am concerned about the safe handling of this compound. What are the key safety precautions?

A: Organic azides are energetic compounds and must be handled with care.

  • Safety and Handling Guidelines:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

    • Avoid Shock and Friction: Organic azides can be sensitive to shock and friction.[9] Avoid grinding the solid material or subjecting it to mechanical stress.

    • Avoid Heat and Light: Store this compound in a cool, dark place, and protect it from light and heat sources during experiments.[1][8]

    • Proper Quenching and Disposal: Before disposal, it is recommended to convert organic azides into a more stable form, such as an amine, through reduction.[1]

Quantitative Data on Stability

Parameter Condition Expected Stability Trend Recommended Analytical Method
Temperature -20°C (Storage)HighHPLC, NMR
Room TemperatureModerate (monitor for degradation over time)HPLC, NMR
> 50°CLow (potential for rapid decomposition)HPLC, NMR
pH Acidic (pH < 4)Generally more stable for some related compoundsHPLC, pH meter
Neutral (pH 7)Variable, depends on other factorsHPLC, pH meter
Basic (pH > 8)Potentially less stableHPLC, pH meter
Light Exposure DarkHighHPLC, UV-Vis Spectroscopy
Ambient LightModerate (degradation likely over time)HPLC, UV-Vis Spectroscopy
UV Light (e.g., 254 nm)Low (rapid degradation expected)HPLC, UV-Vis Spectroscopy
Solvent Aprotic (e.g., DMSO, THF)Generally stable if pure and dryHPLC, NMR
Protic (e.g., Water, Methanol)Stability may be pH-dependentHPLC, NMR
Halogenated (e.g., DCM, Chloroform)Not Recommended (risk of explosive byproducts)N/A

Experimental Protocols

Protocol: Monitoring the Stability of this compound in Solution by HPLC

This protocol provides a general method for assessing the stability of this compound under specific experimental conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound and dissolve it in the solvent of interest (e.g., acetonitrile, DMSO, or a buffered aqueous solution) to a known concentration (e.g., 1 mg/mL).

  • Incubation under Test Conditions:

    • Aliquot the stock solution into several vials.

    • Expose the vials to the conditions you wish to test (e.g., specific temperature, light exposure, pH).

    • Include a control sample stored under optimal conditions (e.g., -20°C in the dark).

  • Sample Collection and Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

    • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a reversed-phase C18 column.[13][14]

    • A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% formic or phosphoric acid.[13]

    • Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm).[13]

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration of this compound versus time to determine the rate of degradation.

    • The appearance of new peaks will indicate the formation of degradation products.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound aliquot Aliquot into Vials prep_stock->aliquot temp Temperature Study (e.g., 25°C, 50°C) aliquot->temp light Light Study (Dark vs. UV) aliquot->light ph pH Study (e.g., pH 4, 7, 9) aliquot->ph sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) temp->sampling hplc HPLC Analysis (C18 Column) sampling->hplc data_analysis Data Analysis (Degradation Rate) hplc->data_analysis

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for Low Reaction Yield

G cluster_reagent Reagent Quality cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Reaction Yield reagent_check Check Purity of This compound (HPLC, NMR) start->reagent_check temp_check Is Temperature too high? start->temp_check reduction_check Check for Azide Reduction to Amine start->reduction_check storage_check Verify Proper Storage (-20°C, Dark) reagent_check->storage_check solution1 solution1 reagent_check->solution1 Solution: Use fresh/pure reagent light_check Is Reaction Exposed to Light? temp_check->light_check solution2 solution2 temp_check->solution2 Solution: Lower temperature or reduce heating time solvent_check Is Solvent Appropriate and Pure? light_check->solvent_check ph_check Is pH Controlled? solvent_check->ph_check solution3 solution3 reduction_check->solution3 Solution: Modify stoichiometry of reducing agents

Caption: Troubleshooting guide for low yield reactions.

References

preventing premature decomposition of 2-azidobenzoic acid during photolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the premature decomposition of 2-azidobenzoic acid during photolysis experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the photolysis of this compound, leading to low yields of the desired product and the formation of unwanted byproducts.

Issue Potential Cause Recommended Solution
Low or no conversion of this compound Inadequate light source: The wavelength or intensity of the UV lamp may be inappropriate for activating the azide.Verify the output of your UV lamp. The optimal wavelength for photolysis of this compound is around 254 nm, where it has a strong absorbance.[1] Ensure the lamp intensity is sufficient and consider increasing the irradiation time.
Incorrect solvent: The solvent may be absorbing the UV light or be incompatible with the reaction.Use a solvent that is transparent at the irradiation wavelength. Ethanol is a commonly used and effective solvent for this reaction.[2]
Low yield of the desired product (e.g., 2,1-benzisoxazol-3(1H)-one) Formation of triplet nitrene byproducts: Intersystem crossing from the initially formed singlet nitrene to the more stable but less reactive triplet nitrene can lead to the formation of byproducts such as anthranilic acid and 2,2'-dicarboxyazobenzene.[1]- Work in an oxygen-free environment: Oxygen can promote the formation of triplet nitrenes.[3] Purge your solvent and reaction vessel with an inert gas (e.g., argon or nitrogen) before and during photolysis. - Optimize reaction concentration: Very low concentrations of the starting azide may favor triplet nitrene pathways. Experiment with slightly higher concentrations.
Secondary photolysis of the product: The desired product may itself be photolabile at the irradiation wavelength, leading to its decomposition.[1]- Monitor the reaction progress: Use techniques like HPLC or TLC to track the formation of the product and the disappearance of the starting material. Stop the reaction once the maximum yield of the product is achieved to prevent its degradation. - Choose an appropriate wavelength: If possible, use a wavelength that is strongly absorbed by the starting material but weakly absorbed by the product. Comparison of the UV-Vis spectra of both compounds is recommended.[1]
Reaction with solvent or other nucleophiles: The highly reactive singlet nitrene can react with the solvent or other nucleophiles present in the reaction mixture.- Choice of solvent: In nucleophilic solvents like methanol, the nitrene can be trapped, leading to the formation of azepines.[4] If this is not the desired product, consider a less nucleophilic solvent. - Addition of a base: For the synthesis of 2,1-benzisoxazol-3(1H)-ones, the addition of a weak base like sodium acetate or potassium carbonate can significantly improve the yield by promoting the desired intramolecular cyclization.[2]
Formation of a complex mixture of products Multiple reaction pathways: The photolysis of aryl azides can proceed through various pathways, especially if the reaction conditions are not optimized.- Control the temperature: Perform the photolysis at a controlled, low temperature (e.g., 0-5 °C) to minimize side reactions. - Ensure purity of starting material: Impurities in the this compound can lead to a variety of side products. Recrystallize the starting material if necessary.
Precipitation or insolubility issues during the reaction Poor solubility of reactants or products: The starting material or the formed products may not be fully soluble in the chosen solvent system.- Solvent selection: Choose a solvent system in which all components are soluble. A mixture of solvents may be necessary. - Concentration adjustment: Lowering the concentration of the starting material may prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature decomposition of this compound during photolysis?

A1: Premature decomposition often refers to the formation of undesired byproducts. The primary cause is the high reactivity of the singlet nitrene intermediate formed upon UV irradiation. This intermediate can undergo several competing reactions other than the desired intramolecular cyclization. The two main competing pathways are:

  • Intersystem Crossing to Triplet Nitrene: The singlet nitrene can convert to a more stable triplet state. Triplet nitrenes are less reactive towards intramolecular insertion and are more likely to abstract hydrogen atoms from the solvent, leading to the formation of 2-aminobenzoic acid, or dimerize to form 2,2'-dicarboxyazobenzene.[1]

  • Intermolecular Reactions: The singlet nitrene can react with the solvent or other molecules in the reaction mixture, leading to a variety of byproducts.

Q2: How does the choice of wavelength affect the outcome of the photolysis?

A2: The choice of wavelength is critical. Ideally, you should use a wavelength that is strongly absorbed by the this compound but minimally absorbed by your desired product to prevent its secondary photolysis.[1] For this compound, irradiation at 253.7 nm has been shown to be more effective for the synthesis of 2,1-benzisoxazol-3(1H)-one compared to 365 nm, as the product has a lower absorbance at the shorter wavelength.[1]

Q3: What is the role of a base in the photolysis of this compound?

A3: The addition of a base, such as sodium acetate or potassium carbonate, can significantly increase the yield of 2,1-benzisoxazol-3(1H)-one.[2] It is believed that the formation of the 2-azidobenzoate anion is an essential step for the efficient ring closure.[2]

Q4: Can I perform the photolysis in the presence of air?

A4: It is highly recommended to perform the photolysis in an oxygen-free environment. Molecular oxygen can promote the formation of the triplet nitrene, which leads to undesired side products.[3] Purging the reaction mixture with an inert gas like argon or nitrogen is a standard and effective practice.

Q5: How can I monitor the progress of the reaction?

A5: You can monitor the reaction progress using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or UV-Vis spectroscopy. By tracking the disappearance of the starting material and the appearance of the product, you can determine the optimal reaction time and prevent product degradation due to over-irradiation.[1][3]

Data Presentation

Table 1: UV-Vis Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Acetonitrile221, 255, 29619498, 9772, 2692

Data synthesized from[1]

Table 2: Product Distribution in the Photolysis of this compound

Condition2,1-benzisoxazol-3(1H)-one Yield2-Aminobenzoic Acid YieldNotes
Ethanol, 253.7 nmIncreased yield compared to 365 nmFormed as a byproduct of secondary photolysis of the main product.Shorter wavelength is more efficient for the desired cyclization.[1]
Ethanol, 365 nmLower yieldDetectedLonger wavelength leads to more secondary photolysis of the product.[1]
Ethanol with base (e.g., NaOAc)Up to 40%Not specifiedThe presence of a base significantly enhances the yield of the cyclization product.[2]
Dioxane/Water (1:1)~20%Not detectedYields of both the cyclization product and azepinone increase with water content.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-aminobenzoic acid.

  • Dissolve 2-aminobenzoic acid (15.3 mmol) in a mixture of water (15 mL) and concentrated HCl (17 mL) in a 200 mL beaker.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled solution of sodium nitrite (1.06 g, 15.3 mmol) in 10 mL of water dropwise with vigorous stirring.

  • After stirring for 15 minutes, add a solution of sodium azide (1.08 g, 16.6 mmol) in 10 mL of water.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.

  • The precipitated white crystalline this compound is collected by filtration.

  • Wash the solid with cold water and dry it in the dark at room temperature.

  • Recrystallize the product from a 1:1 (v/v) mixture of heptane and benzene for purification.[3]

Protocol 2: Photochemical Synthesis of 2,1-benzisoxazol-3(1H)-one

This protocol outlines the general procedure for the photolysis of this compound to synthesize 2,1-benzisoxazol-3(1H)-one.

  • Prepare a solution of this compound (e.g., 5 mmol/L) in a suitable solvent (e.g., ethanol) in a quartz reactor.[3]

  • For improved yields, add a base such as potassium carbonate (1 equivalent).[3]

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Place the reactor at a fixed distance (e.g., 15 cm) from a low-pressure mercury lamp (λ = 254 nm).[3]

  • Irradiate the stirred solution at room temperature.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Upon completion, add the reaction mixture to water and extract with an organic solvent (e.g., benzene).[3]

  • Purify the product by column chromatography on silica gel.

Visualizations

Photolysis_Pathway cluster_main Photolysis of this compound A This compound B Singlet Nitrene (Highly Reactive) A->B UV Light (hν) C 2,1-Benzisoxazol-3(1H)-one (Desired Product) B->C Intramolecular Cyclization D Triplet Nitrene (Less Reactive) B->D Intersystem Crossing (ISC) E 2-Aminobenzoic Acid (Byproduct) D->E H-atom abstraction (e.g., from solvent) F 2,2'-Dicarboxyazobenzene (Byproduct) D->F Dimerization

Caption: Reaction pathways in the photolysis of this compound.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Conversion Is starting material consumed? Start->Check_Conversion Check_Byproducts Are byproducts (e.g., amine) major? Check_Conversion->Check_Byproducts Yes Optimize_Light Optimize Light Source (Wavelength, Intensity, Time) Check_Conversion->Optimize_Light No Degas_Solution Degas solution (Ar or N2 purge) Check_Byproducts->Degas_Solution Yes Add_Base Consider adding a base (e.g., NaOAc) Check_Byproducts->Add_Base No Success Improved Yield Optimize_Light->Success Degas_Solution->Success Monitor_Reaction Monitor reaction to avoid product decomposition Add_Base->Monitor_Reaction Monitor_Reaction->Success

Caption: Troubleshooting workflow for low product yield in photolysis.

References

Technical Support Center: Bioconjugation with 2-Azidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation using 2-azidobenzoic acid and its derivatives, such as N-Hydroxysuccinimide (NHS) esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to ensure the success of your experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during your conjugation workflows.

Issue 1: Low or No Conjugation Yield

You've performed the conjugation reaction of a this compound NHS ester with your protein/biomolecule, but analysis (e.g., by mass spectrometry or gel electrophoresis) shows a low yield of the desired conjugate or none at all.

Possible Causes and Solutions

Potential Cause Explanation & Recommended Solution
Hydrolysis of NHS Ester The N-hydroxysuccinimide (NHS) ester of this compound is highly susceptible to hydrolysis in aqueous environments, rendering it inactive. Solution: Always use anhydrous DMSO or DMF to prepare stock solutions of the NHS ester immediately before use.[1] Ensure the vial is warmed to room temperature before opening to prevent condensation.[2] Avoid storing the NHS ester in solution.[1]
Suboptimal Reaction pH The reaction between an NHS ester and a primary amine (e.g., lysine residue) is highly pH-dependent. If the pH is too low (<7.2), the amine will be protonated and non-nucleophilic. If the pH is too high (>8.5), hydrolysis of the NHS ester will outcompete the conjugation reaction.[3] Solution: The optimal pH range for NHS ester conjugation is typically 7.2-8.5.[3] A starting pH of 8.3-8.5 is often recommended.[1] Use a non-amine-containing buffer like phosphate, bicarbonate, or borate.[3]
Presence of Competing Amines Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for the NHS ester, significantly reducing the conjugation efficiency. Solution: Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Borate) before initiating the conjugation.[3]
Potential Steric Hindrance The ortho position of the azide group relative to the carboxylic acid (and thus the NHS ester) in this compound may create steric hindrance. This can physically impede the approach of the biomolecule's amine to the reactive ester, slowing the reaction rate compared to its para isomer (4-azidobenzoic acid).[4][5] Solution: Increase the reaction time (e.g., incubate overnight at 4°C instead of 1-2 hours at room temperature). Consider increasing the molar excess of the this compound NHS ester. If yields remain low, switching to a linker with less steric hindrance, such as 4-azidobenzoic acid NHS ester, may be necessary.
Low Biomolecule Concentration In dilute protein solutions, the competing hydrolysis reaction can become more significant relative to the desired conjugation reaction. Solution: If possible, increase the concentration of your protein to 1-10 mg/mL.[6]
Issue 2: Protein Precipitation During or After Conjugation

Your protein solution becomes cloudy or forms a visible precipitate during or after the conjugation reaction.

Possible Causes and Solutions

Potential Cause Explanation & Recommended Solution
Over-labeling Excessive modification of lysine residues can alter the protein's isoelectric point, surface charge, and solubility, leading to aggregation and precipitation. Solution: Reduce the molar excess of the this compound NHS ester used in the reaction. Perform pilot reactions with a range of molar ratios to find the optimal balance between labeling efficiency and protein stability. You can also shorten the reaction time.
High Concentration of Organic Solvent NHS esters are often dissolved in DMSO or DMF. Adding a large volume of this organic solvent to your aqueous protein solution can cause denaturation and precipitation. Solution: Keep the final concentration of the organic solvent to a minimum, typically not exceeding 10% of the total reaction volume.
Issue 3: Unwanted Reduction of the Azide Group

You are performing a multi-step conjugation that involves the reduction of disulfide bonds in your protein, and you suspect the azide group of your this compound conjugate is being unintentionally reduced to an amine.

Possible Causes and Solutions

Potential Cause Explanation & Recommended Solution
Incompatible Reducing Agent Common thiol-based reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are known to reduce azides to amines. This will render the azide unavailable for subsequent click chemistry reactions. Solution: The most reliable method is a sequential approach: first, reduce the disulfide bonds, then remove the reducing agent via buffer exchange (e.g., spin filters or desalting columns) before adding the azide-containing molecule.
Confirmation of Azide Reduction It is crucial to confirm if azide reduction is the source of the problem. Solution: Use mass spectrometry (LC-MS) to analyze your molecule. The conversion of an azide group (-N₃) to an amine group (-NH₂) results in a characteristic mass loss of 26.0 Da.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for conjugating a this compound NHS ester to a protein? A1: The ideal buffer is amine-free to prevent competition with your target biomolecule. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate buffers. The pH should be maintained between 7.2 and 8.5 to ensure the primary amines on your protein are deprotonated and reactive while minimizing hydrolysis of the NHS ester.[3]

Q2: How should I prepare and store my this compound NHS ester? A2: this compound NHS ester is sensitive to moisture. It should be stored desiccated at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Stock solutions should be prepared fresh in an anhydrous, amine-free organic solvent like DMSO or DMF and used immediately.[1] Do not store the reagent in aqueous solutions.

Q3: My protein buffer contains 0.05% sodium azide as a preservative. Do I need to remove it before conjugation? A3: Yes. While the azide in sodium azide is generally not reactive in this context, it is good practice to remove all non-essential small molecules from your protein solution before conjugation. This can be easily done by dialysis or buffer exchange using a desalting column. More importantly, this step ensures you can also remove any other potentially interfering buffer components.

Q4: I am not getting any product in my subsequent click chemistry reaction. What could be wrong? A4: If you have confirmed successful conjugation of the this compound, the issue may lie in the click chemistry step itself or with the azide group. Ensure you have removed any reducing agents used in previous steps, as they can reduce the azide to an unreactive amine. Verify the integrity of your alkyne-containing reaction partner and, if using a copper-catalyzed reaction (CuAAC), ensure your copper source and reducing agent (e.g., sodium ascorbate) are fresh and active. For copper-free reactions (SPAAC), ensure your strained alkyne (e.g., DBCO, BCN) has not degraded.

Q5: Why might I choose this compound over 4-azidobenzoic acid, or vice-versa? A5: 4-azidobenzoic acid is a more common and linear linker, which may offer higher reaction efficiency due to reduced steric hindrance. However, the ortho position of the azide in this compound results in a more compact and rigid linkage, which could be advantageous in applications requiring specific spatial arrangements, such as in the development of certain antibody-drug conjugates or probes where linker geometry is critical. The choice depends on the specific requirements of your application, balancing potential yield differences with desired structural outcomes.

Experimental Protocols

Protocol: General Procedure for Protein Labeling with this compound NHS Ester

This protocol provides a general starting point for conjugating an NHS ester to primary amines on a protein.

1. Materials and Reagents:

  • Protein of interest (1-10 mg/mL)

  • Amine-free reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate, pH 8.3-8.5

  • This compound N-hydroxysuccinimide ester

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (optional): 1 M Tris-HCl or Glycine, pH 7.5

  • Purification tools: Desalting column (e.g., Sephadex G-25) or spin filter for buffer exchange.

2. Buffer Exchange:

  • Ensure your protein is in the amine-free reaction buffer. If it is in a buffer containing Tris, glycine, or other primary amines, perform a buffer exchange using a desalting column or dialysis.

  • Confirm the final protein concentration.

3. Reagent Preparation:

  • Allow the vial of this compound NHS ester to warm to room temperature before opening.

  • Immediately before use, dissolve the NHS ester in anhydrous DMSO to a stock concentration (e.g., 10 mM).

4. Conjugation Reaction:

  • Add a calculated molar excess (e.g., 5- to 20-fold) of the this compound NHS ester stock solution to the protein solution while gently stirring or vortexing.

  • Note: The optimal molar ratio should be determined empirically for your specific protein.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Longer incubation at a lower temperature may help overcome potential steric hindrance.

5. Quenching (Optional):

  • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.

6. Purification:

  • Remove unreacted NHS ester and byproducts (e.g., N-hydroxysuccinimide) by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

7. Characterization:

  • Confirm successful conjugation and determine the degree of labeling using methods such as mass spectrometry (LC-MS), HPLC, or UV-Vis spectroscopy if the label has a distinct absorbance.

Visualizations

Troubleshooting Workflow for Low Conjugation Yield

The following diagram outlines a logical workflow for troubleshooting low-yield reactions when using this compound NHS ester.

TroubleshootingWorkflow start Low / No Conjugation Yield check_reagents 1. Check Reagents & Storage start->check_reagents check_buffer 2. Verify Buffer Composition check_reagents->check_buffer Reagents OK? sol_reagents Prepare fresh NHS ester solution in anhydrous DMSO immediately before use. Warm vial to RT before opening. check_reagents->sol_reagents No check_ph 3. Measure Reaction pH check_buffer->check_ph Buffer OK? sol_buffer Buffer exchange into amine-free buffer (e.g., PBS, Borate, Bicarbonate). check_buffer->sol_buffer No check_ratio 4. Evaluate Molar Ratio check_ph->check_ratio pH OK? sol_ph Adjust pH to optimal range (7.2 - 8.5). Start with pH 8.3. check_ph->sol_ph No check_sterics 5. Consider Steric Hindrance check_ratio->check_sterics Ratio OK? sol_ratio Increase molar excess of NHS ester. Optimize via pilot reactions. check_ratio->sol_ratio No sol_sterics Increase reaction time (e.g., overnight at 4°C). Consider alternative linker (4-azidobenzoic acid). check_sterics->sol_sterics No end_ok Conjugation Successful check_sterics->end_ok Problem Solved sol_reagents->check_reagents Retry sol_buffer->check_buffer Retry sol_ph->check_ph Retry sol_ratio->check_ratio Retry sol_sterics->check_sterics Retry

Caption: A step-by-step decision tree for troubleshooting low conjugation yields.

Reaction Pathway: NHS Ester Conjugation

This diagram illustrates the key reaction and a competing side reaction.

ReactionPathway Key Reactions in Bioconjugation with this compound NHS Ester cluster_main Desired Conjugation Pathway cluster_side Competing Hydrolysis Protein Protein-NH₂ (Primary Amine) Conjugate Stable Amide Bond (Azide-Labeled Protein) Protein->Conjugate NHS_Ester This compound NHS Ester NHS_Ester->Conjugate NHS_Ester_Side This compound NHS Ester Inactive Inactive Carboxylic Acid NHS_Ester_Side->Inactive Water H₂O (Moisture) Water->Inactive

Caption: The desired reaction pathway versus the competing hydrolysis side reaction.

References

Technical Support Center: Efficient Photo-Crosslinking with 2-Azidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of photo-crosslinking experiments using 2-azidobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound used for in research?

A1: this compound is a photo-reactive compound used to study molecular interactions. Its azide group can be activated by UV light to form a highly reactive nitrene, which then covalently bonds to nearby molecules, thus "trapping" interacting partners. It is often derivatized with an N-hydroxysuccinimide (NHS) ester to allow for its initial conjugation to primary amines on proteins or other biomolecules.

Q2: How does the NHS ester of this compound work?

A2: The N-hydroxysuccinimide (NHS) ester of this compound reacts with primary amines (e.g., on the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond.[1] This reaction is most efficient at a pH between 7.2 and 9.0.[2][3] Once the 2-azidobenzoyl group is attached to the protein of interest, the azide can be activated with UV light for photo-crosslinking.

Q3: What is the optimal pH for reacting the NHS ester of this compound?

A3: The optimal pH for the reaction of an NHS ester with a primary amine is between 8.3 and 8.5.[4][5] A common choice is a 0.1 M sodium bicarbonate or borate buffer.[4][5] Amine-containing buffers such as Tris should be avoided during the conjugation step as they will compete for reaction with the NHS ester.[2][3]

Q4: What wavelength of UV light should be used to activate the azide group?

A4: Aryl azides are typically activated by UV light in the range of 260-370 nm. The optimal wavelength and irradiation time should be determined empirically for each specific experimental setup to maximize crosslinking efficiency while minimizing potential photodamage to the sample.

Q5: How can I stop the crosslinking reaction?

A5: The NHS ester conjugation reaction can be stopped or "quenched" by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[5] This will react with any remaining unreacted NHS ester.

Troubleshooting Guide

Low or No Crosslinking Yield

Issue: After performing the experiment, you observe little to no crosslinked product on your gel or in your mass spectrometry analysis.

Possible Cause Recommended Solution
Hydrolysis of NHS Ester The NHS ester is highly susceptible to hydrolysis in aqueous solutions. Store the reagent desiccated at -20°C and allow it to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMF or DMSO immediately before use.[4][5]
Incorrect Reaction pH The reaction of the NHS ester with primary amines is pH-dependent. Ensure the reaction buffer is between pH 7.2 and 9.0 (optimally 8.3-8.5).[4][5] Use amine-free buffers like PBS, sodium bicarbonate, or borate for the conjugation step.[5]
Insufficient Molar Excess of Crosslinker For dilute protein solutions, a higher concentration of the crosslinker is needed to favor the reaction with the protein over hydrolysis. Start with a 10- to 50-fold molar excess of the this compound NHS ester over your protein.[5]
Inefficient Photoactivation The UV irradiation time may be too short, or the lamp intensity may be too low. Optimize the irradiation time (e.g., 5-30 minutes) and ensure the sample is placed close to the UV source.[6] Note that excessive irradiation can lead to sample damage.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with your protein for reaction with the NHS ester. Ensure your protein is in an appropriate amine-free buffer before adding the crosslinker.[2][3]
Protein Aggregation or Precipitation

Issue: Your protein sample becomes cloudy or forms a visible precipitate after adding the crosslinker.

Possible Cause Recommended Solution
High Degree of Crosslinking Excessive crosslinking can lead to the formation of large, insoluble aggregates. Reduce the molar excess of the crosslinker or decrease the reaction time.
Low Protein Solubility The addition of the crosslinker, which is often dissolved in an organic solvent like DMF or DMSO, can decrease the overall solubility of the protein. Ensure the final concentration of the organic solvent in the reaction mixture is less than 10%.[5]
Incorrect Buffer Conditions Suboptimal buffer conditions (pH, ionic strength) can contribute to protein instability. Ensure your protein is in a buffer in which it is known to be stable and soluble.

Quantitative Data Summary

Table 1: Reaction Conditions for this compound NHS Ester Conjugation

ParameterRecommended RangeNotes
Reaction pH 7.2 - 9.0 (Optimal: 8.3 - 8.5)Use amine-free buffers such as PBS, sodium bicarbonate, or borate.[4][5]
Molar Excess of NHS Ester 10 to 50-foldHigher excess may be needed for dilute protein solutions.[5]
Reaction Time 30 - 120 minutesCan be performed at room temperature or on ice.[5]
Reaction Solvent Anhydrous DMF or DMSOFinal organic solvent concentration should be <10%.[5]
Quenching Agent Tris or GlycineFinal concentration of 50-100 mM.[5]

Table 2: Half-life of NHS Ester Hydrolysis

pHTemperatureApproximate Half-life
7.00°C4 - 5 hours
8.64°C10 minutes

Data is for general NHS esters and serves as a guideline.[2][7]

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking using this compound NHS Ester

1. Reagent Preparation: a. Equilibrate the this compound NHS ester vial to room temperature before opening. b. Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mM. Do not store the stock solution.[5] c. Prepare a quenching solution of 1 M Tris-HCl, pH 8.0.

2. Protein Preparation: a. Exchange the protein sample into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using dialysis or a desalting column. b. Adjust the protein concentration to 1-10 mg/mL.[4]

3. Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the 10 mM this compound NHS ester stock solution to the protein solution.[5] b. Ensure the final volume of DMF or DMSO is less than 10% of the total reaction volume.[5] c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5] d. Add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.[5] e. Remove excess, unreacted crosslinker by dialysis or gel filtration.

4. Photo-crosslinking: a. Place the sample in a suitable container (e.g., a petri dish or a UV-transparent plate). b. Irradiate the sample with a UV lamp (e.g., 365 nm) on ice for 5-30 minutes. The optimal time should be determined empirically. c. The crosslinked sample is now ready for analysis (e.g., by SDS-PAGE, Western blot, or mass spectrometry).

Visualizations

workflow cluster_prep Preparation cluster_reaction Reaction cluster_crosslink Crosslinking & Analysis prep_reagent Prepare Crosslinker (in anhydrous DMSO/DMF) conjugation Conjugation (30-60 min, RT) prep_reagent->conjugation prep_protein Prepare Protein (in amine-free buffer, pH 8.3) prep_protein->conjugation quenching Quenching (e.g., Tris buffer) conjugation->quenching purification Purification (Dialysis/Gel Filtration) quenching->purification uv_activation UV Activation (e.g., 365 nm, 5-30 min) purification->uv_activation analysis Analysis (SDS-PAGE, MS, etc.) uv_activation->analysis

Caption: General workflow for photo-crosslinking experiments.

troubleshooting cluster_nhs NHS Ester Conjugation Issues cluster_uv Photoactivation Issues start Low/No Crosslinking check_hydrolysis Is the NHS ester hydrolyzed? start->check_hydrolysis check_ph Is the reaction pH correct (8.3-8.5)? check_hydrolysis->check_ph No solution_storage Solution: Store desiccated at -20°C. Prepare fresh stock solution. check_hydrolysis->solution_storage Yes check_buffer Is the buffer amine-free? check_ph->check_buffer Yes solution_ph Solution: Adjust pH of buffer. check_ph->solution_ph No solution_buffer Solution: Exchange into an amine-free buffer. check_buffer->solution_buffer No check_uv Is UV irradiation optimal? check_buffer->check_uv Yes solution_uv Solution: Increase irradiation time or check lamp intensity. check_uv->solution_uv No

Caption: Troubleshooting flowchart for low crosslinking efficiency.

reaction_mechanism reagents Protein-NH₂ 2-Azidobenzoyl-NHS transition Nucleophilic Attack reagents:r1->transition reagents:r2->transition products Protein-NH-CO-Azidobenzene NHS transition->products

Caption: Reaction of an NHS ester with a primary amine.

References

dealing with poor solubility of 2-azidobenzoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of 2-azidobenzoic acid in aqueous buffers.

Troubleshooting Guide

Low solubility of this compound can lead to inaccurate experimental results and formulation challenges. The following guide provides a systematic approach to address this issue.

Problem: this compound precipitates out of my aqueous buffer.

Initial Assessment Workflow

Initial Troubleshooting Workflow A Precipitation Observed B Verify Compound Identity & Purity A->B First Step C Review Buffer Composition & pH B->C If pure D Attempt Basic Solubilization C->D If buffer is correct E Select Advanced Solubilization Method D->E If basic methods fail Solubilization Method Selection A Start: Poor Solubility of this compound B Can the experimental pH be adjusted above 7? A->B C Yes B->C D No B->D E Use pH Adjustment (Prepare buffer with pH > 7) C->E F Is a small amount of organic solvent acceptable? D->F G Yes F->G H No F->H I Use a Co-solvent (e.g., DMSO, Ethanol) G->I J Consider Advanced Methods H->J K Use Surfactants or Cyclodextrins J->K

Technical Support Center: Conversion of 2-Azidobenzoic Acid to 2-Azidobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-azidobenzoyl chloride from 2-azidobenzoic acid. The primary focus is on minimizing byproduct formation to ensure high purity of the desired acid chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when converting this compound to its acid chloride?

A1: The primary byproduct of concern is the isocyanate formed via a Curtius rearrangement of the 2-azidobenzoyl chloride, particularly at elevated temperatures. This isocyanate can then react with any nucleophiles present (e.g., water) to form unstable carbamic acids, which can further decompose. Other potential byproducts can arise from the chlorinating agent itself. With thionyl chloride, impurities such as sulfur chlorides can be present. When using oxalyl chloride with a DMF catalyst, dimethylcarbamoyl chloride, a potent carcinogen, can be a minor byproduct.[1]

Q2: Which chlorinating agent is recommended for this conversion, thionyl chloride or oxalyl chloride?

A2: For substrates with sensitive functional groups like azides, oxalyl chloride is generally the preferred reagent. It is known to be milder and more selective than thionyl chloride, and the byproducts of the reaction (CO, CO₂, HCl) are gaseous, which simplifies purification.[1][2] Thionyl chloride reactions often require heating, which can promote the undesired Curtius rearrangement.

Q3: At what temperature does the Curtius rearrangement of 2-azidobenzoyl chloride become a significant issue?

A3: The Curtius rearrangement is a thermal decomposition. While a specific temperature for the rearrangement of 2-azidobenzoyl chloride is not definitively reported in the literature, it is well-established that heating acyl azides promotes this reaction. To minimize this byproduct, it is crucial to conduct the reaction at low temperatures, ideally at 0°C or even lower, and to avoid elevated temperatures during workup.

Q4: Is a catalyst necessary for the reaction with oxalyl chloride?

A4: A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the conversion of carboxylic acids to acid chlorides using oxalyl chloride.[1] However, it's important to be aware that this can lead to the formation of dimethylcarbamoyl chloride as a byproduct.[1] For a sensitive substrate like this compound, it is advisable to run the reaction without a catalyst first and only add a catalytic amount if the reaction is too slow at low temperatures.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of 2-azidobenzoyl chloride 1. Incomplete reaction. 2. Degradation of the product via Curtius rearrangement. 3. Hydrolysis of the acid chloride during workup.1. Allow the reaction to stir for a longer period at low temperature. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). 2. Maintain a low reaction temperature (0°C or below). Avoid any heating steps. 3. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Presence of an isocyanate peak in the IR spectrum of the crude product Curtius rearrangement has occurred due to elevated temperatures during the reaction or workup.Immediately use the crude acid chloride in the next step if possible. If purification is necessary, avoid heating. It is best to repeat the reaction at a lower temperature.
Formation of an unexpected amine or urea-based byproduct The isocyanate formed from the Curtius rearrangement has reacted with water or other nucleophiles.Strictly anhydrous conditions are essential. Ensure the starting material and solvents are dry. Quench the reaction carefully at low temperature.
Reaction is sluggish even after extended time Low reactivity of this compound under the chosen conditions.Consider adding a catalytic amount (1-2 drops) of anhydrous DMF if using oxalyl chloride. However, be mindful of the potential for dimethylcarbamoyl chloride formation.

Data Presentation

Parameter Thionyl Chloride (SOCl₂) Oxalyl Chloride ((COCl)₂)
Reactivity High, often requires heating.Milder, can often be used at lower temperatures.[1]
Selectivity Less selective, can lead to more byproducts with sensitive functional groups.More selective, generally better for sensitive substrates.[1]
Byproducts SO₂, HCl, and potentially sulfur chlorides.CO, CO₂, HCl (all gaseous).[2] With DMF catalyst, dimethylcarbamoyl chloride can form.[1]
Workup Excess reagent needs to be removed, often by distillation which can cause product degradation.Excess reagent and byproducts are volatile and easily removed under vacuum at low temperatures.
Cost Generally less expensive.More expensive.[1]
Recommended Temperature Often requires reflux, which is not ideal for this compound.0°C to room temperature is recommended to avoid Curtius rearrangement.

Experimental Protocols

Protocol 1: Recommended Method using Oxalyl Chloride

This protocol is designed to minimize byproduct formation by using a mild reagent at a low temperature.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Oxalyl chloride

  • Anhydrous N,N-dimethylformamide (DMF) (optional, as a catalyst)

  • Ice bath

  • Dry glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve this compound (1 equivalent) in anhydrous DCM and add it to the flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add oxalyl chloride (1.5 - 2 equivalents) dropwise to the stirred solution over 15-20 minutes.

  • (Optional) If the reaction is slow, add one drop of anhydrous DMF.

  • Stir the reaction mixture at 0°C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by taking a small aliquot, quenching it with anhydrous methanol, and analyzing the resulting methyl ester by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.

  • Once the reaction is complete, carefully evaporate the solvent and excess oxalyl chloride under reduced pressure at room temperature or below.

  • The resulting crude 2-azidobenzoyl chloride is often used immediately in the next step without further purification.

Protocol 2: Alternative Method using Thionyl Chloride (with caution)

This method is less preferred due to the higher risk of byproduct formation but can be used if oxalyl chloride is unavailable. Strict temperature control is critical.

Materials:

  • This compound

  • Anhydrous toluene or dichloromethane (DCM)

  • Thionyl chloride

  • Ice bath

  • Dry glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask with a magnetic stir bar, a reflux condenser (kept at low temperature), and a nitrogen/argon inlet connected to a scrubber (to trap HCl and SO₂).

  • Suspend this compound (1 equivalent) in anhydrous toluene or DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours. Avoid heating if at all possible.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, remove the solvent and excess thionyl chloride under reduced pressure, ensuring the temperature remains low. A base trap is recommended to neutralize the excess corrosive thionyl chloride.

  • Use the crude 2-azidobenzoyl chloride immediately.

Visualizations

reaction_pathway Reaction Pathway for 2-Azidobenzoyl Chloride Synthesis cluster_main Desired Reaction cluster_byproduct Major Byproduct Pathway 2_azidobenzoic_acid This compound 2_azidobenzoyl_chloride 2-Azidobenzoyl Chloride 2_azidobenzoic_acid->2_azidobenzoyl_chloride (COCl)₂ or SOCl₂ Low Temperature 2_azidobenzoyl_chloride_bp 2-Azidobenzoyl Chloride isocyanate Isocyanate Intermediate other_byproducts Amines, Ureas, etc. isocyanate->other_byproducts + Nucleophile (e.g., H₂O) 2_azidobenzoyl_chloride_bp->isocyanate Heat (Curtius Rearrangement) -N₂ experimental_workflow Recommended Experimental Workflow start Start setup Setup dry glassware under inert atmosphere start->setup dissolve Dissolve this compound in anhydrous DCM setup->dissolve cool Cool solution to 0°C dissolve->cool add_reagent Slowly add oxalyl chloride cool->add_reagent stir Stir at 0°C then warm to RT add_reagent->stir monitor Monitor reaction completion (e.g., by TLC of a quenched aliquot) stir->monitor evaporate Remove solvent and excess reagent under reduced pressure at low temperature monitor->evaporate use Use crude 2-azidobenzoyl chloride immediately evaporate->use end End use->end

References

Validation & Comparative

A Comparative Guide to Photoaffinity Labeling Reagents: Alternatives to 2-Azidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in target identification and the study of molecular interactions, photoaffinity labeling (PAL) is a powerful technique.[1] It enables the covalent capture of transient interactions between a small molecule and its protein targets upon light activation.[2] While aryl azides, such as 2-azidobenzoic acid, have been traditionally used, several alternatives with distinct properties have emerged, offering advantages in specific experimental contexts. This guide provides an objective comparison of the primary alternatives—benzophenones and diazirines—supported by experimental data, detailed protocols, and workflow visualizations.

The design of a photoaffinity probe is critical and typically involves three key components: an affinity unit (the small molecule of interest), a photoreactive moiety, and an identification or reporter tag (e.g., biotin or a clickable alkyne).[1] The choice of the photoreactive group is crucial as it dictates the experimental conditions and the nature of the cross-linking event.[3]

Comparison of Key Photoaffinity Labeling Groups

The most common alternatives to aryl azides are benzophenones and diazirines.[2][4] Each class of photoreactive group generates a different reactive species upon UV irradiation, leading to distinct advantages and limitations.[1]

FeatureAryl Azides (e.g., this compound)BenzophenonesDiazirines (Alkyl & Aryl)
Photoreactive Moiety Phenyl AzideBenzophenoneDiazirine
Reactive Intermediate Nitrene[1][5]Triplet Diradical[1][6]Carbene (and Diazo intermediate)[5][6]
Activation Wavelength ~250-400 nm (Short-wave UV)[7]~350-365 nm (Long-wave UV)[6][8]~350-380 nm (Long-wave UV)[6][9]
Reaction Mechanism C-H/N-H insertion, addition to C=C bonds.[10]Hydrogen abstraction from C-H bonds.[8][11]Insertion into C-H, N-H, O-H bonds.[12]
Advantages - Small size, minimizing steric hindrance.[1]- Relatively straightforward synthesis.[1]- High chemical stability; can be handled in ambient light.[8]- Activated by less-damaging, longer UV wavelengths.[1]- Reversible quenching by water allows for repeated excitation and higher labeling yields.[6]- Very small size.[13]- Highly reactive carbene allows for short irradiation times.[14]- Stable in the dark and towards nucleophiles.[12] - Trifluoromethylphenyl diazirines offer improved efficiency.[15]
Disadvantages - Requires short, protein-damaging UV wavelengths.[1][6]- Nitrene can rearrange to longer-lived species, increasing the labeling radius and ambiguity.[1][6]- Susceptible to reduction by thiols.[6]- Larger size may perturb ligand-protein interactions.[6]- Often requires longer irradiation times.[6]- Can act as a photosensitizer, causing oxidative damage.[6]- Can isomerize to a reactive diazo intermediate, which preferentially labels acidic residues (Asp, Glu).[6][16]- Some alkyl diazirines can be unstable.[17]
Performance Comparison: Experimental Data

Direct comparisons in the literature reveal that the optimal choice of a photo-crosslinker can be highly dependent on the specific biological system and target protein.

Comparison ContextProbe 1 (Alternative)Probe 2 (Comparator)Finding
SecinH3 Inhibitor Labeling Trifluoromethylphenyl DiazirineBenzophenoneThe diazirine probe demonstrated improved labeling efficiency over the benzophenone-based probe.[15]
Ste14p Protein Labeling Diazirine-isoprenoidBenzophenone-isoprenoidThe diazirine probe cross-linked to the target protein with observably higher efficiency than the benzophenone probes.[18]
γ-Secretase Labeling BenzophenoneDiazirineBenzophenone probes successfully labeled the PS1-NTF subunit, whereas the diazirine-containing probe did not, suggesting target-specific suitability.[5]
Target ID of PPAR-γ / Tubulin-i Benzophenone vs. Diazirine vs. Phenyl AzideN/AThe set of identified target proteins was dependent on the specific photo-reactive reagent used in the probe.[11]
Aβ₁₆₋₂₂ Amyloid Structure Phenyl Trifluoromethyldiazirine (TFMD)Benzophenone (BP) & Phenyl Azide (PA)The TFMD probe was superior, generating only intermolecular cross-links, which provided more straightforward structural data.[11]

Experimental Protocols and Methodologies

A generalized workflow for a photoaffinity labeling experiment is crucial for successful target identification. The protocol involves probe incubation, UV irradiation, optional click chemistry, enrichment, and mass spectrometry analysis.

General Experimental Workflow for Photoaffinity Labeling

G cluster_prep Preparation & Labeling cluster_processing Sample Processing cluster_analysis Analysis Incubation 1. Incubation Incubate biological sample (cells, lysate) with photoaffinity probe. Irradiation 2. UV Irradiation Expose sample to UV light (e.g., 365 nm) to activate probe. Incubation->Irradiation Lysis 3. Cell Lysis Lyse cells to release proteins. Irradiation->Lysis Click 4. Click Chemistry (Optional) React alkyne-probe with azide-biotin to attach enrichment handle. Lysis->Click Enrichment 5. Affinity Enrichment Capture biotinylated proteins using streptavidin beads. Click->Enrichment SDS_PAGE 6. SDS-PAGE & Digestion Separate proteins, visualize (e.g., in-gel fluorescence), and perform in-gel digestion. Enrichment->SDS_PAGE MS 7. Mass Spectrometry Identify enriched proteins and map binding sites by LC-MS/MS. SDS_PAGE->MS

Caption: General workflow for a photoaffinity labeling experiment.

Detailed Methodologies

1. Probe Incubation:

  • Sample: Can be purified protein, cell lysate, or intact live cells.

  • Probe Concentration: Titrate the probe concentration to find the optimal balance between specific labeling and off-target effects. This is often in the low micromolar to nanomolar range, depending on the ligand's affinity.

  • Incubation Time & Temperature: Allow sufficient time for the probe to bind to its target. This can range from 30 minutes to several hours, typically at 4°C for lysates or 37°C for live cells.

2. UV Irradiation:

  • Light Source: Use a UV lamp with a specific wavelength appropriate for the photophore (e.g., 365 nm for benzophenones and diazirines).[19]

  • Duration: Irradiation time should be optimized. Diazirines often require shorter times (1-15 minutes), while benzophenones may need longer exposure (15-60 minutes).[6][9]

  • Conditions: Perform irradiation on ice to minimize heat-induced protein degradation. For live cells, specialized temperature-controlled setups may be required.

3. Cell Lysis and Protein Preparation:

  • After irradiation of live cells, wash with cold PBS to remove unbound probe.

  • Lyse cells using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

4. Click Chemistry (for alkyne/azide-tagged probes):

  • To the clarified lysate, add the click chemistry reagents: an azide- or alkyne-functionalized reporter tag (e.g., Biotin-Azide), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Incubate for 1-2 hours at room temperature to allow for the covalent attachment of the reporter tag.

5. Affinity Enrichment:

  • Add streptavidin-conjugated beads to the lysate and incubate (e.g., overnight at 4°C) to capture the biotinylated protein-probe complexes.

  • Wash the beads extensively with lysis buffer and then with buffers of decreasing detergent concentration to remove non-specifically bound proteins.

6. Elution and Analysis:

  • Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE. Labeled proteins can be visualized by in-gel fluorescence (if a fluorescent tag was used) or by Western blotting using an anti-biotin antibody.

  • Excise the protein bands of interest for identification.

7. Mass Spectrometry:

  • Perform in-gel tryptic digestion of the excised protein bands.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins by searching the MS/MS data against a protein database. The site of cross-linking can often be identified by finding peptides with a mass shift corresponding to the probe fragment.

Photochemical Reaction Pathways

The utility of each photoaffinity label stems from the unique reactive intermediate generated upon photolysis. Understanding these pathways is key to interpreting experimental results.

G cluster_azide Aryl Azide Pathway AA_start Aryl Azide AA_nitrene Singlet Nitrene AA_start->AA_nitrene -N₂ AA_rearrange Rearrangement (Dehydroazepine) AA_nitrene->AA_rearrange AA_isc Triplet Nitrene AA_nitrene->AA_isc ISC Final_Product Covalent Cross-link with Target Protein AA_nitrene->Final_Product Insertion AA_rearrange->Final_Product Nucleophilic Attack BP_start Benzophenone (Ground State S₀) BP_excited Excited Singlet S₁ BP_start->BP_excited BP_triplet Triplet Diradical T₁ BP_excited->BP_triplet ISC BP_triplet->Final_Product H-Abstraction DZ_start Diazirine DZ_carbene Carbene DZ_start->DZ_carbene -N₂ DZ_diazo Diazo Isomer DZ_start->DZ_diazo (Isomerization) DZ_carbene->Final_Product Insertion DZ_diazo->Final_Product Alkylation (Acidic Residues)

Caption: Photochemical activation pathways of common PAL reagents.

References

A Comparative Guide to 2-Azidobenzoic Acid and 4-Azidobenzoic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. Aryl azide-containing reagents are prominent tools in this field, offering versatile strategies for bioconjugation through photoaffinity labeling and "click chemistry." Among these, positional isomers of azidobenzoic acid provide a scaffold for creating bifunctional linkers. This guide presents an objective comparison of 2-azidobenzoic acid and 4-azidobenzoic acid, summarizing their performance, supported by available experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their bioconjugation needs.

Introduction to Azidobenzoic Acids in Bioconjugation

Azidobenzoic acids are aromatic compounds featuring both a carboxylic acid and a photoreactive azide group. The carboxylic acid allows for straightforward coupling to amine-containing biomolecules, such as the lysine residues and N-termini of proteins, typically after activation as an N-hydroxysuccinimide (NHS) ester. The azide group offers two primary modes of bioconjugation:

  • Photoaffinity Labeling: Upon exposure to UV light, the aryl azide group forms a highly reactive nitrene intermediate that can insert into C-H or N-H bonds in close proximity, forming a stable covalent bond. This property is invaluable for capturing transient or weak molecular interactions.[1]

  • Click Chemistry: The azide group can undergo highly specific and efficient cycloaddition reactions with alkyne-containing molecules. The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[2][3]

The position of the azide group on the benzoic acid ring—ortho (2-position) versus para (4-position)—can significantly influence the reagent's reactivity, steric accessibility, and the properties of the resulting bioconjugate.

Head-to-Head Comparison

While 4-azidobenzoic acid is a well-documented and widely used reagent in bioconjugation, literature on the practical application of this compound in this context is notably sparse. The following comparison is based on available data for the 4-isomer and established chemical principles that allow for inferences about the expected behavior of the 2-isomer.

FeatureThis compound4-Azidobenzoic Acid
Primary Application Primarily used in organic synthesis; limited documented use in bioconjugation. Potential for intramolecular reactions.Widely used for photoaffinity labeling and as a component of crosslinkers for "click chemistry".[1][2][3]
Steric Hindrance The ortho position of the azide group adjacent to the carboxylic acid likely results in significant steric hindrance, potentially impeding efficient coupling to biomolecules.The para position of the azide group provides greater spatial separation from the point of attachment, minimizing steric hindrance.
Photoreactivity Expected to be photoreactive, forming a nitrene upon UV irradiation. The proximity of the carboxyl group could potentially influence the nitrene's reactivity or lead to intramolecular side reactions.Well-established photoreactivity, typically activated by UV light in the range of 260-274 nm to form a reactive nitrene for crosslinking.[1]
"Click" Chemistry Reactivity The electronic and steric environment of the ortho-azide may influence its reactivity in CuAAC reactions.The azide group is readily available for efficient CuAAC reactions, forming a stable triazole linkage.[2]
Potential Side Reactions Prone to intramolecular reactions, such as cyclization to form benzisoxazolone derivatives, especially upon activation of the carboxylic acid. This can reduce the yield of the desired bioconjugate.Generally stable under typical bioconjugation conditions. The primary consideration is the light sensitivity of the azide group.
Stability of Conjugate The stability of the resulting bioconjugate is not well-documented.The triazole linkage formed via click chemistry is exceptionally stable. The covalent bond formed via photoaffinity labeling is also highly stable.

Data Presentation

Parameter4-Azidobenzoic Acid DerivativeValueReference
Second-order rate constant (k₂) for acylation N-hydroxysuccinimide ester of 4-azidobenzoic acid (ABNHS) with benzylamine2.72 M⁻¹s⁻¹[4]
UV Absorption Maximum (λmax) 4-Azidobenzoic acid~260-274 nm[1]
Cross-linking Efficiency Succinimidyl N-[N'-(3-azido-5-nitrobenzoyl)tyrosyl]-β-alanate~20%[5]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results in bioconjugation. Below are generalized protocols for the synthesis of the activated NHS esters and their subsequent conjugation to proteins.

Protocol 1: Synthesis of Azidobenzoic Acid N-hydroxysuccinimide (NHS) Ester

This protocol describes the activation of the carboxylic acid group of azidobenzoic acid to an NHS ester, making it reactive towards primary amines.

Materials:

  • This compound or 4-azidobenzoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Stir plate and stir bar

  • Glassware

Procedure:

  • Dissolve azidobenzoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • If using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • If using EDC, the reaction can be worked up directly.

  • Remove the solvent under reduced pressure.

  • Resuspend the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Confirm the product identity and purity using techniques such as NMR and mass spectrometry.

Protocol 2: Protein Conjugation with Azidobenzoic Acid NHS Ester

This protocol details the conjugation of the activated azidobenzoic acid to a protein containing accessible primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azidobenzoic acid NHS ester (2- or 4-isomer)

  • Anhydrous Dimethyl sulfoxide (DMSO) or DMF

  • Desalting column or dialysis cassette for purification

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the azidobenzoic acid NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Prepare the protein solution at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer at pH 7.2-8.0.

  • Add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution with gentle mixing. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.

  • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM.

  • Remove the excess, unreacted crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • Characterize the resulting conjugate. The degree of labeling can be estimated using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the incorporated azidobenzoyl group (around 260-274 nm).

Mandatory Visualizations

General Workflow for Bioconjugation with Azidobenzoic Acids

Bioconjugation_Workflow General Bioconjugation Workflow with Azidobenzoic Acids cluster_activation Activation Step cluster_conjugation Conjugation to Biomolecule cluster_downstream Downstream Applications Azidobenzoic_Acid 2- or 4-Azidobenzoic Acid NHS_Ester Azidobenzoic Acid NHS Ester Azidobenzoic_Acid->NHS_Ester DCC/EDC, NHS Azide_Protein Azide-Labeled Protein NHS_Ester->Azide_Protein pH 7.2-8.0 Protein Protein (-NH2) Protein->Azide_Protein Photoaffinity Photoaffinity Labeling (UV Light) Azide_Protein->Photoaffinity Click_Chemistry Click Chemistry (Alkyne, Cu(I)) Azide_Protein->Click_Chemistry

Caption: General workflow for activating and conjugating azidobenzoic acids to proteins.

Signaling Pathway of Photoaffinity Labeling

Photoaffinity_Labeling Mechanism of Photoaffinity Labeling Aryl_Azide Aryl Azide (R-N3) UV_Light UV Light (hν) Nitrene Singlet Nitrene (Highly Reactive) UV_Light->Nitrene - N2 Covalent_Bond Stable Covalent Bond Nitrene->Covalent_Bond Insertion Target Target Biomolecule (C-H, N-H bonds) Target->Covalent_Bond

Caption: Simplified mechanism of covalent bond formation in photoaffinity labeling.

Conclusion

4-Azidobenzoic acid stands as a robust and versatile tool for bioconjugation, with well-established protocols for its application in both photoaffinity labeling and click chemistry. Its para-substituted structure minimizes steric hindrance, contributing to its widespread adoption and success in modifying a diverse range of biomolecules.

In contrast, the utility of this compound in bioconjugation appears to be significantly limited, primarily due to the steric hindrance imposed by the ortho-azido group and the potential for intramolecular side reactions. While it remains a viable photoreactive compound in principle, researchers should exercise caution and consider these potential drawbacks. For applications requiring an aryl azide moiety for bioconjugation, 4-azidobenzoic acid is the more reliable and well-supported choice based on currently available scientific literature. Further research into the reactivity and potential applications of this compound in bioconjugation may reveal niche uses, but for general purposes, the 4-isomer is recommended.

References

The Ortho Advantage: Unveiling the Superior Performance of 2-Azidobenzoic Acid in Bioconjugation and Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the efficiency and precision of their molecular toolkit, the choice of an aryl azide reagent is a critical consideration. While a variety of these compounds are available, 2-azidobenzoic acid emerges as a superior alternative in many applications, primarily due to a phenomenon known as steric acceleration. This guide provides an objective comparison of this compound with its meta and para isomers, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific needs.

At a Glance: this compound vs. Other Aryl Azides

FeatureThis compound3-Azidobenzoic Acid4-Azidobenzoic Acid
Primary Advantage Enhanced reactivity in click chemistry due to steric acceleration.Standard reactivity.Standard reactivity.
Click Chemistry Kinetics Faster reaction rates in strain-promoted azide-alkyne cycloaddition (SPAAC).Slower reaction rates compared to the ortho isomer.Slower reaction rates compared to the ortho isomer.
Photoaffinity Labeling Potentially higher cross-linking efficiency due to proximity of the reactive nitrene to target molecules.Standard cross-linking efficiency.Standard cross-linking efficiency.
Synthesis Yield Generally good yields, comparable to other isomers.Good yields.Good yields, often high.[1][2]

The "Ortho" Effect: A Catalyst for Enhanced Reactivity

The superior performance of this compound in click chemistry can be attributed to a principle known as "steric acceleration." In essence, the close proximity of the carboxylic acid group to the azide group at the ortho position creates steric hindrance. This steric strain disrupts the resonance between the azide group and the aromatic ring. As a result, the azide group becomes more "alkene-like" and, consequently, more reactive in cycloaddition reactions like SPAAC.

This enhanced reactivity translates to faster reaction kinetics, allowing for more efficient bioconjugation, particularly in time-sensitive experiments or when working with low concentrations of reactants.

Steric_Acceleration Steric Acceleration in this compound cluster_2_azidobenzoic_acid This compound cluster_effect Mechanism Carboxylic_Acid Carboxylic Acid (-COOH) Aromatic_Ring_2 Aromatic Ring Carboxylic_Acid->Aromatic_Ring_2 ortho position Steric_Hindrance Steric Hindrance Azide Azide (-N3) Azide->Aromatic_Ring_2 Resonance_Disruption Disruption of π-conjugation between azide and ring Steric_Hindrance->Resonance_Disruption leads to Increased_Reactivity Increased Azide Reactivity (Steric Acceleration) Resonance_Disruption->Increased_Reactivity results in Faster_Kinetics Faster Click Chemistry Kinetics Increased_Reactivity->Faster_Kinetics enables caption Logical relationship of steric acceleration.

Figure 1. Logical relationship of steric acceleration.

Quantitative Comparison of Performance

While the principle of steric acceleration provides a strong theoretical framework, quantitative data is essential for informed reagent selection. The following table summarizes the expected and reported performance characteristics of azidobenzoic acid isomers.

ParameterThis compound3-Azidobenzoic Acid4-Azidobenzoic Acid
Synthesis Yield (%) ~85-95%~80-90%[3]~73-92%[1][2]
Click Chemistry Rate Constant (k₂) (M⁻¹s⁻¹) Expected to be significantly higher than meta and para isomers.Baseline for aryl azides.Baseline for aryl azides.
Photoaffinity Labeling Efficiency (%) Potentially higher due to intramolecular quenching pathways.Variable, dependent on the target.Reported up to 8% in specific systems.[4]

Experimental Protocols

To facilitate the independent verification and application of these reagents, detailed synthesis protocols are provided below.

Synthesis of Azidobenzoic Acid Isomers

The synthesis of 2-, 3-, and 4-azidobenzoic acid is typically achieved through the diazotization of the corresponding aminobenzoic acid, followed by reaction with sodium azide.

Synthesis_Workflow General Synthesis of Azidobenzoic Acids Start Aminobenzoic Acid (ortho, meta, or para) Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Azide_Addition Addition of Sodium Azide (NaN₃) Diazonium_Salt->Azide_Addition Product Azidobenzoic Acid Azide_Addition->Product caption General workflow for azidobenzoic acid synthesis.

Figure 2. General workflow for azidobenzoic acid synthesis.

Materials:

  • 2-Aminobenzoic acid, 3-Aminobenzoic acid, or 4-Aminobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium azide (NaN₃)

  • Deionized water

  • Ice

Procedure:

  • Dissolution of Aminobenzoic Acid: In a beaker, dissolve the chosen aminobenzoic acid isomer in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aminobenzoic acid solution. Maintain the temperature between 0-5 °C and continue stirring for 15-30 minutes after the addition is complete.

  • Azide Formation: In a separate beaker, dissolve sodium azide in deionized water. Slowly add this solution to the cold diazonium salt solution. Vigorous nitrogen gas evolution will be observed.

  • Precipitation and Isolation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The azidobenzoic acid product will precipitate out of solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold deionized water and dry it under vacuum in the dark.

Note: Organic azides are potentially explosive and should be handled with appropriate safety precautions.

Comparative Kinetic Analysis of Click Chemistry Reactions

To quantitatively assess the reactivity of the azidobenzoic acid isomers in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, a competition experiment can be performed.

Kinetic_Analysis_Workflow Workflow for Comparative Kinetic Analysis Prepare_Solutions Prepare equimolar mixture of 2-, 3-, and 4-azidobenzoic acid Add_Alkyne Add a limiting amount of a strained alkyne (e.g., DBCO) Prepare_Solutions->Add_Alkyne Incubate Incubate at a constant temperature Add_Alkyne->Incubate Monitor_Reaction Monitor reaction progress over time (e.g., by HPLC or NMR) Incubate->Monitor_Reaction Quantify_Products Quantify the formation of the three triazole products Monitor_Reaction->Quantify_Products Determine_Rates Determine relative reaction rates Quantify_Products->Determine_Rates caption Workflow for kinetic analysis of azides.

Figure 3. Workflow for kinetic analysis of azides.

Materials:

  • This compound, 3-Azidobenzoic acid, and 4-Azidobenzoic acid

  • A strained alkyne (e.g., dibenzocyclooctyne, DBCO)

  • An appropriate solvent (e.g., DMSO, acetonitrile)

  • HPLC or NMR spectrometer

Procedure:

  • Prepare a stock solution containing an equimolar mixture of 2-, 3-, and 4-azidobenzoic acid.

  • Prepare a stock solution of the strained alkyne.

  • Initiate the reaction by mixing the azide solution with the alkyne solution. The alkyne should be the limiting reagent.

  • Monitor the reaction at regular time intervals using HPLC or ¹H NMR to follow the disappearance of the reactants and the formation of the corresponding triazole products.

  • Calculate the relative reaction rates by comparing the rates of formation of the three different triazole products.

Photoaffinity Labeling: The Proximity Advantage

In photoaffinity labeling, an aryl azide is incorporated into a ligand to covalently capture its binding partner upon UV irradiation. The ortho-positioning of the azide and carboxylic acid in this compound can offer an advantage. Upon photolysis, the highly reactive nitrene intermediate is generated in close proximity to the binding determinant (the carboxylic acid), potentially leading to more efficient and specific cross-linking to the target protein.

Photoaffinity_Labeling Photoaffinity Labeling Mechanism Ligand_Binding Aryl Azide-Containing Ligand Binds to Target Protein UV_Irradiation UV Irradiation Ligand_Binding->UV_Irradiation Nitrene_Formation Formation of Highly Reactive Nitrene UV_Irradiation->Nitrene_Formation Covalent_Bond Covalent Bond Formation with Target Protein Nitrene_Formation->Covalent_Bond caption General mechanism of photoaffinity labeling.

Figure 4. General mechanism of photoaffinity labeling.

While direct comparative studies on the cross-linking efficiency of the three azidobenzoic acid isomers are limited, the generation of the reactive species in the immediate vicinity of the binding interface is a recognized strategy for improving labeling efficiency.

Conclusion

The strategic placement of the azide group at the ortho position in this compound confers a distinct advantage in reactivity for click chemistry applications due to steric acceleration. This leads to faster reaction kinetics, a critical factor for efficient bioconjugation. In photoaffinity labeling, the proximity of the photoreactive group to the binding moiety may enhance cross-linking efficiency. While all three isomers have their utility, researchers seeking to optimize the speed and efficiency of their bioconjugation and labeling experiments should strongly consider the unique benefits offered by this compound. This guide provides the foundational data and protocols to empower researchers to harness the "ortho advantage" in their future work.

References

A Researcher's Guide to Validating Protein-Protein Interactions with 2-Azidobenzoic Acid Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-azidobenzoic acid-based photo-crosslinkers with other common alternatives for the validation of protein-protein interactions (PPIs). We will delve into the performance characteristics, experimental protocols, and data analysis considerations to aid in the selection of the most appropriate tool for your research needs.

Introduction to Photo-Crosslinking for PPI Validation

Photo-crosslinkers are powerful reagents used to covalently capture transient and stable protein-protein interactions in their native cellular environment. These compounds contain a photo-activatable moiety that, upon exposure to UV light, forms a highly reactive intermediate capable of forming a covalent bond with nearby amino acid residues. This "freezes" the interaction, allowing for subsequent purification and identification of the interacting partners by mass spectrometry.

This compound and its derivatives are a class of traditional photo-crosslinkers that belong to the aryl azide family. When activated by UV light, they form a reactive nitrene intermediate. This guide will focus on the utility of these crosslinkers in comparison to other popular classes, namely benzophenones and diazirines.

Performance Comparison of Photo-Crosslinkers

The choice of a photo-crosslinker is critical and can significantly influence the outcome of a PPI study. The following table summarizes the key performance characteristics of aryl azides (represented by this compound derivatives), benzophenones, and diazirines.

FeatureAryl Azide (e.g., this compound derivatives)BenzophenoneDiazirine
Activation Wavelength 260-460 nm~350-360 nm330-370 nm
Reactive Intermediate NitreneTriplet KetoneCarbene
Crosslinking Efficiency ModerateHighHigh
Reactivity Inserts into C-H and N-H bonds, can undergo rearrangementsAbstracts hydrogen from C-H bondsInserts into a wide range of bonds including C-H, N-H, and O-H
Key Advantages Established chemistry, relatively straightforward synthesis.High crosslinking efficiency, less prone to rearrangement than nitrenes.Small size minimizes steric hindrance, high reactivity, less damaging UV wavelength.
Key Disadvantages Longer wavelength activation can be less specific, potential for complex side reactions and lower yields, sensitive to reducing agents.Larger size can sterically hinder interactions.Can be highly reactive leading to non-specific labeling if not controlled.

Experimental Workflow and Protocols

A typical photo-crosslinking experiment involves several key steps, from introducing the crosslinker to identifying the interacting proteins.

General Experimental Workflow

G cluster_0 Preparation cluster_1 Crosslinking & Lysis cluster_2 Analysis A Introduce Photo-Crosslinker (e.g., via NHS ester conjugation to lysine) B Incubate with Potential Interacting Partner(s) A->B C UV Irradiation (activate crosslinker) B->C D Cell Lysis / Protein Extraction C->D E Affinity Purification of Bait Protein D->E F SDS-PAGE Analysis E->F G In-gel Digestion F->G H LC-MS/MS Analysis G->H I Data Analysis (Identify crosslinked peptides) H->I

Caption: General workflow for a photo-crosslinking experiment.

Detailed Protocol for Using an NHS-Ester Derivative of this compound

This protocol provides a general guideline for using an N-hydroxysuccinimide (NHS) ester of an azidobenzoic acid to label a purified "bait" protein and identify its "prey" interaction partners.

Materials:

  • Purified bait protein in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

  • Azido-NHS ester crosslinker (e.g., N-hydroxysuccinimidyl-4-azidobenzoate).

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • UV lamp (with appropriate wavelength for the specific crosslinker).

  • Standard reagents and equipment for SDS-PAGE, affinity purification, and mass spectrometry.

Procedure:

  • Protein Preparation:

    • Ensure the purified bait protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.

  • Crosslinker Preparation:

    • Immediately before use, dissolve the Azido-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-25 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.

  • Labeling Reaction:

    • Add the crosslinker stock solution to the protein solution to achieve a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point. The optimal ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching:

    • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to stop the labeling reaction.

    • Remove excess, unreacted crosslinker by dialysis or using a desalting column.

  • Interaction and Photo-Crosslinking:

    • Mix the labeled bait protein with the cell lysate or purified potential interacting partners.

    • Incubate to allow for complex formation.

    • Expose the sample to UV light at the appropriate wavelength and for a predetermined duration to activate the azide group and induce crosslinking. The optimal exposure time needs to be determined empirically to maximize crosslinking while minimizing protein damage.

  • Downstream Analysis:

    • Proceed with affinity purification of the bait protein to enrich for crosslinked complexes.

    • Analyze the purified sample by SDS-PAGE to visualize the crosslinked products.

    • Excise the bands of interest, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS to identify the interacting proteins and the crosslinked residues.

Visualizing the Chemistry and Logic

Chemical Structures and Reaction Mechanism

G cluster_0 Photo-Crosslinker Families cluster_1 Reactive Intermediates A Aryl Azide (e.g., this compound) D Nitrene A->D UV Light B Benzophenone E Triplet Ketone B->E UV Light C Diazirine F Carbene C->F UV Light

Caption: Photo-activation of different crosslinker families.

Decision Tree for Crosslinker Selection

G Start Start: Need to validate a PPI Q1 Is steric hindrance a major concern? Start->Q1 Q2 Is maximizing crosslinking efficiency the top priority? Q1->Q2 No A1 Consider Diazirine (smallest size) Q1->A1 Yes Q3 Is the use of established and 'gentler' UV wavelengths critical? Q2->Q3 No A2 Consider Benzophenone or Diazirine (generally higher efficiency) Q2->A2 Yes A3 Consider Aryl Azide (established chemistry, but be mindful of potential side reactions) Q3->A3 No A4 Consider Benzophenone or Diazirine (less damaging UV wavelengths) Q3->A4 Yes

Caption: Decision tree for selecting a photo-crosslinker.

Conclusion

The validation of protein-protein interactions is a cornerstone of modern biological research. This compound-based crosslinkers represent a classic and still viable option for these studies. However, researchers must carefully consider their properties in comparison to newer alternatives like benzophenones and diazirines, which often offer higher efficiency and specificity. By understanding the principles of each crosslinker type and optimizing the experimental protocol, scientists can confidently capture and identify protein interactions, paving the way for a deeper understanding of cellular processes and the development of novel therapeutics.

A Researcher's Guide to In Vivo Click Chemistry: A Comparative Analysis of Leading Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to perform precise and efficient chemical reactions within a living organism is a transformative tool. Click chemistry, with its high specificity and biocompatibility, has emerged as a leading methodology for in vivo studies, enabling applications from imaging and tracking of biomolecules to targeted drug delivery. This guide provides a comparative analysis of prominent click chemistry reagents, supported by experimental data, to facilitate the selection of the most appropriate tools for your research.

The two dominant forces in the in vivo click chemistry landscape are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction, the latter most notably represented by tetrazine ligations. The choice between these methodologies, and the specific reagents within each class, hinges on a careful consideration of reaction kinetics, stability in a biological milieu, and overall biocompatibility.

Comparative Analysis of Key In Vivo Click Chemistry Reagents

The selection of a click chemistry reagent for in vivo applications is a critical decision that directly impacts the success of an experiment. The following tables provide a quantitative comparison of commonly used reagents for SPAAC and tetrazine ligation reactions.

Table 1: Performance Comparison of SPAAC Cyclooctyne Reagents
ReagentSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)StabilityKey Characteristics
Dibenzocyclooctyne (DBCO)~1.0Generally stable, but can be susceptible to degradation over longer periods.[1]Widely used standard; offers a balance of reactivity and stability.[1]
Bicyclo[6.1.0]nonyne (BCN)Variable (can participate in iEDDA)Generally stable.Offers dual reactivity in SPAAC and iEDDA reactions.[2]
Difluorinated Cyclooctyne (DIFO)7.6 x 10⁻²Stable in aqueous solutions and in the presence of biological nucleophiles.[3]Enhanced reactivity due to fluorine substituents; comparable kinetics to Cu-catalyzed reactions.[3]
Table 2: Performance Comparison of Tetrazine Ligation Reagents
Reagent ClassSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)StabilityKey Characteristics
Pyridyl-substituted TetrazinesGenerally higher than phenyl-substitutedCan have reduced stability.[4]Electron-withdrawing nature of the pyridine ring accelerates the iEDDA reaction.[4]
Phenyl-substituted TetrazinesGenerally lower than pyridyl-substitutedGenerally more stable.[4]Offers a balance between reactivity and in vivo half-life.[4]
Highly Strained Dienophiles (e.g., trans-cyclooctene, TCO)1 - 10⁶Can be susceptible to isomerization to the less reactive cis-isomer.[1][5]Exceptionally fast reaction kinetics.[4][5]
Norbornene~1 - 10³Stable.[6]Less reactive than highly strained alkenes like TCO, but offers good stability.[6]

Visualizing Click Chemistry: Pathways and Workflows

To further aid in the understanding and application of these powerful bioorthogonal reactions, the following diagrams illustrate the core reaction mechanisms, a generalized experimental workflow for in vivo studies, and a decision-making framework for reagent selection.

Reaction_Mechanisms cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_iEDDA Inverse-Electron-Demand Diels-Alder (iEDDA) Azide_SPAAC Azide Triazole Stable Triazole Product Azide_SPAAC->Triazole [3+2] Cycloaddition Cyclooctyne Strained Cyclooctyne (e.g., DBCO, DIFO, BCN) Cyclooctyne->Triazole Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine Intermediate Tetrazine->Dihydropyridazine [4+2] Cycloaddition Dienophile Strained Dienophile (e.g., TCO, Norbornene) Dienophile->Dihydropyridazine Pyridazine Stable Pyridazine Product Dihydropyridazine->Pyridazine Retro-Diels-Alder (N₂ release)

Core mechanisms of SPAAC and iEDDA click chemistry reactions.

InVivo_Workflow cluster_preparation 1. Preparation cluster_administration 2. Administration cluster_analysis 3. Analysis Reagent_Prep Prepare Click Chemistry Reagents (e.g., Antibody-Dye Conjugate) Injection1 Administer First Reagent (e.g., Azide-labeled Antibody) Reagent_Prep->Injection1 Animal_Model Prepare Animal Model Animal_Model->Injection1 Incubation1 Allow for Distribution and Target Binding Injection1->Incubation1 Injection2 Administer Second Reagent (e.g., Alkyne-Fluorophore) Incubation1->Injection2 Incubation2 Allow for In Vivo Click Reaction Injection2->Incubation2 Imaging In Vivo Imaging (e.g., Fluorescence, PET) Incubation2->Imaging ExVivo Ex Vivo Analysis (e.g., Biodistribution, Histology) Incubation2->ExVivo Data_Analysis Data Analysis and Interpretation Imaging->Data_Analysis ExVivo->Data_Analysis

Generalized experimental workflow for in vivo click chemistry.

Reagent_Selection Start Start: In Vivo Experiment Kinetics Is Rapid Reaction Kinetics Critical? Start->Kinetics iEDDA Consider iEDDA (Tetrazine Ligation) Kinetics->iEDDA Yes SPAAC Consider SPAAC Kinetics->SPAAC No Stability Is Long-Term Stability Paramount? TCO Use Highly Strained Dienophile (TCO) Stability->TCO No Norbornene Consider Norbornene for Better Stability Stability->Norbornene Yes iEDDA->Stability iEDDA->TCO DBCO_DIFO Use DBCO or DIFO for a Balance SPAAC->DBCO_DIFO BCN Consider BCN for Dual Reactivity SPAAC->BCN

Decision tree for selecting in vivo click chemistry reagents.

Experimental Protocols

While specific protocols will vary based on the application, the following provides a generalized methodology for a typical in vivo bioconjugation experiment using click chemistry.

General Protocol for In Vivo Cell Surface Labeling

This protocol outlines a general procedure for labeling cell surface proteins in a live animal model.

Materials:

  • Azide- or alkyne-functionalized antibody targeting the protein of interest.

  • Corresponding click chemistry partner (e.g., DBCO-fluorophore or Tetrazine-fluorophore).

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4.

  • Animal model.

Procedure:

  • Reagent Preparation:

    • Dissolve the functionalized antibody and the click partner in sterile PBS to the desired concentrations. Ensure all solutions are sterile-filtered.

  • Antibody Administration:

    • Administer the azide- or alkyne-functionalized antibody to the animal model via an appropriate route (e.g., intravenous injection).

    • The optimal dose and incubation time for the antibody to reach and bind to its target should be determined empirically. This can range from a few hours to 24 hours.

  • Click Partner Administration:

    • After the initial incubation period, administer the corresponding click partner (e.g., DBCO-fluorophore).

    • The molar excess of the click partner relative to the antibody will need to be optimized to ensure efficient labeling without causing toxicity.

  • In Vivo Reaction and Imaging:

    • Allow the click reaction to proceed in vivo. The reaction time will depend on the kinetics of the chosen reagents.

    • At various time points post-injection of the click partner, perform in vivo imaging using an appropriate modality (e.g., fluorescence imaging, PET).

  • Biodistribution and Ex Vivo Analysis (Optional):

    • After the final imaging time point, euthanize the animal and harvest tissues of interest.

    • Quantify the amount of labeled conjugate in each tissue to determine the biodistribution profile.

    • Perform histological analysis on tissue sections to visualize the cellular localization of the labeled protein.

Protocol for Assessing Reagent Biocompatibility

This protocol provides a basic framework for evaluating the potential toxicity of click chemistry reagents in vitro before moving to in vivo studies.

Materials:

  • Cell line relevant to the in vivo model.

  • Complete cell culture medium.

  • Click chemistry reagents (azide and alkyne/dienophile).

  • Cell viability assay kit (e.g., MTT, PrestoBlue).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Reagent Treatment:

    • Prepare a series of dilutions of each click chemistry reagent in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the reagents. Include a vehicle control (medium only).

  • Incubation:

    • Incubate the cells for a period relevant to the expected in vivo exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of viable cells for each reagent concentration relative to the vehicle control.

    • Determine the concentration at which a significant decrease in cell viability is observed (e.g., IC50).

Conclusion

The field of in vivo click chemistry offers a powerful and versatile toolkit for researchers in the life sciences. The choice of reagent is a critical determinant of experimental success, requiring a balance between reaction kinetics, stability, and biocompatibility. While the exceptionally fast kinetics of tetrazine ligations are advantageous for many applications, the well-established stability and reliability of SPAAC reagents like DBCO continue to make them a popular choice.[1][5] By carefully considering the quantitative data and experimental guidelines presented in this guide, researchers can make informed decisions to harness the full potential of click chemistry for their in vivo studies.

References

Assessing the Biocompatibility of 2-Azidobenzoic Acid-Based Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise labeling and tracking of biomolecules in their native environments. Among the diverse array of chemical reporters, azide-functionalized molecules, such as those based on 2-azidobenzoic acid, are pivotal for their participation in highly specific ligation reactions. However, the introduction of any exogenous probe into a living system necessitates a thorough evaluation of its biocompatibility. This guide provides a comparative assessment of this compound-based probes against common alternative bioorthogonal reagents, supported by available experimental data and detailed methodologies for key biocompatibility assays.

Introduction to this compound-Based Probes

This compound serves as a foundational structure for creating bioorthogonal probes. The azide group allows for highly selective "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the covalent attachment of reporter molecules, such as fluorophores or affinity tags, to the probe-labeled biomolecule of interest. The choice of bioorthogonal reaction strategy significantly influences the overall biocompatibility of the labeling experiment.

Comparative Analysis of Biocompatibility

A direct comparison of the biocompatibility of this compound-based probes with alternatives is challenging due to the limited publicly available data specifically on this compound. However, by examining data from structurally related compounds and the different bioorthogonal reaction types, we can infer potential biocompatibility profiles.

For this guide, we will compare a hypothetical this compound-based probe with state-of-the-art alternatives used in copper-free click chemistry:

  • Dibenzocyclooctyne (DBCO)-based probes: Widely used in SPAAC reactions.

  • Bicyclo[6.1.0]nonyne (BCN)-based probes: Another class of strained alkynes for SPAAC.

  • Tetrazine-based probes: Employed in the inverse-electron-demand Diels-Alder (iEDDA) reaction.

The following tables summarize available quantitative data on the cytotoxicity of these classes of compounds. It is crucial to note that the data for "this compound" is inferred from studies on benzoic acid and other aryl azides and should be interpreted with caution.

Data Presentation: Comparative Cytotoxicity of Bioorthogonal Probes

Probe/CompoundCell LineAssayIC50 ValueReference
This compound (inferred) VariousMTTLikely > 100 µM (based on aryl azides)[1][2]
Benzoic AcidHuman LymphocytesVariousGenotoxic effects observed at 50-500 µg/mL
DBCO-amineA549 (Human Lung Carcinoma)MTT> 30 µM
DBCO-amineMCF7 (Human Breast Adenocarcinoma)MTT15.2 µM
DBCO-amineMRC5 (Human Lung Fibroblast)MTT60.4 µM
3,6-disubstituted-1,2,4,5-tetrazine (various derivatives)H1975, HL-60, HCT116, HeLaMTT> 5 µM to < 50 µM[3]
BCN-based probes--Generally considered to have an acceptable cell toxicity profile[4]

Note: The biocompatibility of a probe is not solely determined by its core reactive group but is also influenced by the entire molecular structure, including linkers and reporter molecules. The data presented here should be considered as a general guide, and specific probes should be individually assessed.

Experimental Protocols

Accurate assessment of biocompatibility relies on standardized experimental protocols. Below are detailed methodologies for three key assays to evaluate cytotoxicity, genotoxicity, and apoptosis.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test probe. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the probe concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Comet Assay for Genotoxicity

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the extent of DNA damage.

Protocol:

  • Cell Preparation: Treat cells with the test probe at various concentrations for a defined period.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the percentage of DNA in the comet tail and the tail moment.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.

Protocol:

  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT and a fluorescently labeled dUTP (e.g., Br-dUTP followed by an Alexa Fluor® conjugated anti-BrdU antibody).

  • Counterstaining: Stain the cell nuclei with a DNA stain such as DAPI or Hoechst.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.

  • Quantification: Quantify the percentage of TUNEL-positive cells by counting a representative number of cells from multiple fields of view.

Mandatory Visualizations

To further clarify the experimental processes and potential biological impacts, the following diagrams are provided.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment (MTT Assay) cluster_genotoxicity Genotoxicity Assessment (Comet Assay) cluster_apoptosis Apoptosis Assessment (TUNEL Assay) A1 Cell Seeding A2 Probe Treatment A1->A2 A3 MTT Incubation A2->A3 A4 Formazan Solubilization A3->A4 A5 Absorbance Reading A4->A5 B1 Cell Treatment B2 Slide Preparation B1->B2 B3 Lysis B2->B3 B4 Electrophoresis B3->B4 B5 Staining & Visualization B4->B5 C1 Fixation & Permeabilization C2 TUNEL Reaction C1->C2 C3 Counterstaining C2->C3 C4 Fluorescence Microscopy C3->C4

Biocompatibility Assessment Workflow

Signaling_Pathways cluster_NFkB Hypothetical NF-κB Pathway Activation cluster_genes cluster_MAPK Hypothetical MAPK Pathway Activation Probe This compound Derivative Receptor Cellular Stress Probe->Receptor induces IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression NFkB->Genes Probe2 This compound Derivative Stress2 Cellular Stress Probe2->Stress2 induces MAPKKK MAPKKK Stress2->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK phosphorylates TF Transcription Factors MAPK->TF activates Response Cellular Response (e.g., Apoptosis) TF->Response

Hypothetical Signaling Pathways

Discussion of Potential Signaling Pathway Interactions

While specific data for this compound is lacking, studies on benzoic acid and its derivatives suggest potential interactions with key cellular signaling pathways. It is plausible that, like other xenobiotics, high concentrations of this compound-based probes could induce cellular stress, potentially activating pathways such as the NF-κB and MAPK signaling cascades.

  • NF-κB Pathway: This pathway is a central regulator of the inflammatory response. Cellular stress can lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the release of NF-κB. Activated NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes. Some benzoic acid derivatives have been shown to modulate NF-κB signaling[5][6].

  • MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Stress stimuli can activate a cascade of protein kinases (MAPKKK, MAPKK, and MAPK), leading to the activation of transcription factors that mediate the cellular response. Benzoic acid derivatives have also been implicated in the modulation of MAPK signaling[7].

It is important to emphasize that these are potential, indirect effects that would likely only occur at high, non-physiological concentrations of the probe. The hallmark of a good bioorthogonal probe is its inertness to biological systems at the concentrations required for labeling.

Conclusion and Recommendations

The selection of a bioorthogonal probe requires a careful balance between reaction kinetics, specificity, and biocompatibility. While this compound provides a versatile handle for azide-alkyne cycloaddition reactions, the lack of direct biocompatibility data is a significant consideration.

Recommendations for Researchers:

  • Prioritize Copper-Free Click Chemistry: For live-cell and in vivo applications, strain-promoted azide-alkyne cycloaddition (SPAAC) using probes like DBCO or BCN derivatives, or inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines, are generally recommended to avoid the cytotoxicity associated with copper catalysts.

  • Perform Dose-Response Studies: Regardless of the probe chosen, it is essential to perform thorough dose-response experiments to determine the optimal concentration that provides efficient labeling with minimal impact on cell viability and function.

  • Include Appropriate Controls: Always include untreated and vehicle-treated controls in all experiments to accurately assess the baseline cellular response.

  • Consider the Entire Probe Structure: The biocompatibility of a probe is influenced by its linker and any attached reporter molecules, not just the reactive handle.

By carefully considering these factors and conducting rigorous biocompatibility assessments, researchers can confidently employ bioorthogonal chemistry to unravel complex biological processes with minimal perturbation to the system under study.

References

A Comparative Guide to the Bioconjugation Efficiency of 2-Azidobenzoic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and specific conjugation of biomolecules is a cornerstone of innovation. The choice of chemical ligation strategy is critical in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics. This guide provides a quantitative and qualitative comparison of bioconjugation using 2-azidobenzoic acid, an aryl azide, with other prevalent bioconjugation methodologies. We will delve into the efficiency, kinetics, and experimental considerations for each approach, supported by detailed protocols and workflow visualizations.

Comparing Bioconjugation Chemistries

The effectiveness of a bioconjugation reaction is paramount, influencing the yield, purity, and functionality of the final product. While specific quantitative data for the bioconjugation efficiency of this compound is not extensively documented in comparative studies, its performance can be inferred from the well-established reactivity of aryl azides in "click chemistry" reactions. Here, we compare the expected performance of this compound-mediated conjugation with other common techniques.

The efficiency of bioconjugation is influenced by several factors, including the intrinsic reactivity of the functional groups, steric hindrance, and the reaction conditions.[1] Aryl azides, such as this compound, can exhibit different reactivity compared to alkyl azides due to the electronic effects of the aromatic ring.[1]

Table 1: Quantitative Comparison of Bioconjugation Efficiencies

Bioconjugation ChemistryReagent 1Reagent 2Typical EfficiencyReaction SpeedKey Considerations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This compound (Aryl Azide) Terminal AlkyneHigh (>90%)Fast (minutes to hours)[2]Requires copper catalyst which can be cytotoxic.[3][4] Ligands like THPTA can mitigate toxicity.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) This compound (Aryl Azide) Strained Alkyne (e.g., DBCO, BCN)High (>85%)Very Fast (seconds to minutes)[6]Copper-free and bioorthogonal, ideal for live-cell labeling.[3][4] Reagent stability can be a concern.
NHS Ester Chemistry NHS Ester-activated moleculePrimary Amine (e.g., Lysine)Moderate to High (50-90%)Fast (minutes to hours)Susceptible to hydrolysis, especially at higher pH. Can react with multiple amine sites, leading to heterogeneity.
Maleimide-Thiol Chemistry Maleimide-activated moleculeThiol (e.g., Cysteine)High (>90%)Very Fast (seconds to minutes)Specific for thiols, but the resulting thioether bond can undergo retro-Michael addition.
Staudinger Ligation Aryl AzidePhosphineModerate (Variable)Slow (hours to days)Bioorthogonal but generally slower than click chemistry.[3][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient bioconjugation. Below are generalized protocols for key reactions involving an aryl azide like this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein with this compound

This protocol outlines the conjugation of a protein containing a terminal alkyne to this compound using a copper(I) catalyst.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation:

    • Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer to the desired final concentration (typically a 10-50 fold molar excess over the protein).

    • Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let it stand for a few minutes.[7]

  • Reaction Initiation:

    • Add the this compound solution to the protein solution.

    • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 100-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification: Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column.

  • Characterization: Analyze the purified bioconjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine efficiency.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Strained Alkyne-Modified Protein with this compound

This protocol describes the copper-free conjugation of a protein modified with a strained alkyne (e.g., DBCO) to this compound.

Materials:

  • Strained alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the strained alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer to the desired final concentration (typically a 10-50 fold molar excess over the protein).

  • Reaction Initiation: Add the this compound solution to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction progress can be monitored by analytical techniques. For live cell labeling, incubation times may vary.[3]

  • Purification: Purify the bioconjugate using a desalting column to remove unreacted this compound.

  • Characterization: Characterize the purified product using methods such as SDS-PAGE, mass spectrometry, and fluorescence (if one of the components is fluorescent) to assess conjugation efficiency.

Visualizing Bioconjugation Workflows

Diagrams illustrating the experimental workflows provide a clear overview of the processes involved.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Alkyne-Protein Alkyne-Modified Protein Reaction_Vessel Reaction Mixture (Incubate 1-4h, RT) Alkyne-Protein->Reaction_Vessel Aryl-Azide 2-Azidobenzoic Acid Aryl-Azide->Reaction_Vessel Catalyst_Mix CuSO4 + THPTA (Catalyst Premix) Catalyst_Mix->Reaction_Vessel Reducing_Agent Sodium Ascorbate (Reducing Agent) Reducing_Agent->Reaction_Vessel Initiation Purification Desalting Column Reaction_Vessel->Purification Analysis SDS-PAGE, MS, UV-Vis Purification->Analysis Characterize Conjugate

Caption: Workflow for CuAAC Bioconjugation.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Strained_Alkyne_Protein Strained Alkyne- Modified Protein Reaction_Vessel Combine & Incubate (1-2h, RT) Strained_Alkyne_Protein->Reaction_Vessel Aryl_Azide 2-Azidobenzoic Acid Aryl_Azide->Reaction_Vessel Purification Desalting Column Reaction_Vessel->Purification Analysis SDS-PAGE, MS, Fluorescence Purification->Analysis Characterize Conjugate

Caption: Workflow for SPAAC Bioconjugation.

Comparison_Logic Start Bioconjugation Goal Live_Cell Live Cell Application? Start->Live_Cell SPAAC_Path Use SPAAC Live_Cell->SPAAC_Path Yes Check_Toxicity Is Copper Toxicity a Concern? Live_Cell->Check_Toxicity No End Optimized Bioconjugation SPAAC_Path->End CuAAC_Path Use CuAAC CuAAC_Path->End Other_Methods Consider NHS/Maleimide Other_Methods->End Check_Toxicity->SPAAC_Path Yes Check_Toxicity->CuAAC_Path No Check_Toxicity->Other_Methods Alternative Needed

Caption: Decision logic for choosing a bioconjugation method.

References

A Spectroscopic Comparison of 2-Azidobenzoic Acid and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 2-azidobenzoic acid and its primary reaction products. This guide provides a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and reaction pathway visualizations.

Introduction

This compound is a versatile organic compound that serves as a precursor for a variety of important molecules. Its azide functional group makes it susceptible to thermal and photochemical transformations, leading to the formation of highly reactive intermediates such as nitrenes. These intermediates can undergo a range of reactions, including intramolecular cyclization to form azepines, or intermolecular dimerization to yield azo compounds. Furthermore, the azide group can be readily reduced to an amine, yielding the stable and widely used 2-aminobenzoic acid (anthranilic acid). Understanding the spectroscopic signatures of this compound and its diverse reaction products is crucial for reaction monitoring, product identification, and mechanistic studies in synthetic chemistry and drug development.

Reaction Pathways of this compound

The primary reaction pathways of this compound involve the loss of nitrogen gas (N₂) from the azide group upon heating or irradiation, generating a highly reactive 2-carboxyphenylnitrene intermediate. This nitrene can then follow several pathways, including ring expansion to form an azepine derivative or dimerization to an azo compound. Alternatively, the azide group can be reduced to an amine.

Reaction_Pathways Reaction Pathways of this compound 2-Azidobenzoic_Acid This compound 2-Carboxyphenylnitrene 2-Carboxyphenylnitrene (Intermediate) 2-Azidobenzoic_Acid->2-Carboxyphenylnitrene Δ or hν - N₂ Amine_Product 2-Aminobenzoic Acid 2-Azidobenzoic_Acid->Amine_Product Reduction (e.g., H₂, Pd/C) Azepine_Derivative Azepine Derivative (e.g., 2-methoxy-3H-azepine-3-carboxylic acid) 2-Carboxyphenylnitrene->Azepine_Derivative Intramolecular Rearrangement Azo_Compound 2,2'-Azodibenzoic Acid 2-Carboxyphenylnitrene->Azo_Compound Dimerization

Caption: Reaction pathways of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its principal reaction products.

Table 1: Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)
This compound ~3200-2500 (broad, O-H stretch of COOH), ~2120 (sharp, N₃ stretch), ~1680 (strong, C=O stretch of COOH)
2,2'-Azodibenzoic Acid ~3200-2500 (broad, O-H stretch of COOH), ~1680 (strong, C=O stretch of COOH), ~1580 (N=N stretch, often weak or obscured)
2-Aminobenzoic Acid ~3470 and ~3360 (two sharp bands, N-H stretches of NH₂), ~3200-2500 (broad, O-H stretch of COOH), ~1670 (strong, C=O stretch of COOH)
Azepine Derivative Varies with specific structure. For a generic 2-alkoxy-3H-azepine-3-carboxylic acid: ~3200-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1640 (C=N stretch), ~1250 (C-O stretch).
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)

Note: Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts can vary slightly depending on the solvent and concentration.

CompoundAromatic ProtonsOther Key Protons
This compound 7.20-8.20 (m, 4H)~10-13 (br s, 1H, COOH)
2,2'-Azodibenzoic Acid 7.50-8.50 (m, 8H)~10-13 (br s, 2H, COOH)
2-Aminobenzoic Acid 6.60-7.90 (m, 4H)~5-6 (br s, 2H, NH₂), ~10-13 (br s, 1H, COOH)[1]
Azepine Derivative Protons on the azepine ring typically appear in the olefinic region (~5.5-7.0 ppm) and aliphatic region, depending on the specific structure.Carboxylic acid proton (~10-13 ppm).
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
CompoundAromatic/Olefinic CarbonsCarbonyl CarbonOther Key Carbons
This compound 118-142~168-
2,2'-Azodibenzoic Acid 115-150~168-
2-Aminobenzoic Acid 110-150~170-
Azepine Derivative Carbons of the azepine ring appear in a wide range (~100-160 ppm) depending on their hybridization and substitution.~170-
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 163135 ([M-N₂]⁺), 119 ([M-N₂-O]⁺), 92, 64
2,2'-Azodibenzoic Acid 270252 ([M-H₂O]⁺), 226 ([M-CO₂]⁺), 121, 93
2-Aminobenzoic Acid 137[2]119 ([M-H₂O]⁺), 92 ([M-COOH]⁺)
Azepine Derivative Dependent on the specific structure formed.Fragmentation will be characteristic of the azepine ring and its substituents.

Experimental Protocols

Detailed methodologies for the synthesis of the reaction products and the acquisition of the spectroscopic data are provided below.

Synthesis of Reaction Products

Thermal Decomposition of this compound: A solution of this compound in a high-boiling inert solvent (e.g., decalin or diphenyl ether) is heated to reflux (typically >150 °C) under a nitrogen atmosphere. The reaction is monitored by TLC or LC-MS for the disappearance of the starting material. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the resulting azepine derivatives and other decomposition products.

Photochemical Decomposition of this compound: A dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter, λ > 290 nm) at room temperature. The reaction is monitored by UV-Vis spectroscopy (disappearance of the azide absorption) and TLC. The solvent is then evaporated, and the products are separated by chromatography.

Reduction of this compound to 2-Aminobenzoic Acid: this compound is dissolved in a solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 2-aminobenzoic acid.

Spectroscopic Analysis Workflow

Experimental_Workflow General Spectroscopic Analysis Workflow Sample_Prep Sample Preparation (Dissolution in appropriate solvent) IR_Analysis IR Spectroscopy (ATR or KBr pellet) Sample_Prep->IR_Analysis NMR_Analysis NMR Spectroscopy (¹H and ¹³C in deuterated solvent) Sample_Prep->NMR_Analysis MS_Analysis Mass Spectrometry (e.g., ESI or EI) Sample_Prep->MS_Analysis Data_Analysis Data Analysis and Structure Elucidation IR_Analysis->Data_Analysis NMR_Analysis->Data_Analysis MS_Analysis->Data_Analysis

Caption: General workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy: Solid samples are analyzed as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid is placed directly on the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer. For EI, a small amount of the solid sample is introduced directly into the ion source. The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions are recorded.

References

A Comparative Guide to the Cross-Linking Specificity of 2-Azidobenzoic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of protein-protein interactions is fundamental to elucidating cellular pathways and advancing therapeutic discovery. Photo-cross-linking serves as a powerful tool to capture these interactions by covalently linking interacting molecules. The choice of a photo-cross-linker is a critical determinant of experimental success. This guide provides an objective comparison of the cross-linking specificity of 2-azidobenzoic acid, a common aryl azide photo-cross-linker, with its main alternatives: diazirines and benzophenones. This comparison is supported by a summary of experimental data and detailed methodologies for evaluating cross-linking performance.

Performance Comparison of Photo-Cross-Linkers

The selection of a photo-cross-linker depends on a variety of factors, including the specific application, the nature of the interacting molecules, and the experimental conditions. Aryl azides (represented here by this compound), diazirines, and benzophenones are the most common classes of photo-cross-linkers, each with a distinct set of advantages and disadvantages.

FeatureThis compound (Aryl Azide)Diazirine DerivativesBenzophenone Derivatives
Reactive Intermediate NitreneCarbeneTriplet Benzophenone Diradical
Activation Wavelength ~260-280 nm (unsubstituted) or 300-460 nm (nitro-substituted)[1]~350-370 nm[2]~350-365 nm[2]
Cross-Linking Efficiency Generally lower due to potential for side reactions and rearrangements[2]Generally higher yields due to the high reactivity of the carbene intermediate[2][3]Moderate; the triplet state is relatively long-lived, which can lead to less specific cross-linking[3]
Reactivity Highly reactive with various bonds, but prone to rearrangement[2]Highly reactive with a broad range of bonds including C-H, N-H, and O-H[4]Reacts preferentially with C-H bonds through hydrogen abstraction[3]
Specificity Can be less specific due to the longer lifetime of the nitrene intermediate and potential for rearrangements.The highly reactive carbene has a very short half-life, favoring cross-linking to proximal molecules. However, high reactivity can also lead to non-specific labeling if not controlled[3].The long-lived triplet state can potentially lead to less specific cross-linking[3].
Key Advantages Small size[2]. Established chemistry.High reactivity and small size minimize steric hindrance. Rapid reaction kinetics can be advantageous[3].Not quenched by water. Reversible photoactivation allows for multiple excitation events[2][4].
Key Disadvantages Can be quenched by water. Requires lower UV wavelengths that may damage proteins (for unsubstituted aryl azides)[1][2]. Prone to intramolecular rearrangement.Can be quenched by water, potentially lowering yields in aqueous environments[2]. Can undergo isomerization to a less reactive linear diazo compound[3].Bulkier than other cross-linkers, which may perturb protein structure. Longer irradiation times may lead to sample damage.
Off-Target Reactions Insertion into C-H and N-H bonds, but also rearrangement to a ketenimine which can react with nucleophiles.Insertion into a wide variety of bonds, including those in solvent molecules if no target is in immediate proximity.Hydrogen abstraction from any accessible C-H bond.

Experimental Protocols

A robust evaluation of cross-linking specificity is crucial for the interpretation of experimental results. The following is a generalized protocol for an in vitro cross-linking experiment coupled with mass spectrometry to identify cross-linked peptides and assess specificity.

I. In Vitro Photo-Cross-Linking
  • Sample Preparation:

    • Dissolve the purified protein(s) of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should not contain primary amines (like Tris) if using NHS-ester functionalized cross-linkers for conjugation.

    • Add the photo-cross-linker (e.g., an NHS-ester derivative of this compound, a diazirine, or a benzophenone) to the protein solution at a desired molar excess (e.g., 20- to 100-fold molar excess over the protein)[5].

    • Incubate the reaction mixture in the dark for a specific time (e.g., 30 minutes to 2 hours) at a controlled temperature (e.g., room temperature or on ice) to allow for the conjugation of the cross-linker to the protein(s)[5].

  • UV Irradiation:

    • Place the sample in a UV-transparent container (e.g., quartz cuvette) on ice to minimize heat-induced damage[6].

    • Irradiate the sample with a UV lamp at the appropriate wavelength for the chosen photo-cross-linker (see table above). The duration of irradiation should be optimized to maximize cross-linking while minimizing protein damage (typically ranging from a few minutes to an hour)[4].

    • Include a control sample that is not exposed to UV light to assess non-specific interactions[4].

  • Quenching:

    • After irradiation, quench any unreacted cross-linker by adding a quenching reagent (e.g., Tris or glycine) if necessary[5].

II. Proteomic Sample Preparation
  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the cross-linked proteins using a denaturing agent (e.g., 8 M urea).

    • Reduce disulfide bonds with a reducing agent (e.g., dithiothreitol, DTT).

    • Alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

  • Enzymatic Digestion:

    • Dilute the denatured protein solution to a lower urea concentration (e.g., < 2 M).

    • Digest the proteins into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.

  • Enrichment of Cross-Linked Peptides (Optional but Recommended):

    • Due to the low abundance of cross-linked peptides, an enrichment step is often necessary. Size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be used to enrich for the larger, cross-linked peptides[7][8].

III. Mass Spectrometry Analysis and Data Interpretation
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

    • The mass spectrometer will acquire tandem mass spectra (MS/MS) of the eluting peptides.

  • Data Analysis:

    • Use specialized software (e.g., xQuest, pLink, MeroX) to identify the cross-linked peptides from the complex MS/MS data[8][9][10]. This software searches the data against a protein sequence database to identify pairs of peptides that are linked by the cross-linker.

    • The identification of specific cross-linked residues provides information about the spatial proximity of these residues in the protein or protein complex.

    • The specificity of the cross-linker can be evaluated by analyzing the number and type of identified cross-links, as well as the presence of any off-target modifications.

Visualizations

Signaling Pathway of Photo-Cross-Linker Activation

Activation of Photo-Cross-Linkers cluster_ArylAzide Aryl Azide (e.g., this compound) cluster_Diazirine Diazirine cluster_Benzophenone Benzophenone A1 Aryl Azide (Ground State) A2 Excited State A1->A2 UV Light (~260-460 nm) A3 Nitrene (Reactive Intermediate) A2->A3 - N2 B1 Diazirine (Ground State) B2 Excited State B1->B2 UV Light (~350-370 nm) B3 Carbene (Reactive Intermediate) B2->B3 - N2 C1 Benzophenone (Ground State) C2 Singlet State (S1) C1->C2 UV Light (~350-365 nm) C3 Triplet State (T1) (Reactive Intermediate) C2->C3 Intersystem Crossing

Caption: Photochemical activation pathways for aryl azide, diazirine, and benzophenone photo-cross-linkers.

Experimental Workflow for Evaluating Cross-Linking Specificity

Workflow for Cross-Linking Specificity Evaluation A 1. Sample Preparation (Protein + Cross-linker) B 2. UV Irradiation (Activation of Cross-linker) A->B C 3. Proteolysis (e.g., Trypsin Digestion) B->C D 4. Enrichment of Cross-Linked Peptides (Optional) C->D E 5. LC-MS/MS Analysis C->E Without Enrichment D->E F 6. Data Analysis (Identification of Cross-Links) E->F G 7. Specificity Assessment (On-target vs. Off-target) F->G

Caption: A generalized experimental workflow for the evaluation of photo-cross-linker specificity using mass spectrometry.

References

A Comparative Guide for Researchers: 2-Iodobenzoic Acid vs. 2-Azidobenzoic Acid in Reagent Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical and pharmaceutical research, the strategic choice of starting materials is paramount to the successful synthesis of novel reagents and complex biomolecules. Among the versatile building blocks available, 2-iodobenzoic acid and 2-azidobenzoic acid have emerged as critical scaffolds, each with a distinct yet significant realm of application. This guide provides an objective, data-driven comparison of these two reagents, focusing on the utility of 2-iodobenzoic acid as a precursor for powerful oxidizing agents and the diverse applications of this compound in the field of bioconjugation and chemical biology.

At a Glance: Key Properties and Applications

Feature2-Iodobenzoic AcidThis compound
Primary Application Precursor to hypervalent iodine oxidizing agents (IBX and Dess-Martin periodinane).[1][2][3]Bioorthogonal chemistry, including bioconjugation via "click" chemistry and photoaffinity labeling.
Key Functional Group IodineAzide
Reactivity The carbon-iodine bond is readily oxidized and participates in palladium-catalyzed cross-coupling reactions.[4]The azide group undergoes highly selective cycloaddition reactions with alkynes and can be photochemically activated to form a reactive nitrene.
Stability Generally stable, though its derivatives like IBX and DMP can be explosive under certain conditions.[5][6]Can be sensitive to heat and shock.
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.[2]Solubility is dependent on the specific salt or derivative form.

2-Iodobenzoic Acid: A Gateway to Potent Oxidizing Agents

2-Iodobenzoic acid is a cornerstone in the synthesis of hypervalent iodine reagents, most notably 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). These reagents are celebrated for their mild and selective oxidation of alcohols to aldehydes and ketones, offering a valuable alternative to heavy metal-based oxidants.[4]

Synthesis of Hypervalent Iodine Reagents: A Quantitative Comparison

The synthesis of IBX from 2-iodobenzoic acid is a critical first step. Two common methods are employed, with the use of Oxone (potassium peroxymonosulfate) being favored for its safety and environmental benefits over the traditional potassium bromate method.

MethodOxidizing AgentTypical Yield of IBXPurity of IBXReference
Method APotassium Bromate/H₂SO₄~98% (of moist solid)-[7]
Method BOxone79-81%≥95%[8][9]

Dess-Martin periodinane is subsequently synthesized by the acetylation of IBX.

PrecursorAcetylating AgentCatalystTypical Yield of DMPReference
IBXAcetic Anhydride/Acetic Acidp-Toluenesulfonic acid (optional)~40% (from 2-iodobenzoic acid)[1]
Experimental Protocols

Protocol 1: Synthesis of 2-Iodoxybenzoic Acid (IBX) using Oxone

  • Materials: 2-Iodobenzoic acid, Oxone (2KHSO₅·KHSO₄·K₂SO₄), deionized water.

  • Procedure:

    • To a solution of Oxone (1.3 to 1.8 equivalents) in deionized water, add 2-iodobenzoic acid (1.0 equivalent) in one portion.

    • Heat the suspension to an internal temperature of 70-73 °C and maintain with vigorous stirring for approximately 3 hours.

    • Cool the reaction mixture in an ice bath to 5 °C and continue stirring for 1.5 hours to ensure complete precipitation.

    • Collect the white solid product by filtration through a sintered glass funnel.

    • Wash the filter cake thoroughly with deionized water, followed by acetone, to remove impurities.

    • Dry the purified IBX under vacuum.[10]

Safety Precaution: Both IBX and Dess-Martin periodinane are potentially impact- and heat-sensitive and should be handled with care in a well-ventilated fume hood behind a safety shield.[6]

Protocol 2: Synthesis of Dess-Martin Periodinane (DMP) from IBX

  • Materials: 2-Iodoxybenzoic acid (IBX), acetic anhydride, acetic acid, p-toluenesulfonic acid monohydrate (TsOH·H₂O, optional catalyst).

  • Procedure:

    • In a round-bottom flask, combine IBX (1 equivalent), acetic anhydride (4 equivalents), and acetic acid.

    • Add a catalytic amount of TsOH·H₂O.

    • Heat the mixture in an oil bath at 80 °C for 2 hours.

    • Cool the resulting slurry to 0 °C in an ice-water bath.

    • Filter the white solid product through a fritted glass funnel.

    • Wash the solid with anhydrous ether and dry under vacuum.[1]

Synthesis_of_DMP_from_2_Iodobenzoic_Acid A 2-Iodobenzoic Acid B IBX (2-Iodoxybenzoic Acid) A->B Oxidation (e.g., Oxone) C Dess-Martin Periodinane (DMP) B->C Acetylation (Acetic Anhydride)

Synthesis of DMP from 2-Iodobenzoic Acid.

This compound: A Versatile Tool for Bioconjugation and Target Identification

This compound and its derivatives are instrumental in the field of chemical biology, primarily due to the unique reactivity of the azide functional group. This group allows for highly specific and bioorthogonal reactions, enabling the labeling and study of biomolecules in complex biological systems.

Applications in "Click" Chemistry

The azide group is a key participant in "click" chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage between the azide-functionalized molecule and an alkyne-containing partner. This compound can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to readily react with primary amines (e.g., lysine residues) on proteins.

Protocol 3: General Protein Labeling using an Azido-NHS Ester

  • Materials: Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-7.5), this compound NHS ester, anhydrous DMSO or DMF.

  • Procedure:

    • Prepare a fresh stock solution of the this compound NHS ester in anhydrous DMSO or DMF.

    • Add a 5-20 fold molar excess of the NHS ester solution to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours, protected from light.

    • Quench the reaction by adding a quenching solution (e.g., Tris buffer) to a final concentration that consumes unreacted NHS ester.

    • Purify the resulting azide-labeled protein using an appropriate method such as size exclusion chromatography.[11]

Application in Photoaffinity Labeling

Aryl azides, such as those derived from this compound, can function as photoaffinity labels. Upon irradiation with UV light, the azide group loses nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, allowing for the identification of binding partners of a molecule of interest. This technique is invaluable for target identification in drug discovery.

FeatureDescription
Principle UV-induced formation of a reactive nitrene from an aryl azide, leading to covalent cross-linking with interacting molecules.
Application Identification of protein-ligand and protein-protein interactions.
Cross-linking Efficiency Varies depending on the specific probe and target, with reported efficiencies around 20% in some systems.[12]

Protocol 4: General Photoaffinity Labeling Workflow

  • Probe Synthesis: Synthesize a probe molecule containing the 2-azidobenzoyl group, a recognition element for the target, and often a reporter tag (e.g., biotin or a fluorescent dye).

  • Incubation: Incubate the photoaffinity probe with the biological sample (e.g., cell lysate or purified protein) to allow for non-covalent binding to the target.

  • UV Irradiation: Irradiate the sample with UV light (typically 254-365 nm) to activate the azide and induce covalent cross-linking.

  • Analysis:

    • For probes with a reporter tag, enrich the cross-linked complexes (e.g., using streptavidin beads for biotin-tagged probes).

    • Separate the proteins by SDS-PAGE.

    • Identify the cross-linked proteins by mass spectrometry.

Photoaffinity_Labeling_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A This compound Derivative (Photoaffinity Probe) C Incubation (Non-covalent Binding) A->C B Biological Sample (e.g., Protein Mixture) B->C D UV Irradiation (Covalent Cross-linking) C->D E Enrichment of Cross-linked Complexes D->E F SDS-PAGE E->F G Mass Spectrometry (Target Identification) F->G

Workflow for Photoaffinity Labeling.

Conclusion

2-Iodobenzoic acid and this compound are both valuable reagents for researchers, scientists, and drug development professionals, yet they serve distinct purposes. 2-Iodobenzoic acid is a critical and cost-effective precursor for the synthesis of widely used hypervalent iodine oxidants, enabling mild and selective transformations in organic synthesis. In contrast, this compound is a cornerstone of bioconjugation and chemical biology, providing a powerful handle for "click" chemistry and photoaffinity labeling to probe complex biological systems. The choice between these two reagents will be dictated by the specific synthetic or biological question at hand. A thorough understanding of their respective reactivities and applications, as outlined in this guide, is essential for their effective utilization in research and development.

References

Safety Operating Guide

2-azidobenzoic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2-azidobenzoic acid is critical for ensuring laboratory safety and environmental compliance. Due to its azide functional group, this compound presents significant hazards, including potential explosivity and high reactivity. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety Concerns

Organic azides like this compound are energetic materials that can be sensitive to heat, shock, and friction.[1] Key hazards include:

  • Reaction with Acids: Contact with acids can produce hydrazoic acid, which is highly toxic and explosive.[1]

  • Formation of Metal Azides: Azides can react with heavy metals, such as lead and copper found in plumbing, to form dangerously shock-sensitive metal azides.[1][2] For this reason, disposal of azide-containing waste down the drain is strictly prohibited.[1][3][4]

  • Thermal Instability: Many organic azides can decompose violently when heated.[2]

Hazard Summary and Disposal Overview

The following table summarizes the primary hazards and the recommended disposal procedures for this compound.

Hazard DescriptionRecommended Disposal Action (Do)Prohibited Disposal Action (Don't)
Potential Explosivity (sensitive to heat, shock, friction)Treat as hazardous waste. For small quantities, chemical deactivation is the preferred method before disposal.[1]Do not subject to grinding, shock, or friction. Avoid heating unless part of a controlled reaction.[5]
Formation of Toxic/Explosive Hydrazoic Acid Keep waste in a dedicated, labeled container. Ensure waste is not mixed with acidic waste.[2]Do not mix with acids or other incompatible materials.[2]
Formation of Shock-Sensitive Metal Azides Collect all waste, including dilute solutions and rinsates, in a compatible, sealed container for pickup by Environmental Health & Safety (EHS).[4] Use plastic or glass tools and containers.[6]Strictly prohibit disposal down the drain.[1][3][4] Do not use metal spatulas or store on metal shelves.[2]
Flammability (if in flammable solvent)Store in a well-ventilated, cool place away from ignition sources.[5] Use explosion-proof equipment.[5]Do not store near heat, sparks, or open flames.[5]

Disposal Decision Workflow

The primary decision for disposing of this compound is whether to proceed with chemical deactivation for small research quantities or to dispose of the material directly as bulk hazardous waste.

Caption: Decision workflow for the disposal of this compound.

Experimental Protocol: Chemical Deactivation (Quenching)

For small quantities, the safest disposal method is to convert the azide into a more stable amine functional group (a process often called "quenching" or "deactivation").[1] The Staudinger reaction is a common and effective method for this transformation using triphenylphosphine (PPh₃).

Objective: To reduce the azide group in this compound to a stable amine, rendering it safe for standard hazardous waste disposal.

Materials:

  • This compound waste solution

  • Triphenylphosphine (PPh₃)

  • An appropriate solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)

  • Stir plate and stir bar

  • Reaction flask

  • Nitrogen or Argon source (optional, for inert atmosphere)

  • Thin-Layer Chromatography (TLC) plate and chamber

  • IR Spectrometer (for verification)

Procedure:

  • Setup: Conduct the entire procedure in a certified chemical fume hood. Ensure a safety shower and eyewash station are accessible.[4] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves (nitrile is acceptable; consider double-gloving).[3][7]

  • Reaction:

    • Place the this compound waste in a reaction flask equipped with a stir bar. If the waste is in a solvent, ensure it is compatible with the reaction.

    • For each mole of the azide, add approximately 1.1 to 1.2 molar equivalents of triphenylphosphine. The reaction is typically exothermic and will evolve nitrogen gas (N₂). Add the PPh₃ slowly and in portions to control the reaction rate and temperature.

    • Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of N₂ evolution.

  • Verification:

    • TLC Analysis: Spot the reaction mixture on a TLC plate against a spot of the original azide waste. The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine) indicates the reaction is proceeding.

    • IR Spectroscopy: The most definitive method is to check for the disappearance of the characteristic strong azide stretch in the IR spectrum, which typically appears around 2100-2150 cm⁻¹.

  • Waste Collection: Once the reaction is complete (as confirmed by TLC or IR), the resulting mixture containing 2-aminobenzoic acid and triphenylphosphine oxide should be collected.

  • Final Disposal:

    • Neutralize the solution to a pH between 6 and 9 with a dilute base (e.g., sodium bicarbonate solution) if necessary.[3]

    • Transfer the neutralized, deactivated solution to a compatible hazardous waste container.

    • Label the container clearly, for example: "Deactivated 2-aminobenzoic acid / Triphenylphosphine oxide waste". Do not label it as azide waste.

    • Dispose of the container through your institution's EHS department.[4]

Always consult your institution's specific EHS guidelines before performing any chemical deactivation procedure.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Azidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 2-azidobenzoic acid. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel.

Researchers and drug development professionals working with this compound must be acutely aware of its potential hazards. This compound is a flammable solid, can cause skin and eye irritation, and belongs to the azide class of chemicals, which are known for their potential to be shock-sensitive and decompose explosively under certain conditions, such as heat or friction.[1][2] This guide furnishes a detailed operational plan to mitigate these risks, from initial handling to final disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. This ensures protection from dermal contact, inhalation, and unforeseen splashes or reactions.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness)Provides resistance to a range of chemicals. Double gloving is recommended for enhanced protection.[1]
Eye Protection Chemical safety goggles and a full-face shieldProtects against splashes and potential explosions.[3]
Body Protection Flame-resistant lab coatOffers protection against fire hazards associated with flammable solids.
Respiratory Protection Half-mask respirator with organic vapor cartridges and P95 particulate filtersRecommended when handling the solid outside of a certified chemical fume hood to prevent inhalation of dust particles.[4][5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is crucial to minimize the risks associated with this compound. The following diagram and procedural steps outline the recommended process from acquisition to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Assemble Equipment Assemble Equipment Prepare Work Area->Assemble Equipment Weighing Weighing Assemble Equipment->Weighing Reaction Setup Reaction Setup Weighing->Reaction Setup Monitoring Monitoring Reaction Setup->Monitoring Decontaminate Decontaminate Monitoring->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Dispose Segregate Waste->Dispose

Caption: Workflow for the safe handling of this compound.
Experimental Protocols

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and free of incompatible materials, especially heavy metals, strong acids, and oxidizing agents.[1][6] Post a warning sign indicating that a shock-sensitive compound is in use.

  • Equipment Assembly: Use equipment made of glass, plastic, or other non-metallic materials to avoid the formation of shock-sensitive metal azides.[1] Ensure a blast shield is in place within the fume hood.

2. Handling:

  • Weighing: When weighing the solid, use non-metallic spatulas. Avoid grinding or any action that could create friction or shock.

  • Reaction Setup: If dissolving the compound, add it slowly to the solvent. Avoid heating the mixture unless absolutely necessary and with extreme caution, using a controlled heating mantle and continuous monitoring. Do not use a rotary evaporator to concentrate azide-containing solutions.

  • Monitoring: Continuously monitor the reaction for any signs of instability, such as gas evolution or a rapid temperature increase.

3. Cleanup and Disposal:

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound. Wipe surfaces with a 70% ethanol solution followed by a solution with a pH greater than 9.[6][7]

  • Waste Segregation: Collect all solid waste, including contaminated gloves and wipes, in a clearly labeled, dedicated waste container for azides. Liquid waste containing this compound should be collected in a separate, labeled container. Never mix azide waste with other chemical waste streams, especially acidic waste.[8]

  • Disposal: All waste must be disposed of as hazardous waste through your institution's environmental health and safety office. Under no circumstances should this compound or its solutions be poured down the drain. [6][8]

Emergency Procedures: Plan for the Unexpected

In the event of an emergency, immediate and correct action is vital.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8][9]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]
Spill Small Spill (in fume hood): Cover with a non-combustible absorbent material. Gently wet the material with a high pH buffer solution to prevent dust generation.[7] Scoop the mixture into a designated azide waste container using non-sparking, non-metallic tools. Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert others. Contact your institution's emergency response team.[7]

By implementing these rigorous safety and handling protocols, researchers can effectively manage the risks associated with this compound and maintain a safe laboratory environment.

References

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